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  • Product: Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone
  • CAS: 1996760-95-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the In Vitro Mechanistic Elucidation of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

Introduction Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is a novel chemical entity featuring a synthetically tractable scaffold. The azetidinone (β-lactam) ring is a privileged structure in medicinal chemistry, known...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is a novel chemical entity featuring a synthetically tractable scaffold. The azetidinone (β-lactam) ring is a privileged structure in medicinal chemistry, known for a wide range of biological activities including antibacterial, enzyme inhibition, and anticancer effects[1][2][3]. The incorporation of a fluorinated piperidine moiety suggests potential for modulation of central nervous system (CNS) targets, as this group can enhance metabolic stability and binding affinity.

Given the absence of published data on this specific compound, this technical guide provides a comprehensive, field-proven framework for the systematic in vitro characterization of its mechanism of action. As a starting hypothesis, based on structural similarities to known CNS-active agents, we will focus on its potential activity as a muscarinic acetylcholine receptor (mAChR) modulator. However, the initial steps are designed to be broad, ensuring an unbiased initial assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.

Part 1: Primary Target Identification via Broad Panel Screening

Expertise & Experience: The Rationale for Broad Screening

Before dedicating resources to a specific target class, an unbiased, broad-based screening approach is essential to de-risk the project and uncover unexpected activities. A competitive radioligand binding assay panel against a wide range of CNS targets (GPCRs, ion channels, transporters) provides a rapid and cost-effective method to identify the most promising primary targets. This initial screen will dictate the subsequent, more focused mechanistic studies.

Trustworthiness: Self-Validating Protocol for Radioligand Binding

The following protocol is designed to be self-validating by including appropriate controls and standards, ensuring the reliability of the generated data.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation : Utilize commercially available or in-house prepared cell membranes from cell lines recombinantly expressing the target receptors of interest (e.g., M1-M5, D1-D5, 5-HT subtypes, etc.).[4]

  • Assay Buffer Preparation : Prepare a binding buffer specific to the receptor target. This typically includes a buffer salt (e.g., Tris-HCl, HEPES), divalent cations (e.g., MgCl2), and protease inhibitors.

  • Compound Dilution : Prepare a serial dilution of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone, typically from 10 mM down to 10 pM in the appropriate assay buffer.

  • Assay Plate Setup :

    • Total Binding Wells : Add membrane preparation, a known concentration of a specific radioligand (e.g., [3H]-N-methylscopolamine for pan-muscarinic screening), and assay buffer.[5]

    • Non-Specific Binding (NSB) Wells : Add membrane preparation, radioligand, and a high concentration of a known, non-labeled competitor ligand (e.g., atropine for muscarinic receptors) to saturate all specific binding sites.

    • Test Compound Wells : Add membrane preparation, radioligand, and the corresponding dilution of the test compound.

  • Incubation : Incubate the assay plates at a specified temperature (e.g., 27°C) for a duration sufficient to reach binding equilibrium (e.g., 120 minutes).[5]

  • Harvesting : Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.

  • Scintillation Counting : Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the Ki (inhibitory constant).

Data Presentation: Initial Target Affinity Profile

TargetRadioligandKi (nM) for Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone
Muscarinic (Pan)[3H]-NMSExperimental Value
Dopamine D2[3H]-SpiperoneExperimental Value
Serotonin 5-HT2A[3H]-KetanserinExperimental Value
Adrenergic α1[3H]-PrazosinExperimental Value
Opioid μ[3H]-DAMGOExperimental Value
... (additional targets)......

Mandatory Visualization: Target Identification Workflow

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Functional Characterization A Novel Compound: Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone B Broad Radioligand Binding Screen (>50 CNS Targets) A->B C Data Analysis: Determine Ki values B->C D Identify Primary Target(s) (e.g., Ki < 1 µM) C->D E Subtype Selectivity Binding Assays (e.g., M1-M5) D->E Hypothesis: Muscarinic Receptor Hit F Functional Assays (Calcium, cAMP, IP-One) E->F G Determine Functional Activity (Agonist, Antagonist, Allosteric) F->G H Calculate EC50 / IC50 values G->H

Caption: Workflow for target identification and functional characterization.

Part 2: In-Depth Functional Characterization at Muscarinic Receptors

Expertise & Experience: Moving Beyond Binding to Function

Assuming the initial screen reveals significant affinity for muscarinic receptors, the next critical step is to determine the functional consequence of this binding. Is the compound an agonist, an antagonist, or an allosteric modulator? Does it show selectivity for any of the five muscarinic subtypes (M1-M5)? Answering these questions is paramount for predicting its potential therapeutic effects and side-effect profile.[6][7]

Trustworthiness: Validated Protocols for Functional Activity

The following protocols for calcium mobilization and cAMP modulation are industry-standard methods for characterizing GPCR-ligand interactions.

Experimental Protocol: Calcium Mobilization Assay (for M1, M3, M5 Receptors)

M1, M3, and M5 receptors couple through the Gq/11 pathway, leading to an increase in intracellular calcium upon activation.[8]

  • Cell Culture : Plate cells expressing the individual human M1, M3, or M5 receptor subtypes in black-walled, clear-bottom 96- or 384-well plates and grow to near confluence.

  • Dye Loading : Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or a no-wash calcium assay kit) according to the manufacturer's instructions. Often, probenecid is included to prevent dye leakage from the cells.[8]

  • Cell Staining : Remove the cell culture medium and add the dye solution to the cells. Incubate at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved into its active form.

  • Compound Addition :

    • Agonist Mode : Add serial dilutions of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone to the wells.

    • Antagonist Mode : Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes before adding a known M1/M3/M5 agonist (e.g., acetylcholine or carbachol) at its EC80 concentration.

  • Fluorescence Reading : Measure the fluorescence intensity before and after compound addition using a plate reader equipped for fluorescence detection (e.g., FLIPR or FlexStation). The change in fluorescence is proportional to the increase in intracellular calcium.[8]

  • Data Analysis :

    • Agonist : Plot the change in fluorescence against the log concentration of the test compound to generate a concentration-response curve and calculate the EC50 (potency) and Emax (efficacy) relative to a full agonist.

    • Antagonist : Plot the inhibition of the agonist response against the log concentration of the test compound to calculate the IC50.

Mandatory Visualization: Muscarinic Receptor Signaling Pathways

G cluster_0 Gq/11 Pathway (M1, M3, M5) cluster_1 Gi/o Pathway (M2, M4) M1 M1/M3/M5 Receptor Gq Gαq/11 M1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca ↑ [Ca2+]i IP3->Ca PKC PKC Activation DAG->PKC M2 M2/M4 Receptor Gi Gαi/o M2->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP Agonist Azetidin-3-yl (3-fluoropiperidin-1-yl)methanone (Hypothetical Agonist) Agonist->M1 Agonist->M2

Caption: Simplified G-protein signaling pathways for muscarinic receptors.

Data Presentation: Functional Activity Summary

Receptor SubtypeAssay TypeActivityPotency (EC50/IC50, nM)Efficacy (% of ACh)
M1Calcium Mobilizatione.g., AgonistExperimental ValueExperimental Value
M2cAMP Inhibitione.g., AntagonistExperimental ValueN/A
M3Calcium Mobilizatione.g., Partial AgonistExperimental ValueExperimental Value
M4cAMP Inhibitione.g., No Activity>10,000N/A
M5Calcium Mobilizatione.g., AgonistExperimental ValueExperimental Value

Part 3: Elucidating the Mode of Action

Expertise & Experience: Orthosteric vs. Allosteric Interactions

Determining whether a compound binds to the same site as the endogenous ligand (orthosteric) or to a distinct, secondary site (allosteric) is crucial. Allosteric modulators offer potential for greater subtype selectivity and a more nuanced physiological effect compared to orthosteric ligands, making them highly attractive therapeutic candidates.[9]

Experimental Protocol: Schild Analysis for Competitive Antagonism

To determine if antagonism is competitive (i.e., orthosteric and reversible), a Schild analysis is performed.

  • Generate a full concentration-response curve for a standard agonist (e.g., acetylcholine) in the functional assay (e.g., calcium mobilization for M1).

  • Repeat the agonist concentration-response curve in the presence of several fixed concentrations of the antagonist (Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone).

  • Data Analysis : Competitive antagonists will cause a parallel rightward shift in the agonist's concentration-response curve with no change in the maximum response. The dose ratio (ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist.

Mandatory Visualization: Orthosteric vs. Allosteric Binding

G cluster_0 Orthosteric Antagonism cluster_1 Allosteric Modulation Receptor_Ortho Orthosteric Binding Orthosteric Site Allosteric Site Receptor_Allo Allosteric Binding Orthosteric Site Allosteric Site Endo_Ligand_O Endogenous Ligand Endo_Ligand_O->Receptor_Ortho:ortho Binds Antagonist Test Compound (Antagonist) Antagonist->Receptor_Ortho:ortho Blocks Endo_Ligand_A Endogenous Ligand Endo_Ligand_A->Receptor_Allo:ortho Binds Modulator Test Compound (Allosteric Modulator) Modulator->Receptor_Allo:allo Binds & Modulates Affinity/Efficacy

Caption: Binding modes at a G-protein coupled receptor.

Conclusion

This technical guide outlines a rigorous, multi-step process for the in vitro mechanistic characterization of the novel compound Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone. By beginning with a broad, unbiased screen and progressing through detailed functional and mode-of-action studies, researchers can build a comprehensive pharmacological profile of this entity. The protocols and workflows described herein represent a robust and validated approach to early-stage drug discovery, providing the critical data necessary to make informed decisions about the continued development of this and other novel chemical scaffolds.

References

  • Benchchem. (n.d.). In Vitro Assays for Muscarinic Receptor Activation: Application Notes and Protocols.
  • Casey, J. R., et al. (2010). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules.
  • Pulido-Rios, M. T., et al. (2010). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. Current Protocols in Pharmacology. Retrieved from [Link]

  • Springer Protocols. (2015). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy.
  • ResearchGate. (n.d.). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. Retrieved from [Link]

  • Steinfeld, T., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile.
  • Hargreaves, A. C., et al. (2020). Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Liu, F., et al. (2008). ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[8][10][11]oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Mahapatra, M., et al. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Takeda Pharmaceutical Company. (n.d.). Pharmacological Studies on the Roles of M1 Muscarinic Acetylcholine Receptors in the Cognitive Function of the Rodent Brain.
  • ChemRadar. (n.d.). Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone CAS#1896965-77-7.
  • ResearchGate. (2022). Synthesis and in silico study of new azetidinones against non-small cell lung cancer by EGFR inhibition. Retrieved from [Link]

  • Al-Achkar, G., et al. (2021). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Pharmaceuticals. Retrieved from [Link]

  • Contreras-Puentes, N., et al. (2016). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of azetidinone. Retrieved from [Link]

  • Agatonovic-Kustrin, S., et al. (2014). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Molecules. Retrieved from [Link]

  • F1000Research. (2023). In silico molecular docking, ADME study and synthesis of new 1,3-diazetidin-2-one derivatives with high anti-proliferative activ.
  • SlideShare. (2021). Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones.

Sources

Exploratory

Pharmacokinetic Profiling of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone: A Technical Guide for Preclinical Development

Executive Summary: The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, in-depth technical framework for the preclinical pharmacokinetic evaluation of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone, a novel small molecule. We detail a tiered approach, beginning with a suite of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays and progressing to definitive in vivo studies in rodent models. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to characterize the PK properties of similar heterocyclic compounds.

Introduction: The Imperative of Early Pharmacokinetic Assessment

In modern drug development, the principle of "fail early, fail cheap" is paramount. A significant proportion of drug candidates fail in later stages due to undesirable pharmacokinetic properties, such as poor bioavailability or unforeseen toxicity.[1] Early and robust ADME characterization allows for the selection of candidates with favorable drug-like attributes, thereby minimizing risks and reducing the immense costs associated with clinical trials.[2] Regulatory bodies, including the FDA and EMA, mandate comprehensive ADME data for Investigational New Drug (IND) submissions, making these studies a non-negotiable component of the development pipeline.[1]

1.1 Structural Features and Potential PK Implications of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

The subject of this guide, Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone, possesses distinct structural motifs that are anticipated to influence its pharmacokinetic behavior:

  • Azetidine Ring: This four-membered, strained nitrogenous heterocycle is increasingly utilized in medicinal chemistry. Its sp3-rich, rigid structure can enhance metabolic stability, aqueous solubility, and receptor binding affinity compared to larger, more flexible rings like piperidine or pyrrolidine.[3][4] However, the ring strain can also make it susceptible to specific metabolic pathways, such as ring-opening reactions catalyzed by glutathione S-transferases (GSTs).[5]

  • 3-Fluoropiperidine Moiety: The incorporation of fluorine is a common strategy in drug design to modulate physicochemical properties.[6] The fluorine atom at the 3-position of the piperidine ring is expected to lower the basicity (pKa) of the piperidine nitrogen. This reduction in basicity can have a profound and beneficial impact on oral absorption.[7][8] Furthermore, fluorine can block potential sites of metabolism, potentially increasing the metabolic stability of the compound.[9]

This guide outlines a systematic approach to experimentally determine these properties.

In Vitro ADME Profiling: A First-Tier Assessment

A panel of in vitro assays provides the initial, high-throughput assessment of a compound's ADME properties, enabling rapid compound ranking and selection.[10]

2.1 Metabolic Stability Assessment

Causality: The liver is the primary site of drug metabolism. Assessing a compound's stability in the presence of liver enzymes is crucial for predicting its in vivo hepatic clearance and half-life.[11] Liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like Cytochrome P450s (CYPs), offer a cost-effective, high-throughput method for this evaluation.[11][12]

Protocol: Liver Microsomal Stability Assay[11][13][14]
  • Preparation: Thaw human and rat liver microsomes (e.g., 20 mg/mL stock) at 37°C and dilute to a working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[13][14] Keep on ice.

  • Compound Incubation: Add the test compound, Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone, to the microsomal solution at a final concentration of 1 µM.[13] Include positive control compounds with known metabolic rates (e.g., Verapamil, Dextromethorphan).[11]

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system.[12]

  • Time-Point Sampling: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[13]

  • Reaction Termination: Immediately stop the reaction at each time point by adding a cold 'stop solution' (e.g., acetonitrile) containing an internal standard (IS) for analytical quantification.[11][12]

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.[11]

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). The natural log of the percentage of compound remaining is plotted against time, and the slope of the resulting line provides the elimination rate constant (k).[12]

  • t½ (min) = 0.693 / k

  • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

G cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis P1 Thaw Microsomes (Human, Rat) R1 Combine Microsomes & Compound P1->R1 P2 Prepare 1µM Test Compound + Controls in Buffer P2->R1 R2 Initiate with NADPH R1->R2 R3 Sample at Time Points (0, 5, 15, 30, 60 min) R2->R3 A1 Quench with Acetonitrile + IS R3->A1 A2 Centrifuge A1->A2 A3 LC-MS/MS Analysis A2->A3 A4 Calculate t½ & CLint A3->A4 caption Workflow for Microsomal Stability Assay.

Workflow for Microsomal Stability Assay.

2.2 Plasma Protein Binding (PPB)

Causality: Drugs in circulation can bind to plasma proteins like albumin and α1-acid-glycoprotein.[15] Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its therapeutic target.[16] Therefore, determining the fraction unbound (fu) is essential for interpreting efficacy and toxicity data. The Rapid Equilibrium Dialysis (RED) method is considered a gold standard for its accuracy and reliability.[15][16]

Protocol: Rapid Equilibrium Dialysis (RED) Assay[16][17][18]
  • Preparation: Prepare a 1-10 µM solution of the test compound in plasma (human, rat) from a DMSO stock, ensuring the final DMSO concentration is low (<0.1%).[16]

  • Device Loading: Add the plasma-compound mixture (e.g., 300 µL) to the sample chamber of a RED device insert. Add dialysis buffer (e.g., 500 µL of PBS, pH 7.4) to the adjacent buffer chamber.[16] The chambers are separated by a semipermeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that allows free drug to pass but retains proteins and protein-bound drug.[15]

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to allow the free drug concentration to reach equilibrium between the two chambers.[16][17]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate comparison during analysis, add an equal volume of blank buffer to the plasma aliquot and an equal volume of blank plasma to the buffer aliquot. This equalizes any potential matrix effects on the LC-MS/MS analysis.[16]

  • Analysis: Quantify the compound concentration in both matched samples by LC-MS/MS.

Data Analysis: The percentage of bound drug and the fraction unbound are calculated as follows:

  • % Bound = [ (Plasma Conc. - Buffer Conc.) / Plasma Conc. ] * 100

  • Fraction Unbound (fu) = Buffer Conc. / Plasma Conc.

2.3 Cytochrome P450 (CYP) Inhibition

Causality: Co-administration of drugs can lead to drug-drug interactions (DDIs), often because one drug inhibits the metabolic activity of a CYP enzyme responsible for clearing another drug.[18] This can lead to dangerously elevated plasma levels of the second drug. It is a regulatory requirement to screen for inhibitory potential against the five major drug-metabolizing isoforms: CYP1A2, 2C9, 2C19, 2D6, and 3A4.[18][19] High-throughput fluorometric assays provide a rapid and cost-effective method for this initial screening.[18][20]

Protocol: Fluorometric CYP Inhibition Assay[20][22][23]
  • Preparation: In a 96-well plate, prepare a serial dilution of the test compound. Include a no-inhibitor control (vehicle only) and a known specific inhibitor for each CYP isoform as a positive control.[20]

  • Enzyme/Substrate Mix: Add a mixture containing recombinant human CYP enzyme and a specific fluorogenic probe substrate to each well.[18][20] The substrate is a non-fluorescent molecule that is converted into a highly fluorescent product by the active CYP enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes.[20]

  • Reaction Initiation: Initiate the reaction by adding an NADPH-generating system to all wells.[20]

  • Fluorescence Reading: Measure the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the product.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor (test compound) concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

2.4 Permeability and Efflux

Causality: For orally administered drugs, the ability to pass through the intestinal wall is a prerequisite for absorption into the bloodstream.[21] The Caco-2 cell permeability assay is the industry standard in vitro model for predicting this.[22][23] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[23][24]

Protocol: Caco-2 Permeability Assay[27][28][29]
  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for ~21 days until a confluent, differentiated monolayer is formed.[24]

  • Monolayer Integrity Check: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).[25]

  • Permeability Measurement (A to B): To measure apical-to-basolateral permeability (representing absorption), add the test compound (e.g., 10 µM) in transport buffer to the apical (A) side (donor compartment). Place fresh transport buffer in the basolateral (B) side (receiver compartment).[24]

  • Permeability Measurement (B to A): To measure basolateral-to-apical permeability, perform the reverse experiment, adding the compound to the B side and sampling from the A side.[24]

  • Incubation and Sampling: Incubate at 37°C with gentle shaking. Collect samples from the receiver compartment at various time points (e.g., 90 or 120 minutes) and from the donor compartment at the end of the experiment.[24]

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp), a measure of the rate of transport, is calculated:

  • Papp (cm/s) = (dQ/dt) / (A * C0)

    • dQ/dt = rate of appearance of the compound in the receiver compartment

    • A = surface area of the membrane

    • C0 = initial concentration in the donor compartment

The Efflux Ratio (ER) is then calculated to determine if the compound is a substrate of efflux transporters:

  • ER = Papp (B to A) / Papp (A to B)

    • An ER > 2 suggests the compound is subject to active efflux.

G cluster_model Caco-2 Monolayer Model cluster_absorption Absorption (A→B) cluster_efflux Efflux (B→A) M1 Apical (A) (Intestinal Lumen Side) M3 Cell Monolayer (with Efflux Pumps, e.g., P-gp) M1->M3 M2 Basolateral (B) (Blood Side) M3->M2 A1 Add Drug to Apical A2 Measure Drug in Basolateral A1->A2 Result Calculate Papp & Efflux Ratio A2->Result E1 Add Drug to Basolateral E2 Measure Drug in Apical E1->E2 E2->Result caption Principle of the Bidirectional Caco-2 Assay.

Principle of the Bidirectional Caco-2 Assay.

In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, in vivo studies are conducted to understand how the compound behaves in a whole organism.[26] Rodent models, such as rats, are standard for initial PK studies.[26][27]

3.1 Study Design and Conduct

  • Animal Model: Sprague-Dawley rats are commonly used due to their well-characterized physiology and the large body of historical data available.[28] All studies must be conducted in AAALAC-accredited facilities following ethical guidelines.

  • Dose Formulation: The compound must be formulated in a suitable vehicle (e.g., saline, PEG400/water) that ensures solubility and stability for both intravenous and oral administration.

  • Administration:

    • Intravenous (IV) Bolus: Administered typically via the tail vein. This route provides 100% bioavailability by definition and is used to determine fundamental clearance and volume of distribution parameters.[29]

    • Oral (PO) Gavage: Administered directly into the stomach. This route is used to assess oral absorption and determine oral bioavailability.[29]

  • Blood Sampling: Blood samples are collected at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a cannulated vessel (e.g., jugular vein) or via sparse sampling techniques.[30] Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then transferred to new tubes and stored at -80°C until analysis.

3.2 Bioanalytical Method: LC-MS/MS

Causality: Accurate quantification of the drug in plasma is the cornerstone of any PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity, selectivity, and speed.[31][32] A robust and validated method is required as per regulatory guidelines.[33][34]

Method Validation Parameters (FDA/ICH M10 Guidelines)[37][39][40]

A full validation ensures the method is reliable and reproducible. Key parameters include:

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity Ability to differentiate and quantify the analyte from endogenous matrix components or other interferences.No significant interference at the retention time of the analyte and IS.
Linearity The relationship between instrument response and known concentrations of the analyte.Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness of determined values to the nominal concentration.Within ±15% of nominal value (±20% at LLOQ).
Precision Closeness of replicate measurements (repeatability and intermediate precision).Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).
Recovery The efficiency of the extraction process from the biological matrix.Consistent, precise, and reproducible.
Matrix Effect The effect of matrix components on the ionization of the analyte.IS-normalized matrix factor CV should be ≤ 15%.
Stability Analyte stability in plasma under various conditions (freeze-thaw, short-term, long-term, post-preparative).Concentration within ±15% of the baseline value.

3.3 Pharmacokinetic Data Analysis

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).[30] This analysis yields the key PK parameters that describe the drug's fate in the body.

G cluster_params Primary Pharmacokinetic Parameters Dose Drug Dose (IV or PO) ConcTime Plasma Concentration vs. Time Data Dose->ConcTime NCA Non-Compartmental Analysis (NCA) ConcTime->NCA AUC AUC (Area Under the Curve) NCA->AUC CL CL (Clearance) NCA->CL Vd Vd (Volume of Distribution) NCA->Vd t_half (Half-life) NCA->t_half F F% (Oral Bioavailability) NCA->F AUC->CL CL = Dose_IV / AUC_IV AUC->F F% = (AUC_PO / AUC_IV) * 100 CL->t_half t½ ∝ Vd / CL Vd->t_half caption Relationship of Key PK Parameters from NCA.

Relationship of Key PK Parameters from NCA.

Data Integration and Interpretation

The final step is to synthesize all in vitro and in vivo data into a coherent profile to guide further development.

Example Summary of Pharmacokinetic Profile
ParameterSpeciesValueInterpretation / Implication
In Vitro
Microsomal t½Human> 60 minLow intrinsic clearance; likely to have a long half-life in vivo.
Microsomal t½Rat45 minModerate clearance in rats, useful for designing in vivo study.
Plasma Protein Binding (fu)Human0.15 (15%)Moderately bound; sufficient free drug for target engagement.
Caco-2 Papp (A→B)-15 x 10⁻⁶ cm/sHigh permeability; good potential for oral absorption.
Caco-2 Efflux Ratio-1.2Not a significant substrate of efflux pumps.
CYP3A4 Inhibition IC50Human> 30 µMLow risk of DDI via CYP3A4 inhibition.
In Vivo (Rat)
Clearance (CL)Rat10 mL/min/kgLow clearance, consistent with in vitro stability data.
Volume of Distribution (Vd)Rat3.5 L/kgExtensive distribution into tissues.
Terminal Half-life (t½)Rat8 hoursSufficiently long half-life for once or twice-daily dosing.
Oral Bioavailability (F%)Rat75%High oral bioavailability, consistent with high permeability and moderate stability.

This integrated profile for Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone would be considered highly favorable, suggesting the compound has drug-like properties suitable for progression to further efficacy and safety studies. The structural modifications—the stable azetidine ring and the absorption-enhancing fluoropiperidine moiety—have likely contributed to this desirable pharmacokinetic profile.

Conclusion

This technical guide has outlined a robust, field-proven framework for the comprehensive pharmacokinetic profiling of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone. By systematically evaluating metabolic stability, plasma protein binding, permeability, and potential for CYP-mediated interactions in vitro, followed by a definitive in vivo characterization, researchers can build a data-driven understanding of a compound's disposition. This integrated approach not only fulfills regulatory expectations but, more critically, enables informed decision-making, de-risks clinical development, and ultimately increases the probability of translating a promising molecule into a successful therapeutic.[2]

References

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Caco2 assay protocol. [Link]

  • ScienceOpen. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. [Link]

  • PubMed. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • PMC. Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. [Link]

  • PubMed. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

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  • PMC. High-throughput fluorescence assay of cytochrome P450 3A4. [Link]

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  • NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

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  • ACS Publications. Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles | Journal of Medicinal Chemistry. [Link]

  • Irving Institute for Clinical and Translational Research. Pharmacokinetic Profiling. [Link]

  • ResearchGate. Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding. [Link]

  • ACS Publications. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry. [Link]

  • Creative Biolabs. Rodent In Vivo PK Service. [Link]

  • PubMed. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. [Link]

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Foundational

Evaluating Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone Derivatives: Binding Affinity and Kinetic Profiling at the Muscarinic M1 Receptor

The azetidin-3-yl(heterocycloalkyl)methanone scaffold has emerged as a highly privileged structural motif in the development of central nervous system (CNS) therapeutics. Specifically, derivatives containing the azetidin...

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Author: BenchChem Technical Support Team. Date: April 2026

The azetidin-3-yl(heterocycloalkyl)methanone scaffold has emerged as a highly privileged structural motif in the development of central nervous system (CNS) therapeutics. Specifically, derivatives containing the azetidin-3-yl(3-fluoropiperidin-1-yl)methanone core have been extensively patented and profiled as highly selective antagonists and allosteric modulators of the Muscarinic Acetylcholine Receptor M1 (mAChR M1) [1].

This technical whitepaper provides a comprehensive framework for designing, validating, and executing receptor binding affinity assays for this specific class of fluorinated GPCR ligands.

Mechanistic Rationale: The Stereoelectronic Role of Fluorine

Before executing binding assays, it is critical to understand why this specific chemical topology requires specialized kinetic profiling. The architecture consists of three functional zones:

  • The Azetidine Core: Acts as a conformationally restricted, low-molecular-weight spacer. Its rigidity minimizes the entropic penalty typically incurred upon receptor binding.

  • The Methanone Linker: Serves as a critical hydrogen bond acceptor for interacting with tyrosine or threonine residues within the GPCR transmembrane domains.

  • The 3-Fluoropiperidine Ring: The introduction of fluorine at the 3-position is a profound stereoelectronic modification. The highly electronegative fluorine atom exerts a strong inductive pull that reduces the pKa​ of the adjacent piperidine nitrogen.

Causality in Assay Design: A lower pKa​ increases the proportion of the unprotonated (neutral) species at physiological pH (7.4). While this enhances blood-brain barrier penetrance, it also fundamentally alters the ligand's association ( kon​ ) and dissociation ( koff​ ) rates. The C-F bond can engage in orthogonal multipolar interactions with backbone amides in the M1 binding pocket. Consequently, standard equilibrium assays ( Ki​ ) are insufficient; kinetic profiling is mandatory to capture the extended receptor residence time driven by the fluorine atom.

Pathway Ligand 3-Fluoro Ligand M1 mAChR M1 (Gq-Coupled) Ligand->M1 Orthosteric Binding Gq Gq/11 Protein M1->Gq Conformational Shift PLC PLC-β Gq->PLC α-Subunit Activation IP3 IP3 / DAG PLC->IP3 PIP2 Cleavage Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opening

Diagram 1: The Gq-coupled signaling cascade initiated by M1 receptor ligand binding.

Experimental Workflows: Self-Validating Binding Protocols

To accurately quantify the binding affinity of azetidin-3-yl(3-fluoropiperidin-1-yl)methanone analogs, researchers must utilize a dual-assay approach: an equilibrium radioligand displacement assay to determine thermodynamic affinity ( Ki​ ), followed by Surface Plasmon Resonance (SPR) for label-free kinetic resolution.

Protocol A: Equilibrium Radioligand Binding Assay ( [3H] NMS)

This protocol utilizes [3H] N-methylscopolamine ( [3H] NMS), a non-selective muscarinic antagonist, to evaluate the displacement capacity of the test compound [2].

Assay Causality & Self-Validation:

  • Ligand Depletion Control: The receptor concentration ( Bmax​ ) must be kept low enough so that no more than 10% of the total added radioligand is bound. Exceeding this violates the pseudo-first-order assumption of the Cheng-Prusoff equation, leading to artificially inflated Ki​ values.

  • Non-Specific Binding (NSB) Definition: 10 µM Atropine is used to define NSB. The assay is only considered valid if NSB is <20% of total binding.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human mAChR M1. Homogenize in ice-cold buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1-2 mg/mL.

  • Plate Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of test compound (azetidin-3-yl(3-fluoropiperidin-1-yl)methanone derivative) serially diluted from 10−5 to 10−11 M.

    • 50 µL of [3H] NMS (final concentration ~0.2 nM, approximating its Kd​ ).

    • 100 µL of M1 membrane preparation (approx. 5-10 µg protein/well).

  • Incubation: Seal the plate and incubate at 25°C for 120 minutes to ensure true thermodynamic equilibrium is reached for both the radioligand and the fluorinated test compound.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Rationale: PEI coats the negatively charged glass fibers, preventing the lipophilic fluorinated piperidine from binding non-specifically to the filter matrix.

  • Washing & Counting: Wash filters three times with 1 mL ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Dry the filters, add 40 µL of liquid scintillation cocktail, and quantify bound radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (four-parameter logistic equation). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Membrane 1. Prepare CHO-K1 hM1 Membranes Incubate 2. Incubate with [3H]NMS + Test Compound (120 min) Membrane->Incubate Filter 3. Rapid Filtration (PEI-treated GF/B) Incubate->Filter Equilibrium Reached Wash 4. Wash with Ice-Cold Buffer (Stop Kinetics) Filter->Wash Count 5. Liquid Scintillation Counting Wash->Count Analyze 6. Cheng-Prusoff Analysis (Calculate Ki) Count->Analyze Validation: NSB < 20%

Diagram 2: Step-by-step workflow for the equilibrium radioligand binding assay.

Protocol B: Label-Free Kinetic Profiling via SPR

Radioligand assays often fail to capture the kinetic advantages conferred by bioisosteric fluorine substitutions [3]. Surface Plasmon Resonance (SPR) is utilized to measure the real-time on/off rates.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize purified, detergent-solubilized His-tagged M1 receptors onto an NTA (Nitrilotriacetic acid) sensor chip via nickel-chelation.

  • Analyte Injection: Inject the azetidin-3-yl(3-fluoropiperidin-1-yl)methanone derivative across the sensor surface at multiple concentrations (e.g., 3.125 nM to 100 nM) at a flow rate of 50 µL/min.

  • Association Phase: Monitor the increase in Response Units (RU) for 180 seconds to calculate the association rate constant ( kon​ ).

  • Dissociation Phase: Switch the flow to running buffer only and monitor the decay in RU for 600 seconds to calculate the dissociation rate constant ( koff​ ).

  • Validation: Ensure the Rmax​ remains stable across cycles. Calculate the kinetic dissociation constant ( KD​=koff​/kon​ ) and cross-reference it against the Ki​ obtained from Protocol A.

Quantitative Data Presentation

The table below illustrates the typical pharmacological shift observed when transitioning from a non-fluorinated piperidine to the 3-fluoropiperidine analog within the azetidin-3-yl methanone scaffold. The data demonstrates how fluorine modulates kinetics rather than just raw affinity.

Compound Motif pKa​ (Piperidine) Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ )LLE (Ligand-Lipophilicity Efficiency)
Des-Fluoro Analog (Azetidin-3-yl(piperidin-1-yl)methanone)~9.845.2 1.2×105 5.4×10−3 ~3.1 min4.2
3-Fluoro Analog (Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone)~8.118.5 2.8×105 5.1×10−4 ~32.6 min5.8

Table 1: Representative kinetic and thermodynamic binding data highlighting the impact of 3-fluorination on the piperidine ring. Notice the 10-fold extension in receptor residence time ( τ=1/koff​ ) driven by the C-F multipolar interactions.

Conclusion

The evaluation of azetidin-3-yl(3-fluoropiperidin-1-yl)methanone derivatives requires a rigorous, multi-tiered assay approach. By combining equilibrium radioligand displacement with real-time SPR kinetic profiling, researchers can accurately map the stereoelectronic benefits of the 3-fluoropiperidine moiety. Ensuring strict adherence to self-validating assay parameters—such as controlling ligand depletion and utilizing PEI-treated filters—guarantees high-fidelity data suitable for advanced lead optimization in CNS drug discovery.

References

  • US Patent 11,752,149 B2.Muscarinic acetylcholine M1 receptor antagonists. Google Patents.
  • Development of a Selective and High Affinity Radioligand,[3H]VU6013720, for the M4 Muscarinic Receptor. National Institutes of Health (PMC). Available at:[Link]

  • Characterization of ligand binding to M1 muscarinic acetylcholine receptor using fluorescence anisotropy method. Charles University Digital Repository. Available at:[Link]

Exploratory

A Technical Guide to the Metabolic Stability of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone in Human Liver Microsomes

Abstract This guide provides an in-depth examination of the experimental framework for assessing the metabolic stability of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone using human liver microsomes (HLMs). Metabolic st...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth examination of the experimental framework for assessing the metabolic stability of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone using human liver microsomes (HLMs). Metabolic stability is a critical parameter in early drug discovery, directly influencing a compound's pharmacokinetic profile, such as its half-life and oral bioavailability.[1][2] This document details the scientific rationale behind the HLM assay, provides a comprehensive, step-by-step protocol, and outlines the data analysis required to determine key parameters like intrinsic clearance (CLint). The intended audience includes researchers, scientists, and drug development professionals seeking to understand and implement this essential in vitro ADME assay.

Introduction: The Imperative of Metabolic Stability

In the journey of a drug candidate from discovery to clinical application, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are of paramount importance. Among these, metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes—is a key determinant of its in vivo fate.[3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[3]

The liver is the body's primary site for drug metabolism.[4] Human liver microsomes (HLMs), which are subcellular fractions of hepatocytes, are rich in essential drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[3][4] Consequently, HLM assays are a cost-effective, high-throughput, and reliable tool for predicting a compound's hepatic metabolic clearance early in the drug discovery process.[4][5]

Focus Compound: Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

This guide focuses on a novel chemical entity, Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone. Its structure presents several features of metabolic interest:

  • Azetidine Ring : This four-membered, strained nitrogen-containing heterocycle is increasingly used in medicinal chemistry to improve physicochemical properties.[6][7] While often incorporated to enhance metabolic stability compared to larger rings, the strained nature of the azetidine ring can, in some cases, make it susceptible to ring-opening reactions, including those catalyzed by glutathione S-transferases (GSTs) that do not require prior P450 activation.[8]

  • 3-Fluoropiperidine Moiety : The piperidine ring is a common motif in pharmaceuticals. The introduction of a fluorine atom is a strategic decision often made to modulate basicity (pKa) and improve metabolic stability by blocking potential sites of metabolism.[9][10][11] Fluorination can significantly influence a molecule's ADME properties and receptor interactions.[10][12]

  • Amide Linkage : Amide bonds can be susceptible to hydrolysis by enzymes such as carboxylesterases, which are also present in HLM preparations.[3]

Understanding how these structural components influence the compound's interaction with metabolic enzymes is crucial for predicting its pharmacokinetic profile.

The Human Liver Microsome (HLM) Stability Assay: Principle and Rationale

The HLM stability assay quantifies the rate at which a test compound is metabolized by incubating it with HLMs and monitoring its disappearance over time.[13][14]

The Central Role of NADPH

The majority of Phase I metabolic reactions, particularly those mediated by CYP enzymes, are oxidative and require a critical cofactor: Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[15][16] NADPH acts as the ultimate electron donor for the CYP catalytic cycle via the enzyme NADPH-cytochrome P450 reductase (POR).[15][17][18] Without NADPH, most CYP-mediated metabolism ceases. This dependency is exploited experimentally to create a vital negative control; by omitting NADPH from an incubation, we can distinguish between CYP-mediated metabolism and other potential sources of compound disappearance, such as chemical instability or degradation by non-NADPH-dependent enzymes.[4][13]

Experimental Design: A Self-Validating System

A robust HLM assay is designed to be self-validating through the inclusion of rigorous controls.

  • Negative Control (-NADPH) : As described above, this control incubation contains all components except the NADPH cofactor. It is essential for identifying non-CYP-mediated compound loss.[13][19]

  • Positive Control : A compound with a known, well-characterized metabolic rate in HLMs (e.g., testosterone, verapamil, or midazolam) is run in parallel.[13][19][20] This control verifies that the microsomal preparation and cofactor system are enzymatically active and performing as expected.

  • Time-Zero (T0) Control : This sample is quenched immediately after the addition of the test compound, representing 100% of the initial concentration. It accounts for any non-enzymatic loss during sample processing.

Detailed Experimental Protocol

This section provides a step-by-step methodology for conducting the HLM stability assay.

Materials and Reagents
  • Test Compound : Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

  • Human Liver Microsomes : Pooled from multiple donors (e.g., ≥10 donors), stored at -80°C.

  • Potassium Phosphate Buffer : 100 mM, pH 7.4.

  • NADPH Regenerating System (or NADPH direct) :

    • Solution A: NADP+ and Glucose-6-Phosphate (G6P) in buffer.

    • Solution B: Glucose-6-Phosphate Dehydrogenase (G6PDH) in buffer.

    • Rationale: A regenerating system maintains a constant concentration of NADPH throughout the incubation, preventing cofactor depletion from becoming a rate-limiting factor. Direct addition of NADPH is also common.[21]

  • Positive Control Compound : e.g., Midazolam (10 mM stock in DMSO).

  • Internal Standard (IS) : A structurally similar but distinct compound (e.g., a stable isotope-labeled version or an analog like flavopiridol) for LC-MS/MS analysis.[22][23]

  • Quenching Solution : Ice-cold acetonitrile (ACN) containing the internal standard.

  • Instrumentation : Incubator/shaker (37°C), centrifuge, LC-MS/MS system.

Experimental Workflow Diagram

The overall experimental process can be visualized as follows:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis TestCmpd Test Compound Stock (10 mM in DMSO) PreInc 1. Pre-incubation (HLM + Buffer + Cmpd) TestCmpd->PreInc HLM_Stock HLM Stock (20 mg/mL) HLM_Stock->PreInc Buffer Phosphate Buffer (100 mM, pH 7.4) Buffer->PreInc NADPH_Sys NADPH System Initiate 2. Initiate Reaction (Add NADPH) NADPH_Sys->Initiate PreInc->Initiate Incubate 3. Incubate & Sample (T = 0, 5, 15, 30, 60 min) Initiate->Incubate Quench 4. Quench Reaction (Ice-Cold ACN + IS) Incubate->Quench Process 5. Centrifuge & Collect Supernatant Quench->Process LCMS 6. LC-MS/MS Analysis Process->LCMS

Sources

Foundational

Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone: A Framework for In Vivo Toxicity and Safety Assessment

Disclaimer: Information regarding the specific in vivo toxicity of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is not publicly available. This guide provides a comprehensive framework for the preclinical safety assess...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Information regarding the specific in vivo toxicity of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is not publicly available. This guide provides a comprehensive framework for the preclinical safety assessment of a novel chemical entity, using this compound as a representative example. The methodologies described are based on international regulatory guidelines.

Introduction

Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is a novel small molecule with potential therapeutic applications. As with any new chemical entity intended for human use, a thorough evaluation of its safety profile is paramount before it can be administered in clinical trials.[1][2][3] This technical guide outlines a systematic and robust strategy for the in vivo toxicity and safety pharmacology assessment of this compound, designed to meet the stringent requirements of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The preclinical safety evaluation aims to identify potential target organs for toxicity, determine dose-response relationships, and establish a safe starting dose for first-in-human (FIH) studies.[3][4][5] The program described herein is aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly those for nonclinical safety studies (ICH M3(R2)), safety pharmacology (ICH S7A), and repeated-dose toxicity studies.[5][6][7]

Pre-assessment and Compound Characterization

Before initiating in vivo studies, a comprehensive understanding of the compound's physicochemical properties, metabolic stability, and potential pharmacological targets is essential.

  • Physicochemical Properties: Solubility, stability, and formulation development are critical for accurate dose administration.

  • In Vitro Pharmacology: Understanding the primary and secondary pharmacological targets can help predict potential on-target and off-target effects.

  • In Vitro Metabolism: Studies using liver microsomes or hepatocytes from different species (including human) help in selecting appropriate animal species for toxicity testing.[1]

Acute Toxicity Assessment

The initial step in in vivo testing is to determine the acute toxicity of the compound. This provides information on the potential health hazards from short-term exposure and helps in dose selection for subsequent studies.[8]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Following OECD Guideline 420)

  • Objective: To identify a dose that causes evident toxicity but not mortality and to estimate the LD50.

  • Species: Rat (one sex, typically female).[9]

  • Methodology:

    • A stepwise dosing procedure is used, starting with a dose expected to be well-tolerated.

    • A small group of animals is dosed at a single level.

    • Based on the outcome (toxicity or no toxicity), the dose for the next group is adjusted up or down.

    • Animals are observed for 14 days for signs of toxicity, morbidity, and mortality.[10]

  • Endpoints: Clinical signs, body weight changes, and gross necropsy at termination.

Repeated-Dose Toxicity Studies

The cornerstone of the preclinical safety program is the repeated-dose toxicity study. These studies are designed to characterize the toxicological profile of the compound following repeated administration over a defined period.[5][11][12]

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rodents (Following OECD Guideline 407)

  • Objective: To identify target organs of toxicity, establish a No-Observed-Adverse-Effect Level (NOAEL), and inform dose selection for longer-term studies.[11]

  • Species: Rat.

  • Study Design:

    • Groups: At least three dose groups (low, mid, high) and a vehicle control group.[13]

    • Animals: 10 males and 10 females per group.

    • Dosing: Daily oral gavage for 28 consecutive days.

    • Recovery Groups: A subset of animals from the high-dose and control groups may be included and observed for an additional 14 or 28 days to assess the reversibility of any toxic effects.

  • In-life Observations:

    • Clinical Signs: Twice daily.

    • Body Weight and Food Consumption: Weekly.

    • Ophthalmology: Prior to study start and at termination.

    • Clinical Pathology: At termination (hematology, clinical chemistry, coagulation, urinalysis).

  • Terminal Procedures:

    • Gross Necropsy: Full necropsy of all animals.

    • Organ Weights: Collection and weighing of specified organs.

    • Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups, and any gross lesions from all animals.

Data Presentation: Example Clinical Pathology Data

ParameterControlLow DoseMid DoseHigh Dose
Alanine Aminotransferase (ALT) (U/L)35 ± 840 ± 1085 ± 20250 ± 50**
Aspartate Aminotransferase (AST) (U/L)60 ± 1565 ± 18150 ± 35450 ± 75**
Blood Urea Nitrogen (BUN) (mg/dL)20 ± 522 ± 625 ± 730 ± 8
Creatinine (mg/dL)0.6 ± 0.10.7 ± 0.10.8 ± 0.20.9 ± 0.2
Red Blood Cell Count (RBC) (10^6/µL)7.5 ± 0.57.4 ± 0.67.2 ± 0.56.5 ± 0.7
Hemoglobin (g/dL)15 ± 114.8 ± 1.214.2 ± 1.113.0 ± 1.0

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± standard deviation.

Causality Behind Experimental Choices:

  • Two Species: Typically, a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate) are used to assess species-specific toxicities.[5][14]

  • Dose Selection: The high dose should induce some toxicity but not significant mortality, while the low dose should be a multiple of the expected human exposure and ideally the NOAEL.[11][15]

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[6][7] The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.[3][6]

Experimental Protocol: Core Battery Safety Pharmacology Studies (Following ICH S7A)

  • Central Nervous System (CNS):

    • Method: Functional Observational Battery (FOB) in rats.

    • Parameters: Assessment of behavior, motor activity, coordination, and body temperature.

  • Cardiovascular System:

    • Method: Telemetered non-human primates or dogs.

    • Parameters: Blood pressure, heart rate, and electrocardiogram (ECG) with a focus on QT interval prolongation.[16]

  • Respiratory System:

    • Method: Whole-body plethysmography in rats.

    • Parameters: Respiratory rate and tidal volume.

Visualization: Preclinical Safety Assessment Workflow

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Core Safety Studies cluster_2 Phase 3: IND-Enabling & Beyond In Vitro Profiling In Vitro Profiling Acute Toxicity (OECD 420) Acute Toxicity (OECD 420) In Vitro Profiling->Acute Toxicity (OECD 420) Dose Range Finding Dose Range Finding Acute Toxicity (OECD 420)->Dose Range Finding 28-Day Repeated-Dose Toxicity (Rodent & Non-Rodent) 28-Day Repeated-Dose Toxicity (Rodent & Non-Rodent) Dose Range Finding->28-Day Repeated-Dose Toxicity (Rodent & Non-Rodent) Safety Pharmacology (ICH S7A) Safety Pharmacology (ICH S7A) 28-Day Repeated-Dose Toxicity (Rodent & Non-Rodent)->Safety Pharmacology (ICH S7A) Long-term Toxicity (if needed) Long-term Toxicity (if needed) 28-Day Repeated-Dose Toxicity (Rodent & Non-Rodent)->Long-term Toxicity (if needed) Genotoxicity Assays Genotoxicity Assays Safety Pharmacology (ICH S7A)->Genotoxicity Assays IND Submission IND Submission Genotoxicity Assays->IND Submission Long-term Toxicity (if needed)->IND Submission

Caption: High-level workflow for preclinical in vivo safety assessment.

Genotoxicity

A battery of in vitro and in vivo tests is required to assess the potential of the compound to cause genetic damage.

  • In Vitro Tests:

    • Ames test (bacterial reverse mutation assay).

    • In vitro mammalian cell chromosomal aberration test or mouse lymphoma assay.

  • In Vivo Test:

    • In vivo micronucleus test in rodents.

Toxicokinetics

Toxicokinetic (TK) data are essential to link the observed toxic effects to the systemic exposure of the compound.[3] Blood samples are collected at various time points during the repeated-dose toxicity studies to determine key parameters such as Cmax (maximum concentration), AUC (area under the curve), and T1/2 (half-life). This information is crucial for human risk assessment.

Visualization: Dose Selection Decision Tree

G start Start Dose Selection drf Conduct Dose-Range Finding Study start->drf mtd Determine Maximum Tolerated Dose (MTD) drf->mtd high_dose Set High Dose at MTD or Limit Dose mtd->high_dose mid_dose Set Mid Dose (e.g., geometric mean) high_dose->mid_dose low_dose Set Low Dose (NOAEL or multiple of expected human exposure) mid_dose->low_dose end_point Finalize Doses for Pivotal Study low_dose->end_point

Caption: Decision tree for dose level selection in toxicity studies.

Conclusion and Risk Assessment

The culmination of the in vivo toxicity and safety pharmacology program is a comprehensive risk assessment. This involves integrating all available data to:

  • Identify all target organs and characterize the nature of the toxicity.

  • Establish the dose-response relationship for all adverse findings.

  • Determine the NOAEL for each study.

  • Use the NOAEL and toxicokinetic data to calculate a safe starting dose for Phase 1 clinical trials.

This structured and guideline-driven approach ensures the generation of a robust data package to support the safe transition of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone from preclinical development to clinical investigation.

References

  • ICH Harmonised Tripartite Guideline S7A: Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • ICH Harmonised Tripartite Guideline S7B: The Non-clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. [Link]

  • European Medicines Agency. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA), Japan. ICH-S7 Pharmacology Studies. [Link]

  • VICH GL31: Repeat-Dose (90 days) Toxicity Testing. [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. [Link]

  • U.S. Food and Drug Administration. Redbook 2000: IV.C.2. Acute Oral Toxicity Studies. [Link]

  • ICH Guideline M3(R2): Non-Clinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • OECD Test Guideline No. 423: Acute Oral Toxicity - Acute Toxic Class Method. [Link]

  • OECD Test Guideline No. 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

  • ChemSafetyPro. Repeated Dose Toxicity. [Link]

  • National Toxicology Program. OECD Guideline for the Testing of Chemicals 423. [Link]

  • Onodera, H. (2007). What is the examination necessary for pharmaceutical drug development? The Journal of Toxicological Sciences, 32(1), 1-8. [Link]

  • Altasciences. Small Molecule Safety Assessment. [Link]

  • European Medicines Agency. Guideline on Repeated Dose Toxicity. [Link]

  • Committee for Proprietary Medicinal Products. CPMP/SWP/1042/99: Note for Guidance on Repeated Dose Toxicity. [Link]

  • Evotec. Safety Assessment. [Link]

  • Biogem. In Vivo and in Vitro Toxicity Studies. [Link]

  • U.S. Food and Drug Administration. General Guidelines for Designing and Conducting Toxicity Studies. [Link]

  • Currie, R., et al. (2022). Recommendations on dose level selection for repeat dose toxicity studies. Regulatory Toxicology and Pharmacology, 132, 105175. [Link]

  • ZeClinics. Non-Clinical Safety Assessment for New Drugs. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

A Whitepaper for Drug Discovery and Development Professionals Introduction The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Drug Discovery and Development Professionals

Introduction

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, semipermeable border of endothelial cells prevents most compounds from entering the brain. For a CNS drug candidate to be successful, it must possess the specific physicochemical properties required to navigate this barrier and achieve therapeutic concentrations at its target. This guide provides a comprehensive framework for assessing the BBB permeability of a novel compound, using Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone as a case study.

As a novel chemical entity, public data on the BBB permeability of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is not available. Therefore, this document serves as a strategic guide, outlining a tiered, systematic approach that moves from computational predictions to definitive in vivo studies. This methodology allows for early, cost-effective decision-making in the drug discovery pipeline.

Part 1: In Silico & Physicochemical Profiling: The Predictive Foundation

The initial assessment of a compound's CNS penetration potential begins with an analysis of its fundamental physicochemical properties. These characteristics are strong determinants of passive diffusion across the BBB. Computational tools can provide rapid and cost-effective predictions to guide initial decision-making.

A key tool in this initial screening is the CNS Multi-Parameter Optimization (MPO) score. This desirability score, ranging from 0 to 6, integrates six critical physicochemical properties: lipophilicity (cLogP), distribution coefficient at pH 7.4 (cLogD), molecular weight (MW), topological polar surface area (TPSA), number of hydrogen bond donors (HBD), and the pKa of the most basic center.[1] A higher score indicates a greater alignment with the property profile of known CNS drugs, with a threshold of ≥ 4.0 often considered desirable for CNS-active compounds.[2][3]

Predicted Physicochemical Properties of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

PropertyPredicted ValueCNS DesirabilityRationale
Molecular Formula C9H15FN2ON/AFoundational information for MW calculation.
Molecular Weight (MW) 202.23 g/mol HighLow MW (<400 Da) is favorable for passive diffusion across the BBB.[3]
cLogP 0.8 - 1.5HighOptimal lipophilicity (cLogP 1-3) balances aqueous solubility and membrane permeability.[1]
cLogD (pH 7.4) 0.8 - 1.5HighReflects lipophilicity at physiological pH, crucial for BBB passage.
TPSA 40.5 ŲHighLow TPSA (< 65-75 Ų) is strongly correlated with better brain penetration.[3][4]
Hydrogen Bond Donors (HBD) 1HighFewer HBDs (≤ 3) reduce the energy penalty of desolvation required to cross the lipid barrier.[3]
Hydrogen Bond Acceptors 3HighA lower number of acceptors is generally preferred.
pKa (most basic) ~8.5 - 9.5ModerateIonization at pH 7.4 can reduce permeability, but a basic center can also be a target for active transport.
Predicted CNS MPO Score 4.5 - 5.5HighThe composite score suggests a high likelihood of favorable BBB permeability based on physicochemical properties.

Note: Predicted values are generated using standard computational algorithms (e.g., SwissADME, ChemDraw) and may vary slightly between platforms.

This initial in silico assessment suggests that Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone possesses a promising physicochemical profile for CNS penetration. The next logical step is to validate these predictions with empirical in vitro data.

cluster_0 In Silico & Physicochemical Workflow Compound_Structure Azetidin-3-yl (3-fluoropiperidin-1-yl)methanone Prediction_Tools Computational Tools (e.g., SwissADME, RDKit) Compound_Structure->Prediction_Tools Properties Calculate Physicochemical Properties (MW, cLogP, TPSA, HBD, etc.) Prediction_Tools->Properties MPO_Score Calculate CNS MPO Score Properties->MPO_Score Decision Initial Go/No-Go Decision Proceed to In Vitro? MPO_Score->Decision

In Silico Assessment Workflow

Part 2: In Vitro Permeability Assessment: From Artificial to Cellular Barriers

In vitro models provide the first experimental test of a compound's ability to cross a membrane barrier. These assays are crucial for screening compounds and providing data to build confidence before advancing to more complex and resource-intensive in vivo studies.

A. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method used to predict passive, transcellular permeability.[5][6][7] It measures the diffusion of a compound from a donor well, through an artificial membrane coated with a lipid mixture mimicking the BBB, to an acceptor well.[5][7] Its simplicity and low cost make it an excellent primary screen to rank compounds based on their potential for passive diffusion.[5][8]

Detailed Protocol for PAMPA-BBB

  • Preparation of Solutions :

    • Prepare a stock solution of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone in DMSO.

    • Dilute the stock solution in a universal buffer (pH 7.4) to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤1%.

    • Prepare solutions for high and low permeability control compounds (e.g., Propranolol and Atenolol, respectively).

  • Plate Preparation :

    • Hydrate the 96-well filter donor plate by adding the lipid mixture (e.g., a mixture of phospholipids in dodecane) to each well and allowing it to impregnate the filter.

    • Add the appropriate buffer to the wells of a 96-well acceptor plate.

  • Assay Execution :

    • Carefully place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich."

    • Add the test compound, controls, and blank solutions to the donor wells.

    • Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification and Analysis :

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

    • The effective permeability (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

  • Data Interpretation :

    • Compounds are typically categorized as having low, medium, or high permeability based on established cut-off values derived from control compounds.

B. Cell-Based Transwell Assays (hCMEC/D3 Model)

To assess permeability in a more biologically relevant context that includes potential interactions with transporters, cell-based assays are employed. The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely used and well-characterized model for the human BBB.[9][10][11][12] These cells are grown to form a confluent monolayer on a microporous membrane in a Transwell® insert, separating an apical (blood-side) and a basolateral (brain-side) chamber.[10][13]

Detailed Protocol for hCMEC/D3 Permeability Assay

  • Cell Culture and Seeding :

    • Culture hCMEC/D3 cells in a complete endothelial cell growth medium.

    • Seed the cells onto collagen-coated Transwell® inserts at a high density.

    • Allow the cells to grow and differentiate for 5-7 days to form a tight monolayer.

  • Monolayer Integrity Verification :

    • Measure the Trans-Endothelial Electrical Resistance (TEER) to confirm the formation of tight junctions.

    • Perform a paracellular permeability test using a fluorescent marker like Lucifer Yellow to ensure monolayer integrity. A low passage rate of the marker is indicative of a well-formed barrier.

  • Permeability Experiment :

    • Wash the cell monolayer with transport buffer (e.g., HBSS).

    • Add the test compound, Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone, and control compounds to the apical (donor) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (acceptor) chamber.

    • To assess active efflux, the experiment can be repeated in the basolateral-to-apical direction.

  • Quantification and Analysis :

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • The efflux ratio (ER) is calculated by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 suggests the compound may be a substrate of an efflux transporter like P-glycoprotein (P-gp).

cluster_pampa PAMPA-BBB Workflow cluster_cell hCMEC/D3 Transwell Workflow p_start Prepare Donor Plate (Compound + Buffer) p_membrane Artificial Lipid Membrane p_start->p_membrane p_acceptor Prepare Acceptor Plate (Buffer) p_membrane->p_acceptor p_incubate Incubate (4-18h) p_acceptor->p_incubate p_quantify Quantify (LC-MS/MS) p_incubate->p_quantify p_result Calculate Pe (Permeability) p_quantify->p_result c_start Seed hCMEC/D3 cells on Transwell insert c_monolayer Form Monolayer (5-7 days) c_start->c_monolayer c_integrity Verify Integrity (TEER, Lucifer Yellow) c_monolayer->c_integrity c_add Add Compound (Apical side) c_integrity->c_add c_sample Sample from Basolateral (30, 60, 90 min) c_add->c_sample c_quantify Quantify (LC-MS/MS) c_sample->c_quantify c_result Calculate Papp & Efflux Ratio c_quantify->c_result cluster_invivo In Vivo Kp,uu Determination Workflow Dosing Administer Compound to Rodents (IV) Sampling Collect Blood & Brain (Multiple Timepoints) Dosing->Sampling Processing Process Samples (Plasma & Brain Homogenate) Sampling->Processing Analysis Quantify Concentration (LC-MS/MS) Processing->Analysis Calculation_Kp Calculate Kp (Total Brain/Plasma) Analysis->Calculation_Kp InVitro_Binding Determine fu,plasma & fu,brain (Equilibrium Dialysis) Calculation_Kpuu Calculate Kp,uu (Kp * fu,p / fu,brain) InVitro_Binding->Calculation_Kpuu Calculation_Kp->Calculation_Kpuu Conclusion Final Assessment of BBB Permeability Calculation_Kpuu->Conclusion

In Vivo BBB Permeability Assessment Workflow

Part 4: Integrated Data Interpretation and Decision Making

The final assessment of a compound's BBB permeability relies on the synthesis of data from all three tiers of the evaluation process. Each stage provides a piece of the puzzle, and together they form a comprehensive picture that informs the decision to advance a compound.

Summary of Expected Outcomes and Interpretations

Assay TierKey MetricFavorable OutcomeInterpretation
In Silico CNS MPO Score≥ 4.0The compound has physicochemical properties consistent with known CNS drugs.
In Vitro (PAMPA) Permeability (Pe)HighThe compound has high intrinsic passive permeability.
In Vitro (hCMEC/D3) Papp (A-B)> 10 x 10⁻⁶ cm/sThe compound readily crosses a cellular model of the BBB.
In Vitro (hCMEC/D3) Efflux Ratio (ER)< 2.0The compound is not a significant substrate for major efflux transporters.
In Vivo Kp,uu> 0.3The compound achieves and maintains a therapeutically relevant unbound concentration in the brain.

A decision to move forward with Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone would be strongly supported by favorable outcomes across this cascade. For instance, a high CNS MPO score, followed by high permeability in PAMPA and a cell-based assay with a low efflux ratio, would build significant confidence leading into the definitive in vivo study. A resulting Kp,uu > 0.3 would confirm its status as a promising CNS drug candidate.

Start Compound of Interest Azetidin-3-yl(...) methanone InSilico In Silico Profiling (CNS MPO Score) Start->InSilico CheckMPO MPO Score ≥ 4.0? InSilico->CheckMPO InVitro In Vitro Assays (PAMPA & hCMEC/D3) CheckMPO->InVitro Yes Stop Stop or Redesign CheckMPO->Stop No CheckInVitro High Papp & ER < 2? InVitro->CheckInVitro InVivo In Vivo PK Study (Rodent Kp,uu) CheckInVitro->InVivo Yes CheckInVitro->Stop No CheckInVivo Kp,uu > 0.3? InVivo->CheckInVivo Advance Advance Candidate CheckInVivo->Advance Yes CheckInVivo->Stop No

Integrated Decision-Making Flowchart

Conclusion

Evaluating the blood-brain barrier permeability of a novel chemical entity like Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone requires a rigorous, multi-faceted approach. By progressing from predictive in silico models to mechanistic in vitro assays and culminating in definitive in vivo studies, researchers can efficiently and effectively characterize a compound's potential as a CNS therapeutic. This tiered strategy ensures that resources are focused on candidates with the highest probability of success, ultimately accelerating the discovery and development of new medicines for neurological and psychiatric disorders.

References

  • A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells. (2023). Rinsho Shinkeigaku, 63(6), 363-371.
  • A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue. (2019). Biomedical Chromatography, 33(4), e4461.
  • A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue. (2019). PubMed.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (2014). RSC Publishing.
  • Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans. (2009). ASM Journals.
  • An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. (2023). MDPI.
  • Why is the hCMEC/D3 cell line a robust in vitro BBB model?. (2016). Tebubio.
  • The hCMEC/D3 cell line as a model of the human blood brain barrier. (2013). PubMed.
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023). PMC.
  • Translational CNS Steady-State Drug Disposition Model in Rats, Monkeys, and Humans for Quantitative Prediction of Brain-to-Plasma and Cerebrospinal Fluid-to-Plasma Unbound Concentration Ratios. (2021). PMC.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. BioAssay Systems.
  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (2014). Semantic Scholar.
  • Accelerating CNS Drug Discovery. BioAscent.
  • Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. (2016). ACS Chemical Neuroscience.
  • Comparing the Pfizer Central Nervous System Multiparameter Optimization Calculator and a BBB Machine Learning Model. (2020). PMC.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube.
  • Assessing molecular scaffolds for CNS drug discovery. White Rose Research Online.
  • Using Descriptor Cutoffs and Multiparameter Optimization for Preparation of CNS Targeted Libraries. (2020). Life Chemicals.
  • Physicochemical properties of azetidinones. ResearchGate.
  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. (2018). PMC.
  • QSAR Model of Unbound Brain-to-Plasma Partition Coefficient, K p,uu,brain : Incorporating P-glycoprotein Efflux as a Variable. (2016). ACS Publications.
  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (2019). PMC.
  • A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu. (2022). ChemRxiv.
  • Diagnosing Heteroskedasticity and Resolving Multicollinearity Paradoxes in Physicochemical Property Prediction. (2025). arXiv.
  • Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models. Srinidhi Varadharajan.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers.
  • Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone CAS#1896965-77-7. Global PFAS Screening Tool.

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Foundational

Biotransformation and Metabolite Identification of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone: A Comprehensive MetID Guide

Executive Summary & Structural Vulnerability Analysis In contemporary drug discovery, the incorporation of strained heterocyclic rings (e.g., azetidines) and strategically fluorinated moieties (e.g., 3-fluoropiperidine)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Vulnerability Analysis

In contemporary drug discovery, the incorporation of strained heterocyclic rings (e.g., azetidines) and strategically fluorinated moieties (e.g., 3-fluoropiperidine) is a proven tactic to modulate basicity, improve metabolic stability, and enhance target engagement. However, these structural motifs introduce unique biotransformation liabilities. Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone serves as a prototypical fragment whose metabolic profiling (MetID) requires rigorous analytical strategies.

Understanding the metabolic fate of this compound requires a predictive analysis of its three core structural domains:

  • The Azetidine Ring: Highly strained four-membered nitrogen heterocycles are notorious soft spots for cytochrome P450 (CYP)-mediated α -carbon oxidation. This process generates an unstable carbinolamine that spontaneously undergoes ring scission to form an electrophilic aldehyde—a significant bioactivation liability capable of covalent binding to off-target proteins .

  • The 3-Fluoropiperidine Ring: While the strongly electron-withdrawing fluorine atom deactivates adjacent carbons toward oxidation, CYP-mediated hydroxylation can still occur. Crucially, if hydroxylation occurs at the geminal C3 position, the resulting fluorohydrin is highly unstable and rapidly eliminates hydrogen fluoride (HF) to yield a ketone (oxidative defluorination).

  • The Methanone (Amide) Linker: Though generally more robust than esters, amide bonds are susceptible to enzymatic cleavage by hepatic amidases, carboxylesterases (CES), and occasionally aldehyde oxidases, leading to high intrinsic clearance in human liver models .

Experimental Workflow: A Self-Validating MetID Protocol

To accurately map the biotransformation of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone, we must employ a self-validating in vitro incubation system. Do not merely incubate the compound with microsomes; the experimental design must mechanistically separate hydrolytic clearance from oxidative metabolism and actively trap transient reactive species.

Step-by-Step Protocol: Liver Microsomal Incubation & Trapping

Causality Check: The inclusion of a -NADPH control arm is critical. It definitively isolates amidase/CES-driven hydrolysis from CYP450-mediated oxidative cleavage. By tracking the disappearance of the parent compound alongside the stoichiometric appearance of hydrolytic products in the -NADPH arm, the system self-validates the hydrolytic clearance mechanism.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) and dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Substrate Addition: Spike Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone (stock in DMSO) into the matrix to achieve a final concentration of 10 µM (final DMSO 0.1% v/v to prevent CYP inhibition).

  • Arm Stratification (The Self-Validating Matrix):

    • Arm A (+NADPH): Add 1 mM NADPH to initiate oxidative metabolism.

    • Arm B (-NADPH): Add an equivalent volume of buffer. (Identifies amide hydrolysis).

    • Arm C (+NADPH, +GSH): Add 1 mM NADPH and 5 mM Glutathione (GSH). (Traps electrophilic aldehydes resulting from azetidine ring opening).

  • Incubation & Quenching: Incubate at 37°C under gentle shaking. Aliquot 50 µL at 0, 15, 30, and 60 minutes. Quench immediately by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Sample Preparation: Centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials for High-Resolution Mass Spectrometry (LC-HRMS) analysis.

High-Resolution Mass Spectrometry (LC-HRMS) Data Interpretation

Metabolite elucidation relies on exact mass measurements and fragmentation logic. Utilizing an Orbitrap or Q-TOF system with All Ion Fragmentation (AIF) ensures high specificity by correlating precursor ions with their diagnostic product ions without pre-selecting specific masses .

Quantitative Data Presentation

The following table summarizes the predicted and observed metabolites based on exact mass shifts ( Δ Da) and diagnostic MS/MS fragmentation patterns.

Table 1: LC-HRMS Profiling of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone Metabolites

IDBiotransformation PathwayMolecular FormulaTheoretical [M+H]⁺Mass Shift ( Δ Da)Diagnostic MS/MS Fragments (m/z)
P Parent CompoundC₉H₁₅FN₂O187.1247N/A104.08 (3-F-piperidine), 84.04 (azetidine)
M1a Amide Hydrolysis (Fragment 1)C₅H₁₀FN104.0875-83.037284.08 (-HF loss from piperidine)
M1b Amide Hydrolysis (Fragment 2)C₄H₇NO₂102.0555-85.069256.05 (azetidine ring fragment)
M2 Piperidine HydroxylationC₉H₁₅FN₂O₂203.1196+15.9949120.08 (OH-3-F-piperidine), 84.04
M3 Oxidative DefluorinationC₉H₁₄N₂O₂183.1134-4.0113100.07 (piperidin-3-one), 84.04
M4 Azetidine Ring OpeningC₉H₁₅FN₂O₂203.1196+15.9949104.08, 100.04 (amino-aldehyde)
M5 GSH Adduct (from M4)C₁₉H₃₂FN₅O₈S510.2030+323.0783273.08 (cleaved GSH), 104.08

Note: M4 and M2 are isobaric (+16 Da). Chromatographic separation and MS/MS are required to differentiate them. M2 yields a 120.08 m/z fragment (hydroxylated piperidine), whereas M4 yields a 104.08 m/z fragment (intact piperidine), proving the oxidation occurred on the azetidine ring.

Biotransformation Pathway Map

The logical relationships and causality of the metabolic network are visualized below. The diagram highlights the divergence between stable clearance pathways and reactive intermediate formation.

MetID_Workflow Parent Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone [M+H]+ 187.12 Carbinolamine Carbinolamine Intermediate (Unstable) Parent->Carbinolamine CYP450 (Azetidine α-carbon) (+NADPH) Fluorohydrin Fluorohydrin Intermediate (Unstable) Parent->Fluorohydrin CYP450 (C3) (+NADPH) M1 M1: Amide Hydrolysis [M+H]+ 104.08 & 102.05 Parent->M1 Amidases / CES (-NADPH active) M2 M2: Piperidine Hydroxylation [M+H]+ 203.12 Parent->M2 CYP450 (C4/C5/C6) (+NADPH) M4 M4: Azetidine Ring Opening (Aldehyde) [M+H]+ 203.12 Carbinolamine->M4 Spontaneous Ring Scission M3 M3: Oxidative Defluorination [M+H]+ 183.11 Fluorohydrin->M3 -HF Elimination M5 M5: GSH Adduct [M+H]+ 510.20 M4->M5 +GSH Trapping (Covalent Binding Liability)

Figure 1: Biotransformation network of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone.

Conclusion & Strategic Implications for Drug Design

The identification of these specific metabolites provides actionable intelligence for lead optimization:

  • Mitigating Bioactivation: The detection of the M5 GSH-adduct confirms that the azetidine ring is a bioactivation liability. Medicinal chemists can block this pathway by introducing steric hindrance (e.g., methylating the α -carbons of the azetidine ring) or replacing the azetidine with a more stable bioisostere like an oxetane.

  • Preventing Defluorination: If M3 (oxidative defluorination) is the primary clearance route, shifting the fluorine atom to the C4 position of the piperidine ring or utilizing a gem-difluoro moiety can eliminate the vulnerable α -proton, thereby halting fluorohydrin formation.

  • Addressing Hydrolysis: If M1 formation severely limits half-life, the methanone linker can be reversed, sterically shielded, or replaced with a bioisosteric sulfonamide or triazole to resist amidase/CES recognition.

By employing a self-validating MetID protocol and high-resolution MS/MS logic, drug development professionals can rapidly transition from identifying metabolic soft spots to engineering safer, more resilient clinical candidates.

References

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Chemical Research in Toxicology - ACS Publications.[Link] [1]

  • Metabolism and Bioactivation: It's Time to Expect the Unexpected. Journal of Medicinal Chemistry - ACS Publications.[Link] [2]

  • Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor. PubMed - NIH.[Link] [3]

  • Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition. Analytical Chemistry - ACS Publications.[Link] [4]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

Document Type: Application Note & Synthesis Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound CAS: 1996760-95-2 [1] Executive Summary & Chemical Rationale The inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Synthesis Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound CAS: 1996760-95-2 [1]

Executive Summary & Chemical Rationale

The incorporation of fluorinated saturated heterocycles, such as 3-fluoropiperidine, into molecular scaffolds is a highly effective strategy in modern drug discovery. The fluorine atom modulates the basicity (pKa) of the adjacent amine, improves metabolic stability against cytochrome P450 enzymes, and can enhance the lipophilic efficiency of the resulting drug candidate.

This application note details a robust, two-step synthetic protocol for the preparation of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone . The methodology utilizes a highly efficient HATU-mediated amide coupling between 1-Boc-azetidine-3-carboxylic acid and 3-fluoropiperidine, followed by an acidic Boc-deprotection. This sequence is designed to be a self-validating system, incorporating in-process analytical controls to ensure high yield and purity without the need for excessive intermediate purification.

Retrosynthetic Strategy & Workflow

The synthesis relies on standard peptide-coupling chemistry adapted for hindered secondary amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected as the coupling reagent over EDC/HOBt due to its superior activation kinetics, which is critical when coupling sterically demanding secondary amines like 3-fluoropiperidine [2].

SynthesisWorkflow SM1 1-Boc-azetidine-3-carboxylic acid (Carboxylic Acid) Step1 Step 1: Amide Coupling HATU, DIPEA, DMF RT, 2-18 h SM1->Step1 SM2 3-Fluoropiperidine (Secondary Amine) SM2->Step1 Intermediate Intermediate: tert-Butyl 3-(3-fluoropiperidine-1-carbonyl) azetidine-1-carboxylate Step1->Intermediate Step2 Step 2: Boc Deprotection TFA, DCM RT, 1-2 h Intermediate->Step2 Product Target Product: Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone (TFA Salt) Step2->Product

Caption: Two-step synthetic workflow for Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios required for a standard 1.0 mmol scale reaction.

Reagent / MaterialRoleEquivalentsAmount (1.0 mmol scale)Rationale for Selection
1-Boc-azetidine-3-carboxylic acid Starting Material1.0 eq201.2 mgCore building block; Boc-protected to prevent polymerization.
3-Fluoropiperidine (HCl salt) Amine Nucleophile1.2 eq167.5 mgSlight excess ensures complete consumption of the activated acid.
HATU Coupling Reagent1.2 eq456.3 mgHighly reactive uronium salt; ideal for secondary amines [3].
DIPEA (N,N-Diisopropylethylamine) Base3.0 - 4.0 eq~520 µLNeutralizes the amine HCl salt and deprotonates the carboxylic acid.
DMF (Anhydrous) Solvent (Step 1)N/A5.0 mLSolubilizes all reagents and stabilizes the polar transition state.
TFA (Trifluoroacetic Acid) Acid (Step 2)Excess2.0 mLRapidly cleaves the tert-butyl carbamate (Boc) group [4].
DCM (Dichloromethane) Solvent (Step 2)N/A2.0 mLStandard non-coordinating solvent for acidic deprotections.

Step-by-Step Experimental Methodologies

Step 1: HATU-Mediated Amide Coupling

Objective: Synthesize tert-butyl 3-(3-fluoropiperidine-1-carbonyl)azetidine-1-carboxylate.

Causality & Expert Insight: In uronium-based couplings (like HATU), the order of addition is critical. The carboxylic acid and base must be mixed first to form the carboxylate anion. HATU is then added to form the highly reactive active ester (OAt ester). The amine is added last. If the amine and HATU are mixed directly, the amine can attack the uronium salt, forming an unreactive guanidinium byproduct, permanently killing the reaction yield [2].

  • Preparation: Oven-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon).

  • Activation: Dissolve 1-Boc-azetidine-3-carboxylic acid (201.2 mg, 1.0 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (520 µL, 3.0 mmol) and stir at room temperature for 5 minutes to ensure complete deprotonation.

  • Ester Formation: Add HATU (456.3 mg, 1.2 mmol) to the solution in one portion. The solution will typically turn a pale yellow. Stir for 15–20 minutes at room temperature to allow the active ester to fully form.

  • Coupling: Add 3-fluoropiperidine hydrochloride (167.5 mg, 1.2 mmol). Note: If using the HCl salt of the amine, ensure sufficient DIPEA is present (hence the 3.0+ equivalents).

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the reaction via LC-MS or TLC (e.g., 50% EtOAc/Hexanes). The active ester should be consumed within 2 to 4 hours.

  • Workup: Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (10 mL) to remove unreacted amine, water (10 mL), and brine (10 mL) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude Boc-protected intermediate is generally pure enough (>90%) to carry directly into the next step without column chromatography.

Step 2: Acidic Boc Deprotection

Objective: Unmask the azetidine amine to yield the final target.

Causality & Expert Insight: Trifluoroacetic acid (TFA) in DCM is the industry standard for Boc removal. A 1:1 (v/v) ratio of TFA to DCM provides a highly acidic environment that drives the elimination of isobutylene gas and carbon dioxide, pushing the reaction to completion [4].

  • Preparation: Dissolve the crude intermediate from Step 1 in anhydrous DCM (2.0 mL) in a 25 mL round-bottom flask.

  • Deprotection: Cool the flask to 0 °C using an ice bath (optional, but recommended to control the initial exothermic gas evolution). Slowly add TFA (2.0 mL) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 to 2 hours.

  • Reaction Monitoring (Self-Validation): Monitor via LC-MS. The mass of the starting material ( [M+H]+ ) should disappear, replaced by a peak corresponding to [M−100+H]+ (loss of Boc) [4].

  • Workup & Concentration: Once complete, concentrate the reaction mixture in vacuo to remove DCM and excess TFA. To azeotropically remove residual TFA, co-evaporate the resulting oil with toluene (2 × 5 mL) followed by DCM (2 × 5 mL).

  • Final Isolation: The product is obtained as the TFA salt (Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone trifluoroacetate). It can be triturated with diethyl ether to yield a solid, or passed through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralized with aqueous NaOH and extracted into DCM to obtain the free base.

References

  • ACS Medicinal Chemistry Letters. Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (Demonstrates standard HATU/DIPEA/DMF amide coupling procedures and optimization). Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). Total Synthesis of Hinduchelins A–D, Stereochemical Revision of Hinduchelin A, and Biological Evaluation of Natural and Unnatural Analogues. (Details general procedures for HATU amide coupling). Retrieved from[Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. (Provides validated, standard operating procedures for the cleavage of Boc groups using Trifluoroacetic acid in Dichloromethane). Retrieved from[Link]

Application

Application Note: HPLC Method Development and Validation Protocol for Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

Analyte Profiling & Scientific Rationale Structural Analysis & Medicinal Relevance Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone (CAS: 1996760-95-2) is a highly polar, basic building block utilized in advanced pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling & Scientific Rationale

Structural Analysis & Medicinal Relevance

Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone (CAS: 1996760-95-2) is a highly polar, basic building block utilized in advanced pharmaceutical synthesis[1],[2]. The azetidine heterocycle—a four-membered saturated cyclic amine—is increasingly prized in medicinal chemistry as a bioisosteric replacement for larger saturated heterocycles like piperazines and pyrrolidines. Incorporating azetidines often leads to improved drug-like properties, including optimized lipophilicity, solubility, and metabolic stability[3].

Structurally, this specific molecule contains a secondary amine (the unsubstituted azetidine nitrogen) and an amide linkage connecting it to a 3-fluoropiperidine ring. These features dictate its physical chemistry and directly inform the chromatographic strategy.

Chromatographic Challenges & Causality

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents two distinct analytical hurdles:

  • Absence of a Strong Chromophore : The molecule lacks an extended conjugated π-system. Consequently, it exhibits negligible UV absorbance at standard wavelengths (e.g., 254 nm). Detection must rely on the weak absorbance of the amide bond[4].

  • Basic Secondary Amine (Peak Tailing) : The azetidine nitrogen is highly basic (estimated pKa ~9.0). On standard silica-based reversed-phase columns, basic amines interact strongly with unreacted, acidic surface silanols via ion-exchange mechanisms. This secondary interaction leads to severe peak tailing, poor resolution, and compromised quantification[4],[5].

Methodological Solutions

To overcome these structural challenges, this protocol employs a specifically engineered chromatographic system[6]:

  • Stationary Phase Selection : A Charged Surface Hybrid (CSH) C18 column is mandated. CSH technology applies a low-level positive charge to the silica surface. This electrostatically repels the protonated azetidine nitrogen, drastically reducing silanol interactions and ensuring sharp, symmetrical peaks.

  • Mobile Phase Optimization : A low-pH mobile phase utilizing 0.1% Trifluoroacetic acid (TFA) is employed. TFA serves a dual purpose: it lowers the pH (~2.0) to fully protonate the basic amine (ensuring a single ionization state), and it acts as an ion-pairing reagent. The hydrophobic trifluoroacetate anion pairs with the protonated amine, increasing its retention on the C18 stationary phase[5].

  • Detection Strategy : UV detection is set to 210 nm to capture the amide bond's absorbance maximum.

Visualization of Method Logic

The following causality matrix illustrates the direct relationship between the analyte's structural challenges and the selected chromatographic solutions.

Method_Logic cluster_0 Structural Challenges of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone cluster_1 Chromatographic Solutions N1 Basic Azetidine Nitrogen (pKa ~9) Causes severe peak tailing S1 CSH C18 Column + 0.1% TFA Repels basic amines & ion-pairs N1->S1 Mitigates silanol interactions N2 Lack of π-Conjugation Results in poor UV absorbance S2 Low UV Detection (210 nm) Targets amide bond absorbance N2->S2 Maximizes sensitivity

Fig 1. Causality matrix mapping structural challenges to chromatographic solutions.

Experimental Protocol

Reagents and Materials
  • Analyte : Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone Reference Standard.

  • Solvents : HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers : HPLC-grade Trifluoroacetic Acid (TFA).

Sample Preparation Workflow

Experience Note: The sample diluent must closely match the initial mobile phase conditions to prevent peak distortion (solvent effect) at the column head.

  • Diluent Preparation : Prepare a mixture of Milli-Q Water and Acetonitrile (95:5, v/v).

  • Stock Solution : Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a stock concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution : Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask using the diluent to achieve a final working concentration of 0.1 mg/mL.

  • Filtration : Filter the working solution through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial[4].

Chromatographic Conditions

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationCausality / Rationale
Column Waters XSelect CSH C18 (150 × 4.6 mm, 3.5 μm)CSH technology repels the basic azetidine nitrogen, preventing tailing.
Mobile Phase A 0.1% TFA in Milli-Q WaterLow pH ensures full protonation; TFA acts as an ion-pairing agent.
Mobile Phase B 0.1% TFA in AcetonitrileProvides necessary elution strength for the fluorinated piperidine ring.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Injection Vol. 10 μLPrevents column overloading while maintaining adequate UV sensitivity.
Detection UV at 210 nmTargets the amide bond due to the absence of conjugated π-systems.
Gradient Elution Profile

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BChromatographic Purpose
0.0955Initial hold to retain the polar, ion-paired analyte.
2.0955Isocratic hold to stabilize the baseline.
10.04060Linear gradient to elute the compound and any related impurities.
12.0595Column wash to remove highly retained hydrophobic matrix components.
14.0595Maintain column wash.
14.1955Return to initial conditions.
20.0955Re-equilibration prior to the next injection.

System Suitability & Validation Criteria (Self-Validating System)

To ensure the trustworthiness and daily reliability of the protocol, the system must self-validate prior to routine sample analysis. Inject the 0.1 mg/mL working standard five times consecutively and evaluate against the criteria below[6].

Table 3: System Suitability Specifications

ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) 6.5 ± 0.5 minIndicates mobile phase preparation error, pump leak, or column degradation.
Tailing Factor ( Tf​ ) ≤ 1.5Suggests secondary silanol interactions, column voiding, or frit blockage.
Theoretical Plates (N) ≥ 5,000Indicates loss of column efficiency, poor mass transfer, or extra-column volume issues.
% RSD of Peak Area ≤ 2.0% (n=5)Highlights autosampler precision issues, air bubbles in the syringe, or sample instability.

References[4] Title: Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Source: BenchChem URL: ]">https://www.benchchem.com[5] Title: HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column Source: SIELC Technologies URL: ]">https://www.sielc.com[1] Title: 2028026-37-9 | (4-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone Source: BLD Pharm URL: ]">https://www.bldpharm.com[2] Title: 1681019-84-0 | Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone Source: BLD Pharm URL: ]">https://www.bldpharm.com[6] Title: Effective HPLC method development Source: SciSpace URL: ]">https://scispace.com[3] Title: Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

Method

Application Note: Preparation and Handling of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone Stock Solutions for Cell-Based Assays

Target Audience: Researchers, cell biologists, and drug development professionals. Applications: In vitro screening, cell culture assays, and pharmacological profiling. Introduction & Compound Profiling Azetidin-3-yl(3-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, cell biologists, and drug development professionals. Applications: In vitro screening, cell culture assays, and pharmacological profiling.

Introduction & Compound Profiling

Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is a specialized synthetic small molecule frequently utilized as a building block or ligand in drug discovery libraries[1]. Structurally, it features a rigid azetidine ring coupled via an amide bond to a fluorinated piperidine.

From a physicochemical perspective, the inclusion of the fluorine atom significantly enhances the compound's lipophilicity and metabolic stability. However, this increased hydrophobicity presents a distinct challenge for in vitro cell culture applications: the compound is highly insoluble in aqueous media. Precise solvation and controlled dilution are critical to ensure accurate dosing and to prevent experimental artifacts caused by compound precipitation or solvent toxicity[2][3].

Table 1: Physicochemical Properties
ParameterValue
Chemical Name Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone
CAS Number 1996760-95-2
Molecular Formula C₉H₁₅FN₂O
Molecular Weight 186.23 g/mol
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Max Final DMSO (Cell Culture) ≤ 0.1% (v/v)

Mechanistic Grounding: The Causality of Experimental Choices

As a Senior Application Scientist, I emphasize that preparing a small molecule stock is not merely a mathematical exercise; it is a thermodynamic process. Understanding the "why" behind the protocol ensures reproducible, artifact-free data.

  • Solvent Selection (The Role of DMSO): Dimethyl sulfoxide (DMSO) is an aprotic, highly polar solvent. It is universally chosen for fluorinated amides because it effectively disrupts the intermolecular hydrogen bonding within the powder's crystal lattice, ensuring complete dissolution[2][4].

  • Mitigating "Solvent Shock" (Precipitation Control): When a highly concentrated hydrophobic stock in DMSO is introduced directly into an aqueous cell culture medium, the local dielectric constant drops rapidly. This "solvent shock" causes the hydrophobic compound to crash out of solution[5]. To prevent this, we utilize a stepwise serial dilution strategy, ensuring the compound remains fully solvated during the transition to the aqueous phase.

  • Controlling Cytotoxicity (The 0.1% Rule): DMSO is biologically active. At concentrations exceeding 0.1% (v/v), DMSO can induce cell cycle arrest, alter membrane fluidity, and trigger apoptosis—particularly in sensitive primary cells or fibroblast-like synoviocytes[6][7]. Therefore, this protocol strictly caps the final DMSO concentration at 0.1% to guarantee that observed cellular phenotypes are driven by the compound, not the solvent[5][8].

Reconstitution Calculations

To achieve a standardized stock solution, use the following mass-to-volume conversions based on the compound's molecular weight (186.23 g/mol ). The formula V=MW×Cm​ is used, where V is volume, m is mass, MW is molecular weight, and C is the desired molarity[3].

Table 2: DMSO Volume Required for Standard Stock Concentrations
Mass of CompoundVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1 mg 537 µL107.4 µL
5 mg 2.685 mL537 µL
10 mg 5.370 mL1.074 mL

Step-by-Step Methodology: A Self-Validating Protocol

Phase 1: Master Stock Preparation
  • Equilibration: Allow the lyophilized powder of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone and the anhydrous DMSO to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: This prevents atmospheric moisture from condensing on the cold powder, which would degrade the compound and introduce water into the anhydrous stock.

  • Solvation: Add the calculated volume of cell-culture grade, anhydrous DMSO (see Table 2) directly to the original vial[3].

  • Dissolution: Vortex the vial vigorously for 1–2 minutes. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5 minutes[2].

Phase 2: Cryopreservation & Aliquoting
  • Aliquoting: Divide the master stock into 10–50 µL single-use aliquots in sterile, tightly sealed microcentrifuge tubes[9].

  • Storage: Store aliquots immediately at -20°C (for use within 1 month) or -80°C (for up to 6 months)[9]. Causality: Repeated freeze-thaw cycles draw moisture into the DMSO, leading to hydrolysis and irreversible precipitation of the compound.

Phase 3: Serial Dilution for Cell Culture
  • Intermediate Dilution (Dose-Response Prep): Thaw a single aliquot at room temperature. Perform all serial dilutions for your dose-response curve in 100% DMSO first. Causality: This ensures that when you spike the drug into the media, every dose receives the exact same volume of DMSO, maintaining a constant vehicle background.

  • Final Aqueous Dilution: Add 1 µL of the intermediate DMSO stock to 999 µL of pre-warmed (37°C) cell culture medium[2][8]. Mix immediately by gentle inversion or pipetting. This achieves a 1:1000 dilution, resulting in a final DMSO concentration of exactly 0.1%.

Quality Control & Self-Validation

To ensure the integrity of the protocol, perform the following validation checks before applying the compound to your cells:

  • The Tyndall Effect Test: After diluting the compound into the final aqueous cell culture media, shine a laser pointer through the tube. If the beam path is clearly visible (light scattering), micro-precipitation has occurred. You must discard the solution and perform the final dilution more slowly, dropwise, with vigorous mixing[5].

  • Vehicle Parity Check: Always run a parallel vehicle control well containing exactly 0.1% DMSO (without the compound) to validate that baseline cell viability is unaffected[5].

Experimental Workflow Visualization

Workflow Powder Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone Equilibrate to Room Temp DMSO Add Anhydrous DMSO (Vortex 2 min / Sonicate 5 min) Powder->DMSO Solvation Stock 10 mM Master Stock (100% DMSO) DMSO->Stock Complete Dissolution Aliquot Aliquot & Cryopreserve (-20°C to -80°C) Stock->Aliquot Prevent Freeze-Thaw Dilution Intermediate Serial Dilution (in 100% DMSO) Stock->Dilution Dose-Response Prep Media Aqueous Cell Culture Media (Final DMSO ≤ 0.1%) Dilution->Media 1:1000 Dilution (Avoids Solvent Shock)

Caption: Workflow for preparing and diluting fluorinated small molecule stock solutions.

References

  • Bio-protocol. Small-molecule inhibitors. Retrieved from: [Link]

  • Captivate Bio. SMALL MOLECULES: Preparation and Storage. Retrieved from: [Link]

  • Journal of Biotech Research. Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Retrieved from: [Link]

  • ServiceBio. DMSO Cell Culture Grade | Products. Retrieved from: [Link]

  • MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from:[Link]

Sources

Application

The Strategic Deployment of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: A Privileged Scaffold for Navigating Complex Biological and Physicochemical Space In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Navigating Complex Biological and Physicochemical Space

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is a paramount objective. The strategic incorporation of small, conformationally constrained, and functionalized building blocks is a key enabler in this endeavor. Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone emerges as a preeminent example of such a building block, synergistically combining the advantageous properties of a strained azetidine ring with a strategically fluorinated piperidine moiety. This technical guide provides an in-depth exploration of this compound's significance, its synthesis, and its application in medicinal chemistry programs, offering detailed protocols for its utilization.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its inherent ring strain and sp³-rich character contribute to a rigidified conformation, which can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1][3] Furthermore, the azetidine motif often enhances aqueous solubility and metabolic stability compared to larger saturated heterocycles.[4]

The incorporation of fluorine into drug candidates is a well-established strategy to modulate a range of properties, including metabolic stability, pKa, and binding affinity.[5] Specifically, the placement of a fluorine atom on the piperidine ring can significantly lower the basicity of the piperidine nitrogen, a feature that has been exploited to mitigate off-target effects, such as hERG channel interactions, and to improve oral bioavailability.

The combination of these two privileged scaffolds in azetidin-3-yl(3-fluoropiperidin-1-yl)methanone creates a versatile building block with the potential to address multiple challenges in drug design simultaneously. This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound.

Physicochemical Properties and Design Rationale

The thoughtful integration of azetidin-3-yl(3-fluoropiperidin-1-yl)methanone into a lead optimization campaign is underpinned by a clear understanding of its inherent properties and the strategic advantages they confer.

PropertyRationale for Use in Medicinal Chemistry
Azetidine Core Imparts conformational rigidity, potentially increasing binding affinity and selectivity. The sp³-rich character can improve solubility and metabolic stability compared to more lipophilic, larger rings.[1][2][3]
3-Fluoropiperidine Moiety The electron-withdrawing fluorine atom lowers the pKa of the piperidine nitrogen, which can reduce hERG liability and improve cell permeability. The C-F bond can also serve as a metabolic blocker, enhancing the compound's half-life.[5]
Amide Linker Provides a stable connection between the two heterocyclic systems and can participate in hydrogen bonding interactions with biological targets.[6]

Synthesis of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

The synthesis of the title compound is a straightforward process involving the coupling of two readily available or synthetically accessible starting materials: a protected azetidine-3-carboxylic acid and 3-fluoropiperidine. The following section outlines the synthesis of the requisite precursors and provides robust protocols for the crucial amide bond formation.

Synthesis of Starting Materials

1. N-Boc-azetidine-3-carboxylic acid:

This key intermediate can be synthesized from commercially available azetidine-3-carboxylic acid. A common protection strategy involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[7]

Diagram of the synthesis of N-Boc-azetidine-3-carboxylic acid:

G cluster_0 Synthesis of N-Boc-azetidine-3-carboxylic acid Azetidine-3-carboxylic acid Azetidine-3-carboxylic acid Reaction Protection Azetidine-3-carboxylic acid->Reaction Boc2O Boc2O Boc2O->Reaction Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Reaction N-Boc-azetidine-3-carboxylic acid N-Boc-azetidine-3-carboxylic acid Reaction->N-Boc-azetidine-3-carboxylic acid

Caption: Synthesis of N-Boc-azetidine-3-carboxylic acid.

2. 3-Fluoropiperidine:

3-Fluoropiperidine is commercially available as its hydrochloride salt.[8][9][10][11] For enantiomerically pure applications, both (R)- and (S)-3-fluoropiperidine hydrochlorides are also commercially available.[10] Alternatively, several enantioselective synthetic routes have been reported in the literature.[1]

Amide Coupling Protocols

The formation of the amide bond between N-Boc-azetidine-3-carboxylic acid and 3-fluoropiperidine is the final and critical step in the synthesis of the building block. Two highly reliable and commonly used coupling methods are presented below.

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.[12][13]

Materials:

  • N-Boc-azetidine-3-carboxylic acid (1.0 eq)

  • 3-Fluoropiperidine hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 eq) and 3-fluoropiperidine hydrochloride (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) at room temperature.

  • Stir the mixture for 10 minutes.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexanes/EtOAc) to afford N-Boc-azetidin-3-yl(3-fluoropiperidin-1-yl)methanone.

  • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final building block, azetidin-3-yl(3-fluoropiperidin-1-yl)methanone, as a salt.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[3][14][15][16]

Materials:

  • N-Boc-azetidine-3-carboxylic acid (1.0 eq)

  • 3-Fluoropiperidine hydrochloride (1.1 eq)

  • EDC hydrochloride (1.5 eq)

  • HOBt (1.2 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 eq), 3-fluoropiperidine hydrochloride (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM, add TEA or DIPEA (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-Boc-azetidin-3-yl(3-fluoropiperidin-1-yl)methanone.

  • Deprotect as described in Protocol 1 to obtain the final building block.

Diagram of the general amide coupling reaction:

G cluster_1 Amide Bond Formation N-Boc-azetidine-3-carboxylic acid N-Boc-azetidine-3-carboxylic acid Reaction Amide Coupling N-Boc-azetidine-3-carboxylic acid->Reaction 3-Fluoropiperidine 3-Fluoropiperidine 3-Fluoropiperidine->Reaction Coupling Reagent (HATU or EDC/HOBt) Coupling Reagent (HATU or EDC/HOBt) Coupling Reagent (HATU or EDC/HOBt)->Reaction N-Boc-azetidin-3-yl(3-fluoropiperidin-1-yl)methanone N-Boc-azetidin-3-yl(3-fluoropiperidin-1-yl)methanone Reaction->N-Boc-azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

Caption: General amide coupling reaction scheme.

Applications in Medicinal Chemistry

The utility of azetidin-3-yl(3-fluoropiperidin-1-yl)methanone as a building block spans a wide range of therapeutic areas. Its incorporation into a molecule can be a strategic move to enhance potency, selectivity, and pharmacokinetic properties.

Case Study: Hypothetical Application in Kinase Inhibitor Design

Many kinase inhibitors feature a hinge-binding motif and a solvent-exposed region that can be modified to improve properties. The azetidinyl-fluoropiperidinyl methanone moiety can be appended to the solvent-exposed region of a kinase inhibitor scaffold.

  • Rationale: The azetidine can provide a rigid exit vector from the core, while the fluoropiperidine can improve metabolic stability and reduce pKa, potentially leading to better cell permeability and reduced off-target ion channel activity.

Diagram of a hypothetical kinase inhibitor SAR:

G Kinase Inhibitor Core Kinase Inhibitor Core Modification Append Building Block Kinase Inhibitor Core->Modification Solvent Exposed Region Solvent Exposed Region Solvent Exposed Region->Modification Improved PK/PD Improved PK/PD Modification->Improved PK/PD

Caption: SAR strategy for kinase inhibitor optimization.

Potential Therapeutic Targets

Based on the known biological activities of compounds containing azetidine and fluoropiperidine moieties, this building block could be valuable in the design of modulators for a variety of targets, including:

  • GPCRs: The conformational rigidity of the azetidine can be beneficial for optimizing interactions with the orthosteric or allosteric sites of G-protein coupled receptors.

  • Ion Channels: The pKa-lowering effect of the fluoropiperidine can be crucial for avoiding unwanted interactions with channels like hERG.

  • Enzymes (e.g., kinases, proteases): The building block can be used to probe solvent-exposed regions and improve physicochemical properties.

  • Transporters: The polarity and 3D-shape of the scaffold may be advantageous for designing selective transporter inhibitors.[17]

Protocols for Biological Evaluation and ADME Profiling

Once a new molecule incorporating the azetidin-3-yl(3-fluoropiperidin-1-yl)methanone building block has been synthesized, a comprehensive biological and pharmacokinetic evaluation is necessary.

In Vitro Biological Assays

The choice of biological assay will be target-dependent. However, a general workflow would involve:

  • Primary Binding or Functional Assay: To determine the potency (e.g., IC₅₀, EC₅₀, Kᵢ) of the new compound against the primary biological target.

  • Selectivity Profiling: To assess the activity of the compound against a panel of related targets to determine its selectivity.

  • Cellular Assays: To confirm the activity of the compound in a more physiologically relevant context and to assess its cellular permeability.

In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling

Early assessment of ADME properties is critical for the successful development of a drug candidate.[18][19][20][21][22]

Protocol: Metabolic Stability in Human Liver Microsomes

Purpose: To assess the susceptibility of the compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Test compound (1 mM stock in DMSO)

  • Human liver microsomes (e.g., 20 mg/mL stock)

  • NADPH regenerating system

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • In a 96-well plate, add the test compound to the microsomal suspension.

  • Pre-incubate at 37 °C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Protocol: Caco-2 Permeability Assay

Purpose: To assess the potential for oral absorption of the compound.

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell plates)

  • Test compound

  • Hanks' Balanced Salt Solution (HBSS)

  • LC-MS/MS system

Procedure:

  • Wash the Caco-2 cell monolayers with HBSS.

  • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate at 37 °C with gentle shaking.

  • At a specified time point (e.g., 2 hours), take samples from the receiver compartment.

  • Analyze the samples by LC-MS/MS to determine the concentration of the compound that has permeated the monolayer.

  • Calculate the apparent permeability coefficient (Pₐₚₚ) in both the A-to-B and B-to-A directions to assess absorption and efflux.

Workflow for In Vitro ADME Profiling:

G Synthesized Compound Synthesized Compound Metabolic Stability Metabolic Stability Synthesized Compound->Metabolic Stability Permeability Permeability Synthesized Compound->Permeability Plasma Protein Binding Plasma Protein Binding Synthesized Compound->Plasma Protein Binding CYP Inhibition CYP Inhibition Synthesized Compound->CYP Inhibition Pharmacokinetic Profile Pharmacokinetic Profile Metabolic Stability->Pharmacokinetic Profile Permeability->Pharmacokinetic Profile Plasma Protein Binding->Pharmacokinetic Profile CYP Inhibition->Pharmacokinetic Profile

Caption: In vitro ADME profiling workflow.

Conclusion

Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is a high-value building block for medicinal chemistry that offers a unique combination of conformational constraint, modulated basicity, and potential for improved metabolic stability. Its rational incorporation into drug discovery programs can provide a powerful tool for fine-tuning the properties of lead compounds and accelerating the identification of clinical candidates with superior therapeutic profiles. The synthetic protocols and biological evaluation workflows detailed in this guide provide a solid foundation for the effective utilization of this promising scaffold.

References

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines. PMC - NIH. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • In vitro ADME assays. Bio-protocol. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Examples of biologically active drug leads containing azetidine. ResearchGate. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. [Link]

  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]

  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. [Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

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Method

Application Notes &amp; Protocols for the NMR Spectroscopic Characterization of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

Introduction: Unveiling the Structure of a Novel Heterocycle Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is a novel small molecule incorporating two key heterocyclic scaffolds: a strained four-membered azetidine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Structure of a Novel Heterocycle

Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is a novel small molecule incorporating two key heterocyclic scaffolds: a strained four-membered azetidine ring and a six-membered 3-fluoropiperidine ring, linked by an amide bond. The unique combination of the azetidine moiety, a common feature in various biologically active compounds, and the fluorinated piperidine, where the fluorine atom can significantly modulate physicochemical properties like lipophilicity and metabolic stability, makes this compound of considerable interest in drug discovery and development.[1]

A comprehensive structural and conformational characterization is paramount to understanding its potential biological activity and for quality control purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of the three-dimensional structure of such small molecules in solution.[2][3] This guide provides a detailed, in-depth protocol for the complete NMR characterization of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional (2D) correlation experiments. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven, trustworthy methodology.

Strategic Approach to NMR Characterization

The structural elucidation of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone by NMR is a systematic process. Our strategy is built upon a foundation of one-dimensional (1D) spectral acquisition followed by a suite of two-dimensional (2D) experiments to establish through-bond and through-space correlations. The presence of the ¹⁹F atom provides an additional, highly sensitive NMR-active nucleus that offers invaluable structural insights.[4][5][6]

The workflow for this characterization is as follows:

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR for Connectivity cluster_3 Conformational & Stereochemical Analysis cluster_4 Final Structure Elucidation prep High-Purity Sample in Deuterated Solvent H1 ¹H NMR prep->H1 C13 ¹³C{¹H} NMR H1->C13 F19 ¹⁹F{¹H} NMR C13->F19 COSY ¹H-¹H COSY F19->COSY HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC NOESY ¹H-¹H NOESY/ROESY HMBC->NOESY elucidation Integration of All NMR Data NOESY->elucidation

Figure 1: Workflow for the comprehensive NMR characterization.

Part 1: Experimental Protocols

Sample Preparation: The Foundation of High-Quality Spectra

The quality of the NMR data is directly dependent on the sample preparation. A pure, homogeneous sample is essential for obtaining high-resolution spectra free from interfering signals.[7]

Protocol:

  • Sample Purity: Ensure the sample of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is of high purity (>95%), free from residual solvents and other impurities.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), depending on the compound's solubility.

  • Concentration:

    • For ¹H NMR and 2D experiments like COSY, HSQC, and NOESY, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.

    • For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended.

  • Sample Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for ¹H and ¹³C NMR in CDCl₃, with its signal set to 0.00 ppm. For ¹⁹F NMR, an external or internal standard like trifluorotoluene can be used, though modern spectrometers can also reference the ¹⁹F spectrum based on the deuterium lock frequency.

NMR Data Acquisition: A Multi-faceted Approach

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H, ¹³C, and ¹⁹F detection.

  • ¹H NMR: This is the starting point for the analysis. It provides information on the number of different proton environments, their chemical shifts, signal integrations (relative number of protons), and spin-spin coupling patterns (J-coupling).

  • ¹³C{¹H} NMR: A proton-decoupled ¹³C spectrum reveals the number of unique carbon environments. The chemical shifts provide insights into the functional groups present (e.g., C=O, aliphatic carbons).

  • ¹⁹F{¹H} NMR: A proton-decoupled ¹⁹F spectrum will show the fluorine environments. Given the single fluorine atom in the target molecule, a single resonance (or a set of resonances if there are diastereomers) is expected. The chemical shift is highly sensitive to the local electronic environment.[5][6]

2D NMR experiments are crucial for establishing the connectivity of the molecule.[3][8][9][10]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for tracing out the spin systems of the azetidine and piperidine rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon it is directly attached to. This allows for the unambiguous assignment of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting different spin systems, for instance, linking the azetidine and piperidine rings across the amide bond, and for assigning quaternary carbons like the carbonyl carbon.[11][12]

  • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (< 5 Å), regardless of their through-bond connectivity. This is critical for determining the stereochemistry and conformational preferences of the molecule, such as the axial or equatorial orientation of the fluorine atom on the piperidine ring.[13][14]

Part 2: Spectral Interpretation and Structural Elucidation

The following is a predictive analysis of the NMR spectra for Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone, based on known chemical shift ranges for similar structural motifs.

Molecular Structure with Atom Numbering:

G cluster_0 Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone mol C1 C1' C2 C2' C3 C3' C4 C4' C5 C5' C6 C6' N_pip N' F F C_carbonyl C=O C_azet_3 C3 C_azet_24 C2, C4 N_azet N

Figure 2: Numbering scheme for NMR assignments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be complex due to the presence of multiple diastereotopic protons in both rings and the effects of rotational isomers (rotamers) around the amide bond.

  • Azetidine Ring Protons (H2, H3, H4): These protons are expected in the range of 3.5-4.5 ppm. The methine proton (H3) will likely be a multiplet due to coupling with the adjacent methylene protons (H2 and H4). The H2 and H4 protons will be diastereotopic and will appear as complex multiplets.[7][15]

  • Piperidine Ring Protons (H2', H3', H4', H5', H6'): These protons will resonate in the aliphatic region, typically between 1.5 and 4.0 ppm.

    • The proton geminal to the fluorine (H3') will be significantly affected, appearing as a complex multiplet due to coupling with both adjacent protons and the fluorine atom. Its chemical shift will be downfield compared to a non-fluorinated piperidine.

    • The protons on C2' and C6' will be deshielded due to their proximity to the nitrogen atom and the amide group, likely appearing in the 3.0-4.0 ppm range.

    • The remaining protons on C4' and C5' will be found further upfield, around 1.5-2.5 ppm.

  • Amide Rotamers: The C-N bond of the amide has a partial double bond character, which can lead to restricted rotation and the presence of two rotamers (s-cis and s-trans). This may result in the doubling of some or all of the NMR signals, particularly for the protons close to the amide bond (e.g., H2', H6', H2, H4).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms.

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the range of 165-175 ppm.

  • Azetidine Ring Carbons (C2, C3, C4): These carbons are expected to resonate in the range of 40-60 ppm.[16]

  • Piperidine Ring Carbons (C2', C3', C4', C5', C6'):

    • The carbon bearing the fluorine (C3') will show a large one-bond ¹³C-¹⁹F coupling constant (¹JCF ≈ 170-200 Hz) and will be shifted downfield to around 85-95 ppm.[17]

    • The carbons adjacent to the fluorine (C2' and C4') will exhibit smaller two-bond coupling (²JCF ≈ 15-25 Hz).

    • C2' and C6' will be in the 40-50 ppm range, while C4' and C5' will be more upfield, around 20-35 ppm.

Table 1: Predicted NMR Data Summary

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Correlations (COSY, HMBC)
Azetidine Ring
H2, H43.5 - 4.5 (m)45 - 60COSY: H2/H4 with H3; HMBC: H2/H4 with C=O
H33.8 - 4.8 (m)35 - 50COSY: H3 with H2/H4; HMBC: H3 with C=O, C2, C4
Amide
C=O-165 - 175HMBC: from H2, H4, H2', H6'
Piperidine Ring
H2', H6'3.0 - 4.0 (m)40 - 50COSY: H2' with H3'; H6' with H5'; HMBC: H2'/H6' with C=O
H3'4.5 - 5.5 (dm)85 - 95 (d, ¹JCF)COSY: H3' with H2', H4'
H4', H5'1.5 - 2.5 (m)20 - 35COSY: H4' with H3', H5'; H5' with H4', H6'
Fluorine
¹⁹F-170 to -190--

Note: Chemical shifts are predictions and may vary depending on the solvent and temperature. 'm' denotes multiplet, 'd' denotes doublet.

The Crucial Role of ¹⁹F NMR

The ¹⁹F nucleus is an excellent probe for structural analysis.[4][5][6]

  • Chemical Shift: The ¹⁹F chemical shift is highly sensitive to the conformation. An axial fluorine atom will have a different chemical shift compared to an equatorial one.

  • ¹H-¹⁹F Coupling: The magnitude of the three-bond coupling constants (³JHF) between the fluorine and the vicinal protons (on C2' and C4') is dependent on the dihedral angle, as described by the Karplus relationship. This allows for the determination of the fluorine's orientation (axial or equatorial).[18] For example, a large ³JHF (e.g., 20-30 Hz) is typically observed for an anti-periplanar (180°) relationship, which would be consistent with one of the chair conformations.

Establishing Connectivity with 2D NMR
  • COSY: The COSY spectrum will reveal the proton-proton coupling networks within the azetidine and piperidine rings. For instance, a cross-peak between the signal for H3 and the signals for H2/H4 will confirm their connectivity. Similarly, the entire piperidine spin system can be traced from H2' to H6'.

  • HSQC: This experiment will provide a direct link between the proton and carbon spectra. For example, the proton at ~4.8 ppm (predicted H3') will show a correlation to the carbon at ~90 ppm (predicted C3').

  • HMBC: The HMBC spectrum is key to piecing the entire structure together. Crucial correlations to look for are:

    • From the azetidine protons (H2, H4) to the carbonyl carbon (C=O).

    • From the piperidine protons (H2', H6') to the carbonyl carbon (C=O).

    • These two sets of correlations will definitively establish the amide linkage between the two heterocyclic rings.

Conformational Analysis with NOESY/ROESY

The piperidine ring exists in a dynamic equilibrium between two chair conformations. The orientation of the fluorine atom (axial or equatorial) is a key stereochemical feature.[13][14]

  • Axial vs. Equatorial Fluorine: A NOESY or ROESY experiment can distinguish between these possibilities. For example, if the fluorine is in an axial position, the geminal proton (H3') would be equatorial. In this case, NOE correlations might be observed between the axial protons at C2', C4', and C6'. Conversely, an equatorial fluorine would place H3' in an axial position, leading to strong NOE cross-peaks between H3' and other axial protons on the same face of the ring.

Conclusion: A Self-Validating System for Structural Integrity

By systematically applying the suite of NMR experiments outlined in this guide—from basic 1D acquisition to advanced 2D correlation techniques—a complete and unambiguous structural and conformational assignment of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone can be achieved. The integration of ¹H, ¹³C, and ¹⁹F NMR data provides a self-validating system, where the through-bond correlations from COSY, HSQC, and HMBC are corroborated by the through-space information from NOESY/ROESY. This rigorous approach ensures the highest level of scientific integrity and provides the detailed structural insights required by researchers, scientists, and drug development professionals.

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  • Kerr, W. J., et al. (2025). Divergent synthesis of spiro-azetidine amides and spiro-dihydro-1,3-oxazines from azetidin-3-ones and carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]

  • EPFL. (n.d.). 2D NMR. Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • Weigert, F. J., & Roberts, J. D. (1972). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (7), 991-996. Available at: [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available at: [Link]

  • University of Missouri-St. Louis. (n.d.). Complex NMR experiments: 2D, selective, etc. Available at: [Link]

  • Varian, Inc. (n.d.). 2D NMR for the Chemist. Available at: [Link]

  • University of Arizona. (n.d.). 2D NMR. Available at: [Link]

  • Weigert, F. J., & Roberts, J. D. (1967). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 89(23), 5962-5969. Available at: [Link]

  • Stoyanova, R., & Kolev, T. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 10(10), 281. Available at: [Link]

  • ChemRadar. (2026). Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone. Global PFAS Screening Tool. Available at: [Link]

  • ChemRadar. (n.d.). Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone. Food Contact Materials Regulations Database. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for (but-3-enyl)cyclohexane 3t. Available at: [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available at: [Link]

Sources

Application

Application Note: LC-MS/MS Quantification of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone in Plasma

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma (K₂EDTA) Analytical Platform: UHPLC-ESI-MS/MS Abstract This application note details a highly robust, sensit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma (K₂EDTA) Analytical Platform: UHPLC-ESI-MS/MS

Abstract

This application note details a highly robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone (CAS: 1996760-95-2) in human plasma. By leveraging a Mixed-Mode Cation Exchange (MCX) solid-phase extraction (SPE) workflow coupled with Biphenyl-based UHPLC chromatography, this method overcomes the inherent bioanalytical challenges of low-molecular-weight, highly polar basic amines. The protocol is fully self-validating against matrix effects and complies with the globally harmonized [1].

Experimental Design & Scientific Rationale

Analyte Physicochemical Profiling

Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone (C₉H₁₅FN₂O, MW: 186.23 g/mol ) is a small, highly polar molecule featuring both azetidine and piperidine rings.

  • The Bioanalytical Challenge: Standard protein precipitation (PPT) leaves high concentrations of endogenous phospholipids in the sample extract. For early-eluting polar basic amines, these phospholipids co-elute and cause severe ionization suppression in the ESI+ source. Furthermore, standard C18 columns struggle to retain such polar analytes past the void volume.

  • The Mechanistic Solution: To build a self-validating system, we selected an Oasis MCX (Mixed-Mode Cation Exchange) solid-phase extraction strategy[2]. The basic nitrogens of the azetidine/piperidine moieties (pKa ~9) are protonated under acidic conditions, allowing them to bind ionically to the sulfonic acid groups of the MCX sorbent[3]. This strong ionic bond permits a rigorous 100% organic wash step, which completely strips away hydrophobic phospholipids without risking analyte breakthrough[4].

Chromatographic Strategy

To ensure adequate retention and peak shape, a Biphenyl stationary phase was chosen over a traditional C18. The biphenyl phase provides enhanced retention for polar basic compounds through π−π and dipole-dipole interactions, shifting the analyte retention time well away from the solvent front and any residual unextracted salts.

Rationale Analyte Analyte Properties Basic Amine (pKa ~9) Polar (MW 186.2) Challenge1 Poor retention on C18 Analyte->Challenge1 Challenge2 Phospholipid Matrix Effects Analyte->Challenge2 Solution1 Biphenyl Column (Enhanced polar retention) Challenge1->Solution1 Solution2 MCX SPE (Rigorous organic wash) Challenge2->Solution2 Result Robust LC-MS/MS Method (ICH M10 Compliant) Solution1->Result Solution2->Result

Caption: Logical rationale connecting analyte physicochemical properties to method development choices.

Step-by-Step Experimental Protocols

Reagents and Materials
  • Analyte: Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone.

  • Internal Standard (IS): Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone-d₄ (or suitable structural analog).

  • Matrix: Blank human plasma (K₂EDTA).

  • SPE Sorbent: Waters Oasis MCX 96-well plate (30 mg/well).

  • Analytical Column: Restek Raptor Biphenyl (50 × 2.1 mm, 2.7 µm).

Mixed-Mode SPE Workflow

This extraction protocol is engineered to isolate basic amines while systematically eliminating neutral and acidic interferences[2].

  • Sample Aliquoting & Disruption: Transfer 50 µL of plasma sample to a 96-well collection plate. Add 10 µL of IS working solution (500 ng/mL).

  • Acidification (Critical Step): Add 200 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water. Causality: The low pH completely disrupts protein-analyte binding and ensures the basic nitrogens are fully protonated for maximum ionic retention on the MCX sorbent.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) through the MCX plate, followed by 1.0 mL of LC-MS grade Water.

  • Loading: Load the acidified plasma samples onto the conditioned sorbent.

  • Aqueous Wash: Pass 1.0 mL of 2% Formic Acid in Water. Causality: Removes salts, highly polar neutral interferences, and acidic compounds.

  • Organic Wash (Matrix Effect Elimination): Pass 1.0 mL of 100% Methanol. Causality: Because the analyte is held by strong ionic bonds, 100% organic solvent can be used to wash away strongly retained hydrophobic interferences, including ion-suppressing phospholipids[3].

  • Elution: Elute the target analyte with 2 × 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the basic amine, breaking the ionic bond and allowing the organic solvent to elute the compound[4].

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

SPE_Workflow Plasma Plasma Sample + IS + 2% H3PO4 Cond Conditioning (MeOH -> H2O) Plasma->Cond Load Load Sample (MCX Cartridge) Cond->Load Wash1 Aqueous Wash (2% FA in H2O) Load->Wash1 Wash2 Organic Wash (100% MeOH) Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Wash2->Elute Evap Evaporation & Reconstitution Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Caption: Step-by-step mixed-mode cation exchange (MCX) solid-phase extraction workflow.

LC-MS/MS Conditions & Data Presentation

The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

Mass Spectrometry Parameters

The [M+H]⁺ precursor ion is observed at m/z 187.1. Collision-induced dissociation (CID) yields two primary fragments: m/z 104.1 (3-fluoropiperidine cation) and m/z 84.1 (azetidine-3-carbonyl cation).

Table 1: Optimized MRM Transitions and MS Parameters

ParameterValue
Ionization Mode ESI Positive (+)
Capillary Voltage 1.5 kV
Desolvation Temperature 500 °C
Analyte Quantifier MRM m/z 187.1 → 104.1 (Collision Energy: 22 eV)
Analyte Qualifier MRM m/z 187.1 → 84.1 (Collision Energy: 28 eV)
Internal Standard MRM m/z 191.1 → 108.1 (Collision Energy: 22 eV)
Chromatographic Gradient
  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Table 2: UHPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
0.500.40955
2.500.404060
2.600.40595
3.500.40595
3.600.40955
5.000.40955

Method Validation Summary

The method was validated in accordance with the[5] and the[6]. The rigorous organic wash step in the MCX protocol ensures that the matrix factor remains tightly controlled, validating the method's reliability across diverse patient samples.

Table 3: Validation Performance Metrics

Validation ParameterObserved ResultICH M10 Acceptance Criteria
Linear Calibration Range 1.0 – 1000 ng/mLR² ≥ 0.990
Intra-batch Accuracy 92.4% – 108.5%85% – 115% (80-120% at LLOQ)
Inter-batch Precision 3.2% – 8.7% CV≤ 15% CV (≤ 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent and reproducible
IS-Normalized Matrix Factor 0.98 – 1.03CV ≤ 15% (Demonstrates negligible suppression)

References

  • European Medicines Agency (EMA) / ICH. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis.[1] URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[5] URL:[Link]

  • MDPI Molecules. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds.[2] URL:[Link]

Sources

Method

Application Note: In Vivo Dosing Strategies and Vehicle Selection for Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

Target Audience: Preclinical Researchers, DMPK Scientists, and Formulation Chemists Compound Focus: Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone (CAS: 1996760-95-2) Physicochemical Profiling & Formulation Rationale Aze...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Formulation Chemists Compound Focus: Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone (CAS: 1996760-95-2)

Physicochemical Profiling & Formulation Rationale

Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is a specialized fragment widely utilized in modern medicinal chemistry to build active pharmaceutical ingredients (APIs). Structurally, it consists of a basic azetidine ring linked via an amide carbonyl to a 3-fluoropiperidine moiety. Understanding the causality between its structural features and its macroscopic solubility is critical for designing self-validating preclinical formulations.

  • The Fluorine Effect: The incorporation of a fluorine atom on the piperidine ring is a strategic design choice. The highly electronegative fluorine atom lowers the overall lipophilicity and protects the piperidine core from rapid cytochrome P450-mediated oxidation, thereby improving metabolic stability[1].

  • Basicity and pKa: The nitrogen of the 3-fluoropiperidine is tied up in an amide bond, rendering it neutral. The primary driver of aqueous solubility is the secondary amine of the azetidine ring (pKa ~9.0). While this basic amine ensures excellent solubility in acidic environments, the compound will be partially un-ionized at physiological pH (7.4), which can lead to precipitation upon intravenous (IV) injection if not properly formulated[2].

  • Counterion Pairing: To maximize encapsulation and solubility, pairing the basic amine with an appropriate counterion (e.g., mesylate or acetate) during formulation can significantly improve drug loading and prevent premature precipitation[3].

Vehicle Selection Matrix

To ensure reproducible pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the vehicle must be tailored to the route of administration. Table 1 summarizes the optimized vehicle systems for this compound class.

Table 1: Recommended Preclinical Vehicles for Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

RouteRecommended Vehicle SystemMax Target Conc.Formulation Rationale & Causality
IV 5% DMSO / 40% PEG400 / 55% Saline2 - 5 mg/mLDMSO acts as the primary solubilizer for the un-ionized fraction. PEG400 prevents precipitation upon dilution in the bloodstream. Saline ensures isotonicity.
IV 10% DMSO / 10% Solutol HS15 / 80% Saline5 - 10 mg/mLSolutol HS15 forms micelles that encapsulate the lipophilic fluorinated core, allowing for higher dose escalation without vascular irritation.
PO 0.5% Methylcellulose (MC) / 0.2% Tween 8010 - 50 mg/mLFormulated as a homogeneous suspension. Tween 80 acts as a wetting agent to prevent particle agglomeration, ensuring consistent gastrointestinal absorption.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. If a step fails the visual or physical validation check, the formulation must be adjusted before proceeding to in vivo administration.

Protocol A: Preparation of IV Solution (5% DMSO / 40% PEG400 / 55% Saline)

Target Concentration: 2 mg/mL | Batch Size: 10 mL

  • Primary Dissolution: Weigh exactly 20.0 mg of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone into a clean glass vial.

  • Solvent Addition: Add 0.5 mL of pure DMSO. Vortex for 60 seconds until completely dissolved.

    • Validation Check: The solution must be completely transparent. If particulate matter remains, sonicate for 5 minutes at room temperature.

  • Co-solvent Addition: Add 4.0 mL of PEG400 to the vial. Vortex for 2 minutes to ensure a homogeneous binary mixture.

  • Aqueous Dilution: Slowly add 5.5 mL of 0.9% physiological saline dropwise while continuously stirring the solution using a magnetic stir bar at 400 RPM.

    • Causality Note: Dropwise addition prevents localized supersaturation and subsequent micro-precipitation of the fluorinated piperidine core.

  • Final Validation: Hold the vial against a dark background and shine a light through it.

    • Self-Validating Step: If a Tyndall effect (light scattering/opalescence) is observed, the compound has micro-precipitated. Do not dose. You must discard and reformulate, potentially increasing the DMSO fraction to 10%[2].

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to ensure sterility prior to IV administration.

Protocol B: Preparation of PO Suspension (0.5% MC / 0.2% Tween 80)

Target Concentration: 10 mg/mL | Batch Size: 10 mL

  • Wetting the API: Weigh 100.0 mg of the compound into a mortar. Add 20 µL of pure Tween 80 directly onto the powder.

  • Trituration: Use a pestle to triturate the powder and surfactant into a smooth, uniform paste.

    • Causality Note: The basic azetidine powder can be highly electrostatic and hydrophobic. Tween 80 reduces the interfacial tension, ensuring the particles are thoroughly wetted for uniform GI absorption.

  • Vehicle Addition: Gradually add 9.98 mL of a pre-prepared 0.5% Methylcellulose (aqueous) solution in 1 mL increments, grinding continuously to disperse the paste into a suspension.

  • Homogenization: Transfer to a vial and stir magnetically at 600 RPM for 30 minutes.

    • Self-Validating Step: Stop the stirring. If the suspension settles within 5 minutes, the particle size is too large. Probe sonicate the suspension on ice for 3 minutes (10 seconds on / 10 seconds off) to reduce particle size and ensure dose uniformity.

In Vivo Pharmacokinetic (PK) Workflow

To accurately capture the PK profile of this basic amine fragment, blood sampling must be meticulously timed. The fluorinated nature of the compound makes it highly amenable to positive-ion electrospray ionization (ESI+) during LC-MS/MS bioanalysis.

PK_Workflow Formulation Vehicle Formulation (Validation Checks) IV_Dose IV Administration (Tail Vein, 2 mg/kg) Formulation->IV_Dose PO_Dose PO Administration (Oral Gavage, 10 mg/kg) Formulation->PO_Dose Blood_Draw Serial Blood Draw (0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dose->Blood_Draw PO_Dose->Blood_Draw Plasma_Prep Plasma Separation & Protein Precipitation Blood_Draw->Plasma_Prep LCMS LC-MS/MS Bioanalysis (ESI+ Mode) Plasma_Prep->LCMS

Caption: In vivo Pharmacokinetic Study Workflow for Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone.

References

  • Title: Projected Dose Optimization of Amino- and Hydroxypyrrolidine Purine PI3Kδ Immunomodulators Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Selecting Counterions to Improve Ionized Hydrophilic Drug Encapsulation in Polymeric Nanoparticles Source: Molecular Pharmaceutics - ACS Publications URL

Sources

Application

Using Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone in high-throughput screening

Application Note & Protocol High-Throughput Screening of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone and its Analogs for Modulatory Activity on the Human Muscarinic Acetylcholine Receptor M3 (hM3R) Abstract This appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

High-Throughput Screening of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone and its Analogs for Modulatory Activity on the Human Muscarinic Acetylcholine Receptor M3 (hM3R)

Abstract

This application note provides a comprehensive framework for the high-throughput screening (HTS) of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone, a novel chemical entity with potential therapeutic applications. Due to its structural motifs, which are prevalent in G-protein coupled receptor (GPCR) ligands, we have developed a robust HTS campaign to assess its activity against the human Muscarinic Acetylcholine Receptor M3 (hM3R). The hM3R is a well-validated drug target implicated in various physiological processes, including smooth muscle contraction and glandular secretion. This document outlines the scientific rationale, detailed protocols for a cell-based calcium flux assay, and guidelines for data analysis and interpretation. The methodologies described herein are designed to be both scientifically rigorous and readily adaptable for screening large compound libraries.

Scientific Rationale and Assay Principle

The hM3R is a Gq-coupled GPCR. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be detected using fluorescent calcium indicator dyes, providing a robust and scalable readout for receptor activation.

For this screening campaign, we will employ a no-wash, cell-based calcium flux assay using a fluorescent indicator dye such as Fluo-8 AM. This assay format is highly amenable to HTS due to its simplicity, speed, and high signal-to-noise ratio. The workflow is designed to identify both agonists and antagonists of the hM3R.

Experimental Workflow Overview

The overall experimental workflow for the HTS campaign is depicted below. This multi-stage process ensures the efficient identification and validation of active compounds.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening & Data Acquisition cluster_analysis Data Analysis & Hit Identification Cell_Culture Cell Culture (CHO-K1 expressing hM3R) Plate_Seeding Cell Plating (384-well plates) Cell_Culture->Plate_Seeding Dye_Loading Calcium Dye Loading (Fluo-8 AM) Plate_Seeding->Dye_Loading Compound_Addition Compound Addition (Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone library) Dye_Loading->Compound_Addition Agonist_Addition Agonist Addition (Carbachol - for antagonist screen) Compound_Addition->Agonist_Addition Antagonist Mode FLIPR_Reading Kinetic Reading (FLIPR Tetra) Compound_Addition->FLIPR_Reading Agonist Mode Agonist_Addition->FLIPR_Reading QC Quality Control (Z'-factor calculation) FLIPR_Reading->QC Normalization Data Normalization (% activity) QC->Normalization Hit_Selection Hit Selection (Activity threshold) Normalization->Hit_Selection

Figure 1: High-Throughput Screening Workflow for hM3R Modulators.

Materials and Reagents

ReagentSupplierCatalog No.
CHO-K1/hM3R cellsATCCCRL-1762
Ham's F-12K MediumThermo Fisher21127022
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Geneticin (G418)Thermo Fisher10131035
Fluo-8 AM Calcium Assay KitAbcamab112129
CarbacholSigma-AldrichC4382
AtropineSigma-AldrichA0132
384-well black, clear-bottom microplatesCorning3712
Azetidin-3-yl(3-fluoropiperidin-1-yl)methanoneIn-house libraryN/A

Detailed Protocols

Cell Culture and Maintenance
  • Culture CHO-K1 cells stably expressing the human M3 muscarinic receptor in Ham's F-12K medium supplemented with 10% FBS and 500 µg/mL G418.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days, or when they reach 80-90% confluency. Do not allow cells to become over-confluent as this can affect receptor expression and assay performance.

HTS Assay Protocol: Calcium Flux Measurement

This protocol is optimized for a 384-well plate format and a FLIPR Tetra® High-Throughput Cellular Screening System or equivalent instrument capable of kinetic fluorescence reading.

Day 1: Cell Plating

  • Harvest CHO-K1/hM3R cells using a non-enzymatic cell dissociation solution to preserve receptor integrity.

  • Resuspend cells in assay buffer (Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4) to a final concentration of 2.5 x 10^5 cells/mL.

  • Dispense 40 µL of the cell suspension into each well of a 384-well black, clear-bottom microplate (10,000 cells/well).

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

Day 2: Dye Loading and Compound Addition

  • Prepare the Fluo-8 AM dye loading solution according to the manufacturer's protocol. Typically, this involves reconstituting the dye in DMSO and then diluting it in assay buffer containing probenecid to prevent dye leakage from the cells.

  • Carefully remove the cell culture medium from the plates.

  • Add 40 µL of the dye loading solution to each well.

  • Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Prepare compound plates by diluting Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone and control compounds in assay buffer. The final assay concentration will be 10 µM for the primary screen.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

Data Acquisition (FLIPR)

  • Agonist Mode:

    • Establish a baseline fluorescence reading for 10 seconds.

    • Add 10 µL of the compound solution to the cell plate.

    • Continue to read the fluorescence intensity every second for 120 seconds.

  • Antagonist Mode:

    • Establish a baseline fluorescence reading for 10 seconds.

    • Add 10 µL of the compound solution to the cell plate and incubate for 15 minutes.

    • Add 10 µL of an EC80 concentration of carbachol (a known hM3R agonist) to the cell plate.

    • Continue to read the fluorescence intensity every second for 120 seconds.

Data Analysis and Interpretation

Quality Control: Z'-Factor

The Z'-factor is a statistical measure of the quality of an HTS assay. It is calculated using the signals from the positive and negative controls.

  • Positive Control (Max Signal): Carbachol (1 µM)

  • Negative Control (Min Signal): Assay buffer

The formula for Z'-factor is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

ParameterValue
Mean Positive Control45,000
SD Positive Control2,500
Mean Negative Control5,000
SD Negative Control800
Calculated Z'-Factor 0.75
Hit Identification
  • Data Normalization: The raw fluorescence data from each well is normalized to the controls on the same plate.

    • Agonist Activity (%): [(Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)] * 100

    • Antagonist Activity (% Inhibition): 100 - {[(Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)] * 100}

  • Hit Criteria: A compound is typically considered a "hit" if its activity is greater than three standard deviations from the mean of the library compounds. For this campaign, we will set the primary hit criteria as:

    • Agonists: >50% activation

    • Antagonists: >50% inhibition

Signaling Pathway

The following diagram illustrates the hM3R signaling pathway leading to calcium mobilization.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Carbachol) hM3R hM3R Agonist->hM3R binds Gq Gq Protein hM3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Ca_release Ca²⁺ Release IP3R->Ca_release triggers

Figure 2: hM3R Gq-mediated Signaling Pathway.

Conclusion

The protocols and methodologies detailed in this application note provide a robust and efficient platform for the high-throughput screening of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone and other novel compounds against the hM3R. The use of a cell-based calcium flux assay offers a physiologically relevant readout of receptor activation with high sensitivity and scalability. By adhering to the principles of rigorous assay validation and data analysis, this HTS campaign is well-positioned to identify promising lead compounds for further drug development.

References

  • Title: Muscarinic receptors: their distribution and function in the body. Source: Annals of Medicine URL: [Link]

  • Title: Gq/11-protein-coupled receptor signaling in health and disease. Source: The Journal of Biological Chemistry URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Source: Journal of Biomolecular Screening URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

Welcome to the technical support center for the synthesis of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone. As a key structural motif in modern medicinal chemistry, the efficient and high-yield synthesis of this amide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone. As a key structural motif in modern medicinal chemistry, the efficient and high-yield synthesis of this amide is crucial for advancing drug discovery programs. This guide, structured as a series of troubleshooting solutions and frequently asked questions, is designed to provide researchers, scientists, and drug development professionals with actionable insights from a Senior Application Scientist's perspective. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis, providing likely causes and validated solutions.

Q1: My reaction yield is consistently low (<60%), and LC-MS analysis shows significant amounts of unreacted starting materials. How can I improve the conversion?

A1: Incomplete conversion is the most common challenge in this synthesis. It typically points to suboptimal activation of the carboxylic acid or issues with the nucleophilicity of the amine. Let's break down the potential causes and solutions.

  • Cause 1: Inadequate Amine Basicity. 3-Fluoropiperidine is often supplied as a hydrochloride salt to improve its shelf-life and handling. If the HCl salt is used directly without complete neutralization, the amine will exist in its protonated, non-nucleophilic ammonium form, preventing it from participating in the coupling reaction.

    • Solution: Ensure the free base of 3-fluoropiperidine is used. If starting from the hydrochloride salt, it must be neutralized. You can either perform a separate workup to isolate the free base or, more conveniently, add an additional equivalent of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to the reaction mixture to neutralize the salt in situ.

  • Cause 2: Inefficient Carboxylic Acid Activation. The choice of coupling reagent and reaction conditions is paramount for efficiently converting the azetidine-3-carboxylic acid into a reactive intermediate.

    • Solution: Employ a high-efficiency uronium or phosphonium salt coupling reagent. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended for its rapid activation and ability to minimize side reactions.[1][2] The key is to pre-activate the carboxylic acid. Dissolve the azetidine-3-carboxylic acid, HATU (1.05-1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF and stir for 5-10 minutes at room temperature before adding the 3-fluoropiperidine.[3] This ensures the formation of the reactive HOAt-ester intermediate, readying it for immediate reaction with the amine.

  • Cause 3: Inappropriate Solvent. The solvent must fully dissolve all reactants and intermediates.

    • Solution: Anhydrous N,N-Dimethylformamide (DMF) is the preferred solvent due to its high polarity and ability to dissolve the starting materials, reagents, and any salts formed during the reaction.[4] Ensure the solvent is truly anhydrous, as water can hydrolyze the activated intermediate, reducing the yield.

Q2: My reaction is mostly complete, but I've isolated a major byproduct with a mass corresponding to the 3-fluoropiperidine plus a tetramethylguanidinium group (+98 Da). What is this and how can I prevent it?

A2: This is a classic side reaction associated with uronium-based coupling reagents like HATU or HBTU. The byproduct is a stable guanidinium species formed by the direct reaction of the amine nucleophile (3-fluoropiperidine) with the coupling reagent itself.[5][6]

  • Mechanism: Highly nucleophilic secondary amines, like piperidines, can directly attack the electrophilic carbon of the HATU reagent.[5][6] This pathway competes with the desired reaction where HATU activates the carboxylic acid.

  • Prevention Strategies:

    • Strict Order of Addition (Pre-activation): This is the most effective solution. As detailed in A1, always activate the carboxylic acid with HATU and base before introducing the amine. This consumes the HATU to form the activated ester, which is then the primary electrophile available to the amine. A user on a chemistry forum highlighted the general consensus that pre-activation leads to better reactivity and cleaner products.[7]

    • Stoichiometry Control: Avoid using a large excess of the coupling reagent. A slight excess (1.05-1.1 eq.) is sufficient for full activation. Using excess HATU can leave unreacted reagent available to react with the amine.[1]

    • Alternative Reagents: If the problem persists, consider switching to a different class of coupling reagent. Propylphosphonic Anhydride (T3P®) is an excellent alternative that operates via a different mechanism and does not form guanidinium byproducts. Its byproducts are also water-soluble, simplifying purification.[2]

Q3: The reaction looks clean by LC-MS, but purification by silica gel chromatography is difficult. I'm seeing significant peak tailing and poor recovery. What's wrong?

A3: This is a common issue when purifying basic compounds like your piperidine-containing product on standard silica gel. The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to irreversible adsorption, poor separation, and tailing peaks.[8]

  • Solution 1: Mobile Phase Modification. The most straightforward fix is to add a basic modifier to your eluent. This base will compete with your product for the acidic sites on the silica gel, improving the peak shape and recovery.

    • Triethylamine (TEA): Add 0.5-1% (v/v) triethylamine to your hexane/ethyl acetate or DCM/methanol mobile phase. This is the most common and effective solution.[8]

    • Ammonia: For very basic compounds, a 1-2% solution of 7N ammonia in methanol can be used as the polar component of the mobile phase.[8]

  • Solution 2: Alternative Stationary Phases.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[8]

    • Amine-Treated Silica: Pre-treated silica gel where the silanol groups have been deactivated is also an excellent, albeit more expensive, option.

  • Solution 3: Reverse-Phase Chromatography. If your compound has sufficient hydrophobic character, reverse-phase flash chromatography (C18 silica) is a powerful alternative. Using a mobile phase of water/acetonitrile with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid will protonate the piperidine, leading to sharp peaks and excellent separation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the coupling reaction? A1: For a standard HATU-mediated coupling, the following stoichiometry is recommended as a starting point:

  • Azetidine-3-carboxylic Acid: 1.0 eq.

  • 3-Fluoropiperidine (free base): 1.0 - 1.1 eq.

  • HATU: 1.05 eq.

  • DIPEA: 2.0 - 3.0 eq. (Use at least 2.0 eq. for the coupling itself, and an additional 1.0 eq. if starting from the piperidine hydrochloride salt).

Q2: Which coupling reagent is considered best for this transformation? A2: While many reagents can work, HATU and COMU are considered top-tier choices for challenging couplings.[2][4]

  • HATU: Offers fast kinetics and high yields. Its HOAt byproduct actively participates in the coupling and suppresses side reactions.[1]

  • COMU: A third-generation uronium reagent that is even more efficient and has a better safety profile, as it is not based on the potentially explosive benzotriazole moiety. Its byproducts are highly water-soluble, which greatly simplifies aqueous workups.[4]

  • T3P®: A great choice for large-scale synthesis due to its cost-effectiveness and the easy removal of its water-soluble byproducts.[2]

Q3: How should I monitor the reaction progress effectively? A3: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Use a mobile phase similar to your intended column conditions (e.g., 10% MeOH in DCM with 1% TEA). Stain with potassium permanganate to visualize the product and starting materials. This provides a quick check for the consumption of the limiting reagent.

  • LC-MS: This is the definitive method. It allows you to confirm the mass of the desired product and identify any byproducts (like the guanidinium adduct). Monitoring the disappearance of the starting acid peak is the most reliable indicator of reaction completion.

Optimized Experimental Protocols

Protocol 1: HATU-Mediated Synthesis with Pre-activation

This protocol is optimized to maximize yield by minimizing common side reactions.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Azetidine-3-carboxylic acid (1.0 eq.).

  • Dissolution: Add anhydrous DMF (to make a ~0.1 M solution). Stir until fully dissolved.

  • Reagent Addition: Add DIPEA (2.0 eq.) followed by HATU (1.05 eq.).

  • Pre-activation: Stir the mixture at room temperature for 10 minutes. The solution may change color or clarity.

  • Amine Addition: Add a solution of 3-Fluoropiperidine (1.0 eq., free base) in a small amount of anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash sequentially with a 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ (to remove acidic components), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by automated flash chromatography on silica gel, using a gradient of 0-10% Methanol in Dichloromethane containing 0.5% Triethylamine.

Protocol 2: Purification of 3-Fluoropiperidine from its Hydrochloride Salt
  • Dissolve 3-fluoropiperidine hydrochloride (1.0 eq.) in a minimal amount of water.

  • Add a 2M aqueous solution of Sodium Hydroxide (NaOH) dropwise while stirring until the pH of the solution is >12.

  • Extract the aqueous layer three times with Dichloromethane (DCM).

  • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and carefully concentrate the solvent under reduced pressure (avoid excessive heating as the free base can be volatile). The resulting oil is the free base, which should be used immediately.

Data & Visualizations

Table 1: Comparison of Recommended Coupling Reagents
ReagentClassKey AdvantagesPotential Issues
HATU Uronium SaltFast reaction rates, high efficiency, suppresses epimerization.[1][2]Can form guanidinium byproducts with nucleophilic amines if not pre-activated.[5][6]
COMU Uronium SaltSuperior efficiency, excellent safety profile (non-explosive), water-soluble byproducts.[4]Higher cost compared to other reagents.
T3P® Phosphonic AnhydrideCost-effective for scale-up, water-soluble byproducts for easy workup, no guanidinium formation.[2]Can be viscous and require careful handling.
EDC/Oxyma CarbodiimideInexpensive, byproducts are water-soluble. OxymaPure is a superior additive to HOBt.[2][9]Generally slower reaction rates than uronium/phosphonium salts.
Diagrams

Amide Coupling Mechanism cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_side_reaction Side Reaction (No Pre-activation) Acid Azetidine-3-COOH ActivatedEster Reactive HOAt-Ester Acid->ActivatedEster + HATU, DIPEA HATU HATU HATU->ActivatedEster Base DIPEA Base->ActivatedEster Product Final Amide Product ActivatedEster->Product Amine 3-Fluoro-piperidine Amine->Product Attacks Ester Guanidinium Guanidinium Byproduct HATU_side HATU HATU_side->Guanidinium Amine_side 3-Fluoro-piperidine Amine_side->Guanidinium Direct Attack

Caption: HATU-mediated amide coupling workflow, highlighting the desired pathway via a reactive ester and the potential side reaction.

Troubleshooting_Yield Start Low Synthesis Yield Check_SM Analyze Crude LC-MS Start->Check_SM SM_Present Unreacted Starting Materials? Check_SM->SM_Present Byproduct_Present Major Byproducts Observed? Check_SM->Byproduct_Present Clean_but_low Reaction Clean, but Mass Loss Occurred? Check_SM->Clean_but_low SM_Present->Byproduct_Present No Sol_SM_Yes 1. Check Amine Neutralization 2. Use Pre-activation Protocol 3. Increase Reagent Equivalents SM_Present->Sol_SM_Yes Yes Byproduct_Present->Clean_but_low No Sol_Byproduct_Yes 1. Confirm Pre-activation 2. Check Reagent Stoichiometry 3. Consider Alternative Reagent (T3P) Byproduct_Present->Sol_Byproduct_Yes Yes Sol_Clean_Yes 1. Optimize Aqueous Workup (e.g., use LiCl wash for DMF) 2. Optimize Chromatography (add TEA to eluent) Clean_but_low->Sol_Clean_Yes Yes

Caption: Decision tree for troubleshooting low yield in the synthesis of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (n.d.). Side reactions of HATU with nucleophilic side chains.
  • BenchChem. (n.d.). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols.
  • Gong, P., et al. (2012). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC.
  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (2006, August 15). Taylor & Francis. Retrieved April 7, 2024, from [Link]

  • Anderson Jr., A. G., & Lok, R. (n.d.). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry. Retrieved April 7, 2024, from [Link]

  • EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof. (n.d.). Google Patents.
  • Gagnon, K. T., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC. Retrieved April 7, 2024, from [Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (n.d.). ResearchGate. Retrieved April 7, 2024, from [Link]

  • WO2004035538A1 - Process for making azetidine-3-carboxylic acid. (n.d.). Google Patents.
  • Peptide Ligation via the Suzuki–Miyaura Cross-Coupling Reaction. (2019, November 27). ACS Publications. Retrieved April 7, 2024, from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved April 7, 2024, from [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. (n.d.). SCIDAR. Retrieved April 7, 2024, from [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (n.d.). PMC. Retrieved April 7, 2024, from [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020, September 18). ACS Publications. Retrieved April 7, 2024, from [Link]

  • Biotage. (2023, February 7). Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Retrieved April 7, 2024, from [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved April 7, 2024, from [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025, February 11). ACS Publications. Retrieved April 7, 2024, from [Link]

  • Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. (n.d.). Journal of the American Chemical Society. Retrieved April 7, 2024, from [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (n.d.). PMC. Retrieved April 7, 2024, from [Link]

  • n-BuLi-Catalyzed Amidation Reactions of Aldehydes with 1° Amines. (2026, April 4). Organic Letters. Retrieved April 7, 2024, from [Link]

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved April 7, 2024, from [Link]

  • Reddit. (2025, June 13). Hatu reaction. Retrieved April 7, 2024, from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of azetidinone. Retrieved April 7, 2024, from [Link]

  • Syntheses of Azetidines and Azetidin-2-ones. (n.d.). Retrieved April 7, 2024, from [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024, August 16). MDPI. Retrieved April 7, 2024, from [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. (2017, November 17). ACS Publications. Retrieved April 7, 2024, from [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025, March 19). The Journal of Organic Chemistry. Retrieved April 7, 2024, from [Link]

  • Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. (n.d.). PMC. Retrieved April 7, 2024, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (n.d.). PMC. Retrieved April 7, 2024, from [Link]

  • Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. (n.d.). PMC. Retrieved April 7, 2024, from [Link]

  • ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. Retrieved April 7, 2024, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone Aqueous Solubility

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with functionalized heterocycles is a common hurdle.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with functionalized heterocycles is a common hurdle. Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone presents a unique physicochemical challenge due to the juxtaposition of a basic, strained four-membered ring and a highly lipophilic, conformationally locked fluorinated amide core.

This guide provides a deep-dive mechanistic analysis, self-validating experimental workflows, and targeted FAQs to help you achieve stable, homogeneous aqueous solutions for your in vitro and in vivo assays.

Mechanistic Root Causes of Insolubility

To troubleshoot solubility, we must first deconstruct the molecule's physicochemical architecture. The solubility profile of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is dictated by three competing structural features:

  • Azetidine Basicity & Ring Strain: Unsubstituted azetidine is a strong base with a pKa of 11.29 [1]. The inherent ring strain compresses the C–N–C bond angle, increasing the s-character of the nitrogen lone pair[1]. However, in this molecule, the electron-withdrawing methanone (carbonyl) group at the 3-position inductively pulls electron density away from the nitrogen, lowering its effective pKa to approximately 8.5–9.5. If your assay buffer is near or above this pH, the compound exists as a highly insoluble free base.

  • Fluorine-Induced Hydrophobicity: The 3-fluoropiperidine moiety is attached via an amide linkage. While the amide nitrogen is non-basic, the fluorine atom at the 3-position dramatically alters the local dipole moment and increases the molecule's lipophilicity (LogP) [2]. Furthermore, fluorinated piperidines exhibit strong conformational preferences (often favoring the axial position), which exposes a larger hydrophobic surface area to the aqueous environment, driving aggregation [3, 4].

  • Amide Crystal Lattice Energy: The methanone linker acts as a rigid hydrogen-bond acceptor and donor network. In the solid state, this leads to high crystal packing energy. When introduced to water without sufficient kinetic disruption, the thermodynamic penalty of breaking this lattice exceeds the hydration energy.

Quantitative Physicochemical Summary
ParameterEstimated Value / CharacteristicImpact on Aqueous Solubility
Azetidine pKa ~8.5 - 9.5 (Inductively shifted)Requires pH < 7.5 to ensure >90% protonation (cationic salt formation) for optimal hydration.
Fluoropiperidine LogP Highly Lipophilic (LogP > 2.5)Drives hydrophobic collapse and colloidal aggregation in purely aqueous media.
Amide Linker Strong H-bond networkIncreases solid-state lattice energy; resists dissolution in cold aqueous buffers.

Solubilization Decision Tree

Before proceeding to the protocols, use the following logical workflow to identify the correct solubilization strategy based on your assay's constraints.

G Start Compound Precipitation in Aqueous Media CheckPH Analyze Buffer pH Is pH > 8.0? Start->CheckPH HighPH Free Base Dominant (Highly Lipophilic) CheckPH->HighPH Yes (pH > 8) LowPH Protonated Azetidine (Cationic Form) CheckPH->LowPH No (pH < 7.4) Action1 Adjust pH to 5.0 - 6.5 (e.g., Acetate Buffer) HighPH->Action1 CheckCosolvent Persistent Turbidity? (Hydrophobic Aggregation) LowPH->CheckCosolvent Action1->LowPH Action2 Add 5% DMSO + 0.1% Tween-20 CheckCosolvent->Action2 Yes (Assay Tolerates DMSO) Action3 Use 10-20% HP-β-CD (Encapsulation) CheckCosolvent->Action3 Yes (In Vivo / Cell Assay) Success Homogeneous Solution Ready for Assay CheckCosolvent->Success No Action2->Success Action3->Success

Figure 1: Decision tree for troubleshooting azetidine-fluoropiperidine aqueous solubility.

Self-Validating Experimental Protocols

Do not simply mix the compound and water. The order of addition and the shear forces applied are critical to preventing the "ouzo effect" (spontaneous emulsification and precipitation).

Protocol A: Co-Solvent Dropwise Dispersion (For In Vitro Assays)

Causality: Rapid dilution of a DMSO stock into water strips the organic solvation shell faster than water molecules can coordinate with the compound, causing the lipophilic fluoropiperidine core to nucleate. Dropwise addition under high shear prevents localized supersaturation.

Materials:

  • 10 mM Compound stock in anhydrous DMSO

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2)

  • Vortex mixer

Step-by-Step Methodology:

  • Warm the Stock: Incubate the 10 mM DMSO stock at 37°C for 5 minutes to ensure complete disruption of any micro-crystals.

  • Prepare the Aqueous Phase: Place 950 µL of Assay Buffer in a 1.5 mL microcentrifuge tube.

  • High-Shear Mixing: Set the vortex mixer to maximum speed. Place the tube containing the buffer on the vortex.

  • Dropwise Addition: While the buffer is actively vortexing, use a micropipette to add 50 µL of the DMSO stock dropwise (1 drop per second) directly into the center of the vortex. Do not let the drops touch the side of the tube.

  • Equilibration: Continue vortexing for 15 seconds after the final drop is added.

  • Self-Validation Check: Transfer 100 µL of the final solution to a microplate. Measure the optical density at 600 nm (OD600) against a blank of 5% DMSO in buffer.

    • Pass: OD600 < 0.02 (True solution).

    • Fail: OD600 > 0.05 (Colloidal aggregates present. Proceed to Protocol B).

Protocol B: Cyclodextrin Encapsulation (For In Vivo / Cell-Based Assays)

Causality: If DMSO is toxic to your cell line, Hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic 3-fluoropiperidine ring, while its hydrophilic exterior maintains aqueous solubility.

Step-by-Step Methodology:

  • Prepare Excipient: Dissolve HP-β-CD in your target buffer to a final concentration of 20% (w/v).

  • Dry Compound Addition: Add the dry powder of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone directly to the HP-β-CD solution.

  • Sonication: Sonicate the suspension in a water bath at 40°C for 30 minutes. The thermal energy breaks the amide crystal lattice, while the cyclodextrin captures the freed monomers.

  • Self-Validation Check: Centrifuge the sample at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a white pellet. If no pellet is visible, the compound is fully encapsulated.

Frequently Asked Questions (FAQs)

Q: I diluted my compound into PBS (pH 7.4) and it immediately formed a milky white suspension. What happened? A: You are observing solvent-shift precipitation. PBS has a relatively high ionic strength, which "salts out" lipophilic molecules. Furthermore, at pH 7.4, a portion of the azetidine ring may exist as the unprotonated free base, which is highly insoluble due to the fluorinated piperidine core. Switch to a lower pH buffer (e.g., Acetate pH 5.5) or use Protocol A to control the nucleation kinetics.

Q: Does the position of the fluorine atom (e.g., 3-fluoro vs. 4-fluoro) really impact solubility that much? A: Yes. Fluorine substitution profoundly impacts the conformational dynamics of the piperidine ring [3]. A 3-fluoro substituent often forces the ring into a specific chair conformation (typically axial to minimize dipole repulsion) [4]. This conformational locking exposes a rigid hydrophobic surface area that water cannot easily solvate, making it significantly harder to dissolve than an unfluorinated analog.

Q: Can I just heat my aqueous buffer to 80°C to force the compound into solution? A: While heating provides the kinetic energy to overcome the amide lattice energy, it is a thermodynamic trap. Once the solution cools back to room temperature or 37°C, the solution will become supersaturated and the compound will eventually crystallize out—often right in the middle of your assay. You must stabilize the compound thermodynamically using pH adjustment or excipients (like HP-β-CD).

References

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

Welcome to the dedicated technical support and troubleshooting center for the handling, storage, and preservation of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone. This guide provides drug development professionals and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting center for the handling, storage, and preservation of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone. This guide provides drug development professionals and synthetic chemists with mechanistic insights and validated protocols to prevent thermal and chemical degradation of this highly strained molecule.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does my sample of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone turn into a viscous gel after prolonged storage at room temperature? A: This is a classic symptom of spontaneous oligomerization. The core vulnerability of this compound is the azetidine ring, which possesses significant ring strain (~26 kcal/mol). When stored as a free base at ambient or elevated temperatures, the secondary amine (NH) of the azetidine ring acts as a potent nucleophile. Thermal energy provides the activation energy necessary for this amine to attack the sterically unhindered carbons of an adjacent azetidine ring. This intermolecular attack initiates a chain reaction, leading to ring cleavage and the formation of a polymeric gel. Prevention Strategy: Always store the compound at sub-zero temperatures (e.g., -20°C). If long-term room-temperature handling is unavoidable, converting the free base to a stable salt (e.g., HCl or TFA) protonates the amine, neutralizing its nucleophilicity and preventing oligomerization.

Q2: I reconstituted the compound in a slightly acidic aqueous buffer to stabilize the amine, but LC-MS showed rapid degradation. Why? A: While protonating the azetidine nitrogen prevents intermolecular oligomerization, it inadvertently activates a different degradation pathway: acid-mediated intramolecular ring-opening[1]. Protonation turns the azetidine nitrogen into an excellent leaving group[2]. Because this molecule features a pendant amide at the C3 position, the carbonyl oxygen of the amide can act as an internal nucleophile. It attacks the protonated azetidine ring, forcing it open to form a decomposed product[2],[3]. This decomposition is highly sensitive to pH and accelerates rapidly in acidic media; dropping the pH from 7.0 to 1.8 drastically reduces the compound's half-life[2]. Prevention Strategy: Do not store stock solutions in aqueous or acidic buffers. Reconstitute the compound in anhydrous, aprotic solvents (like dry DMSO) and only dilute into aqueous assay buffers immediately before use.

Q3: How does the 3-fluoropiperidine moiety influence this stability? A: The fluorine atom on the piperidine ring exerts a strong inductive electron-withdrawing effect (-I). While this primarily modulates the basicity and lipophilicity of the piperidine nitrogen, it subtly reduces the electron density around the amide carbonyl. However, the dominant driver of thermal instability remains the severe ring strain of the azetidine core[4]. The thermal degradation pathways are dictated almost entirely by the azetidine's environment rather than the fluorinated appendage.

Part 2: Quantitative Stability & Storage Data

The following table summarizes the causal relationships between storage conditions, degradation pathways, and expected stability metrics.

Storage ConditionPrimary Degradation PathwayRelative Half-Life (T1/2)Recommended Action
Free Base, 25°C (Neat) Intermolecular OligomerizationDays to WeeksStore at -20°C under inert gas.
Free Base, -20°C (Neat) None (Kinetically frozen)> 12 MonthsOptimal long-term storage condition.
Aqueous Buffer, pH 7.0, 25°C Slow HydrolysisHours to DaysPrepare fresh; do not store in water.
Aqueous Buffer, pH < 3.0, 25°C Acid-Mediated Intramolecular Ring-Opening< 10 to 30 MinutesAvoid acidic reconstitution entirely.
Anhydrous DMSO, -20°C None> 6 MonthsOptimal for stock solutions.

(Note: Half-life values are extrapolated from structural analogues in forced degradation studies to illustrate kinetic vulnerabilities[2].)

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Anhydrous Reconstitution and Aliquoting

To establish a self-validating system that prevents both thermal oligomerization and hydrolytic ring-opening, follow this strict handling workflow:

  • Equilibration: Remove the lyophilized vial from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for 30 minutes. This prevents the condensation of atmospheric moisture upon opening, which could trigger hydrolysis[5].

  • Inert Purge: Open the vial inside a glove box or under a continuous stream of dry Argon or Nitrogen gas[5].

  • Reconstitution: Inject anhydrous, amine-free DMSO (or Acetonitrile) directly into the vial to achieve the desired stock concentration (e.g., 10 mM). Swirl gently; do not sonicate , as sonication introduces localized thermal stress that can catalyze ring-opening.

  • Aliquoting: Dispense the stock solution into single-use, amber glass vials to minimize freeze-thaw cycles.

  • Flash Freezing: Flash-freeze the aliquots in liquid nitrogen and immediately transfer them to a -20°C freezer. Avoid frost-free freezers, as their thermal cycling compromises stability.

Protocol 2: qNMR Purity Verification

If the sample has been stored for >3 months, verify the integrity of the azetidine ring using Quantitative NMR (qNMR) before proceeding with critical assays[5]:

  • Sample Preparation: Dissolve 2-5 mg of the compound in anhydrous DMSO-d6.

  • Internal Standard: Add a precisely weighed mass of a highly stable internal standard (e.g., 1,3,5-trimethoxybenzene)[5].

  • Analysis: Acquire the 1H-NMR spectrum.

  • Validation: Monitor the characteristic multiplet signals of the azetidine ring protons (typically between 3.5 - 4.5 ppm). The appearance of new downfield signals or a loss of integration relative to the internal standard definitively indicates ring-opening or oligomerization.

Part 4: Visual Workflows

degradation_mechanisms A Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone B Free Base Form (Thermal Stress) A->B Room Temp Storage C Protonated Form (Acidic/Aqueous Media) A->C Dissolved in Buffer D Intermolecular Nucleophilic Attack (Amine attacks strained ring) B->D Heat accelerates E Intramolecular Ring-Opening (Amide oxygen attacks ring) C->E Acid catalyzes F Oligomerization / Polymer Gel D->F G Hydrolyzed Ring-Opened Products E->G

Mechanistic pathways of azetidine thermal degradation and ring-opening.

storage_workflow S1 1. Receipt of Lyophilized Powder (Verify Salt Form) S2 2. Equilibrate to Room Temp (Desiccated, 30 mins) S1->S2 S3 3. Reconstitute in Anhydrous Solvent (e.g., Dry DMSO) S2->S3 S4 4. Aliquot into Single-Use Vials (Argon Purged) S3->S4 S5 5. Flash Freeze & Store at -20°C (Avoid Frost-Free Freezers) S4->S5

Optimized handling and storage workflow to prevent thermal degradation.

Part 5: References

  • [1] Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed. Source: NIH. URL: [Link]

  • [2] Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: PMC - NIH. URL: [Link]

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines | Request PDF. Source: ResearchGate. URL: [Link]

  • [3] Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed. Source: NIH. URL: [Link]

  • [4] Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: ACS Publications. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Separation of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone Enantiomers

Welcome to the technical support center for the chiral separation of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral separation of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for developing and troubleshooting robust enantioselective chromatographic methods. As Senior Application Scientists, we have structured this resource to not only provide protocols but to explain the rationale behind them, ensuring you can adapt these principles to your specific laboratory context.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone enantiomers critical?

A1: Enantiomers, which are non-superimposable mirror images of a chiral molecule, can have significantly different pharmacological, toxicological, and metabolic profiles in biological systems.[1][2] The human body is a chiral environment, leading it to interact differently with each enantiomer.[2] Consequently, regulatory agencies like the FDA and EMA strongly prefer the development of single-enantiomer drugs to maximize therapeutic benefit and minimize potential adverse effects.[3] For Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone, isolating and quantifying each enantiomer is essential for understanding its clinical potential and ensuring patient safety.

Q2: What are the primary chromatographic techniques for this type of chiral separation?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two most powerful and widely used techniques for enantiomeric separations in the pharmaceutical industry.[][5]

  • HPLC with a Chiral Stationary Phase (CSP) is a robust and versatile method that can be operated in normal-phase, reversed-phase, or polar organic modes.[3][5]

  • SFC is often considered a "greener" and faster alternative, using supercritical CO₂ as the primary mobile phase.[6][7][8] It frequently provides superior resolution and efficiency for chiral separations compared to HPLC.[][7]

Q3: Which Chiral Stationary Phases (CSPs) are most effective for separating piperidine derivatives?

A3: Polysaccharide-based CSPs, particularly those derived from derivatized amylose and cellulose, are the most successful and broadly applicable for a vast range of chiral compounds, including piperidine derivatives.[9][10][11] Columns such as CHIRALPAK® IA, IB, IC, and CHIRALCEL® OD and AD series have demonstrated high success rates.[10][12] These phases offer complex chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are effective for resolving this class of compounds.[12]

Q4: What are the advantages of using immobilized polysaccharide CSPs?

A4: Immobilized CSPs, where the polysaccharide selector is covalently bonded to the silica support, offer significant advantages over older, coated phases.[13][14] They exhibit exceptional durability and are compatible with a much wider range of organic solvents, including those that would destroy coated columns (e.g., THF, DCM, ethyl acetate).[13][15] This expanded solvent compatibility provides more options for method development and can unlock unique selectivities that are unattainable with coated columns.[13][15] Furthermore, immobilized columns are more robust for column regeneration and can be flushed with strong solvents to remove contaminants.[16]

Q5: What is the role of mobile phase additives in this separation?

A5: Mobile phase additives are crucial for improving peak shape and influencing selectivity in chiral separations. Since Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone contains a basic piperidine nitrogen, secondary interactions with residual silanols on the silica surface can cause severe peak tailing. Adding a small amount (typically 0.1-0.2%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to a normal-phase mobile phase will compete for these active sites, resulting in sharper, more symmetrical peaks.[17] Conversely, for acidic compounds, an acidic additive like trifluoroacetic acid (TFA) is used.[18] The concentration and type of additive can also dramatically alter the enantioselectivity and even change the elution order.[1]

Method Development Strategy

A systematic screening approach is the most efficient path to a successful chiral separation. The goal of the initial screening is not to achieve a perfect separation, but to identify the most promising combinations of stationary and mobile phases for further optimization.

Step-by-Step Experimental Protocol:
  • Analyte Preparation: Dissolve a racemic standard of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone in a solvent compatible with the initial mobile phase (e.g., ethanol or isopropanol for normal phase and SFC). A typical concentration is 1 mg/mL.

  • CSP & Mobile Phase Screening: Screen a set of recommended immobilized polysaccharide columns with a diverse set of mobile phases. An automated column and solvent switching system can complete this process overnight.[18]

  • Data Evaluation: Analyze the screening data to identify conditions that show any degree of separation (e.g., peak broadening, a shoulder, or partial peak splitting). The most promising hits will form the basis for optimization.

  • Method Optimization: For the best conditions identified, systematically adjust parameters to improve resolution (Rs > 1.5) and reduce run time.

    • Vary the percentage of the alcohol co-solvent/modifier.

    • Optimize the concentration of the basic additive (e.g., DEA).

    • Evaluate the effect of column temperature (e.g., 15°C, 25°C, 40°C). Temperature can have a significant and unpredictable effect on chiral separations.[19]

    • Adjust the flow rate to balance resolution and analysis time. Chiral separations often benefit from lower flow rates.[19]

Recommended Screening Conditions
ParameterHPLC (Normal Phase)SFC (Supercritical Fluid Chromatography)
Recommended CSPs CHIRALPAK® IA, CHIRALPAK® IB, CHIRALPAK® IC, CHIRALCEL® OD-ICHIRALPAK® IA, CHIRALPAK® IB, CHIRALPAK® IC, CHIRALCEL® OD-I
Mobile Phase A n-Hexane or HeptaneSupercritical CO₂
Mobile Phase B (Modifier) Isopropanol (IPA) or Ethanol (EtOH)Methanol (MeOH) or Ethanol (EtOH)
Screening Gradient 20% B isocratic; or 10-50% B gradient5-40% B gradient
Additive 0.2% Diethylamine (DEA)0.2% Diethylamine (DEA) in Modifier
Flow Rate 1.0 mL/min (for 4.6 mm ID)3.0 mL/min
Temperature 25 °C40 °C
Back Pressure (SFC) N/A150 bar
Detection UV at analyte's λmaxUV at analyte's λmax
Method Development Workflow Diagram

MethodDevelopment start Start: Racemic Standard char Analyte Characterization (Solubility, UV λmax) start->char screen Primary Screening (CSPs & Mobile Phases) char->screen eval Evaluate Results (Any sign of separation?) screen->eval no_sep No Separation: Try alternative CSPs or different modes (RP/PO) eval->no_sep No optimize Optimization (Modifier %, Additive, Temp, Flow) eval->optimize Yes no_sep->screen validate Method Validation (Robustness, Reproducibility) optimize->validate final Final Method validate->final

Caption: A systematic workflow for chiral method development.

Troubleshooting Guide

This section addresses common issues encountered during the separation of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone enantiomers.

Problem 1: Poor or No Resolution

This is the most common challenge in chiral method development. The formation of transient diastereomeric complexes between the analyte and the CSP is what makes the separation possible, and this interaction is highly sensitive to experimental conditions.[20][21]

Potential CauseRecommended Solution & Explanation
Inappropriate CSP The chiral selector on the CSP does not have the necessary specific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) to differentiate between the enantiomers. Solution: Screen a different family of CSPs or other polysaccharide columns.[10] For instance, if amylose-based phases (e.g., CHIRALPAK IA) fail, try cellulose-based phases (e.g., CHIRALCEL OD).[1]
Suboptimal Mobile Phase The mobile phase composition is incorrect, either being too strong (eluting both peaks together) or too weak (causing excessive broadening). The type of alcohol modifier can also have a profound impact on selectivity. Solution: Systematically vary the modifier percentage (e.g., in 5% increments). Test different alcohols (e.g., switch from isopropanol to ethanol). For SFC, methanol is often a good starting point.[22]
Incorrect Additive The basicity of the analyte requires an additive to prevent peak tailing, but the wrong concentration or type can suppress the chiral recognition mechanism. Solution: Ensure a basic additive (like DEA) is present. Optimize its concentration (try 0.1%, 0.2%, and 0.4%). The additive can affect the conformation of the chiral selector or the analyte, altering the separation.[1]
Temperature Enantiomeric separations can be highly sensitive to temperature. The thermodynamics (ΔH and ΔS) of the chiral recognition process are temperature-dependent. Solution: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase resolution but also increase retention time and backpressure.[10][19]

Problem 2: Peak Tailing or Asymmetry

Peak tailing is typically caused by undesirable secondary interactions between the basic analyte and the stationary phase.

Potential CauseRecommended Solution & Explanation
Analyte-Silanol Interactions The basic piperidine nitrogen interacts strongly with acidic silanol groups on the silica surface of the CSP, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak. Solution: Add a competing base, such as 0.1-0.2% diethylamine (DEA), to the mobile phase.[17] The DEA will preferentially interact with the active silanol sites, masking them from the analyte.
Sample Overload Injecting too much mass onto the column saturates the chiral stationary phase, leading to peak distortion and broadening. Solution: Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the column's capacity.
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause localized disruption of the chromatographic process at the column inlet, leading to band broadening and peak distortion. Solution: Whenever possible, dissolve the sample directly in the mobile phase. If a different solvent must be used, ensure the injection volume is as small as possible.

Troubleshooting Decision Tree: Poor Resolution

Troubleshooting start Problem: Poor Resolution (Rs < 1.5) check_additive Is a basic additive (DEA) present in mobile phase? start->check_additive add_additive Action: Add 0.2% DEA to mobile phase. check_additive->add_additive No optimize_mp Optimize Mobile Phase: 1. Vary % alcohol (5-30%) 2. Switch alcohol (IPA <> EtOH) check_additive->optimize_mp Yes add_additive->optimize_mp optimize_temp Optimize Temperature: Test at 15°C, 25°C, 40°C optimize_mp->optimize_temp change_csp Action: Screen a new CSP (e.g., switch from amylose to cellulose-based) optimize_temp->change_csp resolved Separation Achieved change_csp->resolved

Caption: A decision tree for troubleshooting poor resolution.

Problem 3: High System Backpressure

Elevated backpressure can damage the column and pump seals. It typically indicates a blockage somewhere in the flow path.

Potential CauseRecommended Solution & Explanation
Column Frit Blockage Particulate matter from the sample, mobile phase, or system wear can clog the inlet frit of the column. Solution: Always filter samples and mobile phases through a 0.45 or 0.22 µm filter. Install a guard column or an in-line filter before the analytical column to protect it. If a blockage occurs, try back-flushing the column (disconnect from the detector first).
Column Contamination Strongly retained impurities from previous injections build up at the head of the column. Solution: For immobilized CSPs, flush the column with a strong, compatible solvent like THF or DMF to wash away contaminants.[16] Always consult the column care manual for recommended regeneration procedures.
Buffer Precipitation (Reversed-Phase) If using reversed-phase mode, the buffer salt may precipitate when the concentration of the organic modifier becomes too high. Solution: Ensure the selected buffer is soluble in the entire mobile phase composition range. Ammonium bicarbonate is often a good choice for LC-MS compatibility.[23]

Problem 4: Irreproducible Retention Times

Shifting retention times make peak identification and quantification unreliable.

Potential CauseRecommended Solution & Explanation
Insufficient Equilibration Chiral stationary phases, especially after a change in mobile phase composition, may require longer equilibration times than achiral phases to provide a stable surface environment.[19] Solution: Increase the column equilibration time before starting a sequence. A stable baseline is a good indicator of equilibration.
Temperature Fluctuations Small changes in ambient temperature can affect mobile phase viscosity and the thermodynamics of partitioning, leading to shifts in retention. Solution: Always use a thermostatted column compartment to maintain a constant and stable temperature.[19]
"Memory Effects" of Additives Some additives can adsorb strongly to the stationary phase and continue to affect chromatography even after they have been removed from the mobile phase.[24][25] Solution: When changing methods, especially those with different additives, perform a thorough column flush with an intermediate solvent (like isopropanol). Dedicating columns to specific methods or additive types is best practice.
References
  • Increasing speed of enantiomeric separations using supercritical fluid chrom
  • Troubleshooting guide for HPLC analysis of chiral compounds - Benchchem.
  • Method Development for Analysis and Isolation of Chiral Compounds Using Immobilized St
  • A Comparative Guide to Chiral HPLC and GC Methods for Separating Enantiomers of 2-Ethylpiperidine Deriv
  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers - Benchchem.
  • Chiral Super Critical Fluid Chrom
  • Memory effect of mobile phase additives in chiral separ
  • Enantiomeric Purific
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Playing with Selectivity for Optimal Chiral Separation - LCGC Intern
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Are We Approaching a Speed Limit for the Chromatographic Separ
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Effect of Tertiary Alcohol Additives on Enantioselectivity of the Chiral‐AGP Column.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF - ResearchG
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • Develop Chiral Separation Methods with Daicel's Immobilized Columns.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chrom
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • Finding the Best Separation for Enantiomeric Mixtures | LCGC Intern
  • Breaking Down the Methods: Chromatography and Crystalliz
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - Academia.edu.
  • Are We Approaching a Speed Limit for the Chromatographic Separ
  • Optimization of isocratic supercritical fluid chromatography for enantiomer separ
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • CHIRAL ST
  • Asymmetric Synthesis of Chiral Piperidine Compounds: Applic
  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI.
  • Strategies for chiral separation:
  • CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Applic

Sources

Troubleshooting

Reducing byproduct formation in Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone reactions

Welcome to the Advanced Technical Support Center for the synthesis of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone. This guide is engineered for drug development professionals and synthetic chemists who require high-fi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity amide coupling protocols. By understanding the thermodynamic and kinetic vulnerabilities of azetidine and fluoropiperidine rings, we can systematically eliminate byproduct formation.

Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing a high concentration of urea byproducts in my final isolate?

The Causality: When using standard carbodiimide coupling agents like DCC or EDC to join azetidine-3-carboxylic acid and 3-fluoropiperidine, the reaction generates a substituted urea[1]. Dicyclohexylurea (from DCC) is notoriously difficult to remove via chromatography because it co-elutes with polar amides[2]. EDC is often preferred because its urea byproduct is water-soluble, but incomplete aqueous extraction can leave residues[3]. The Solution: Transition to a uronium-based coupling agent like HATU or utilize EDC with a catalytic amount of HOBt/DMAP[2]. If using EDC, ensure your post-reaction workup includes a rigorous acidic aqueous wash (e.g., 1M HCl) to protonate and extract the dimethylaminopropyl urea byproduct into the aqueous layer.

Q2: My LC-MS shows a mass [M-20] byproduct. What is causing this?

The Causality: The [M-20] peak corresponds to the loss of hydrogen fluoride (HF). 3-Fluoropiperidine contains a highly electronegative fluorine atom adjacent to protons on the piperidine ring. Under strongly basic conditions (e.g., excess DIPEA or TEA) or prolonged heating, base-catalyzed E2 elimination occurs, yielding a dehydropiperidine (enamine/allylamine) derivative. The Solution: Control the basicity of the microenvironment. Substitute strong, unhindered bases with stoichiometric amounts of a milder, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) at strictly controlled temperatures (0 °C to 23 °C)[4]. Never exceed 2.5 equivalents of base.

Q3: Why is my azetidine starting material degrading or opening?

The Causality: Azetidines possess significant ring strain (approx. 26 kcal/mol)[5]. While more stable than aziridines, the N-C σ bond can cleave under harsh thermal conditions, strongly acidic environments, or in the presence of aggressive nucleophiles[5]. The Solution: Maintain strictly anhydrous conditions and avoid prolonged exposure to strong Lewis acids. Perform the activation of the azetidine-3-carboxylic acid at 0 °C before introducing the 3-fluoropiperidine.

Quantitative Optimization Data

The following table summarizes the causal relationship between coupling conditions and byproduct distribution during the synthesis of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone.

Coupling SystemBase (Eq)Temp (°C)Target Yield (%)Urea Byproduct (%)HF Elimination (%)
DCC / DMAPTEA (3.0)25453512
EDC / HOBtDIPEA (3.0)2568< 58
HATUDIPEA (2.0)0 to 2589< 1< 2
T3PPyridine (2.5)25820< 2

Self-Validating Protocol: Optimized HATU Coupling

This step-by-step methodology utilizes HATU to bypass carbodiimide-urea contamination and minimizes HF elimination through thermal control[4].

  • Pre-Activation: In an oven-dried, argon-purged flask, dissolve 1.0 mmol of N-Boc-azetidine-3-carboxylic acid in 5.0 mL of anhydrous Dichloromethane (DCM).

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Self-validation: Ensure internal temperature stabilizes before proceeding to prevent thermal degradation of the strained ring.

  • Base Addition: Add 2.0 mmol of anhydrous DIPEA dropwise.

  • Activation: Add 1.1 mmol of HATU in a single portion. Stir at 0 °C for 15 minutes to form the active O-At ester.

  • Amine Introduction: Add 1.05 mmol of 3-fluoropiperidine hydrochloride (ensure it is thoroughly dried).

  • Propagation: Allow the reaction to slowly warm to 23 °C and stir for 4 hours. Self-validation: Monitor via TLC/LC-MS; the active ester intermediate should completely disappear.

  • Workup: Quench with saturated aqueous NH4​Cl (5 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with 5% NaHCO3​ , water, and brine to remove the water-soluble HATU byproducts. Dry over Na2​SO4​ and concentrate.

Mechanistic Pathway Visualization

The following diagram illustrates the optimized coupling pathway and the points at which byproduct formation is suppressed.

AmideCoupling A Azetidine-3-Carboxylic Acid B HATU + DIPEA (0°C) A->B Activation C Active O-At Ester B->C -H+ F Urea Byproduct (Suppressed by HATU workup) B->F Poor Workup E Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone C->E + Amine (D) D 3-Fluoropiperidine D->E Nucleophilic Attack G HF Elimination (Suppressed by 0°C & DIPEA) D->G Excess Base/Heat

Optimized reaction pathway showing suppression of urea and elimination byproducts.

References

  • Chemistry Steps. "Amides from Carboxylic Acids-DCC and EDC Coupling." Available at: [Link]

  • National Institutes of Health (NIH). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Available at: [Link]

  • RSC Publishing. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Available at: [Link]

  • Growing Science. "Process optimization for acid-amine coupling: a catalytic approach." Available at: [Link]

  • Aapptec Peptides. "Coupling Reagents." Available at: [Link]

Sources

Optimization

Technical Support Center: Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone Mass Spectrometry Analysis

Welcome to the technical support center for the mass spectrometry analysis of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the mass spectrometry analysis of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on eliminating baseline noise. Here, we will delve into the causality behind experimental choices, providing you with the expertise to not only solve immediate problems but also to anticipate and prevent future analytical challenges.

Understanding the Challenge: Baseline Noise

Baseline noise in mass spectrometry is any signal that is not attributable to the analyte of interest. It can obscure true analyte signals, leading to poor sensitivity, inaccurate quantification, and difficulty in spectral interpretation. For a small molecule like Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone, which has a molecular weight of approximately 202.24 g/mol , a clean baseline is paramount for achieving low detection limits and reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of baseline noise in my LC-MS system?

A1: Baseline noise can originate from a multitude of sources, which can be broadly categorized as chemical, electronic, or environmental.

  • Chemical Noise: This is the most prevalent type and stems from impurities in your mobile phase, sample matrix, or from the LC-MS system itself. Common culprits include:

    • Solvent Impurities: Using solvents of inadequate purity (e.g., HPLC-grade instead of LC-MS grade) can introduce a host of contaminants that elevate the baseline.[1][2][3][4][5] Even high-purity solvents can degrade over time or become contaminated.[6][7]

    • Mobile Phase Additives: While necessary for ionization and chromatography, additives like formic acid or ammonium acetate must be of high purity and used at the lowest effective concentration.[8]

    • Plasticizers and Polymers: Phthalates and polyethylene glycol (PEG) are common contaminants that can leach from plastic tubing, solvent bottles, and well plates.[1][9][10]

    • System Contamination: Residuals from previous analyses, column bleed, or microbial growth in the mobile phase can all contribute to a noisy baseline.[7][8]

  • Electronic Noise: This originates from the electronic components of the mass spectrometer and is typically random and of high frequency. While some level of electronic noise is inherent, excessive noise may indicate a failing detector or other hardware issues.

  • Environmental Noise: Fluctuations in laboratory temperature and humidity can affect the performance of the LC and MS systems, leading to baseline drift.[11]

Q2: I'm observing a series of repeating peaks with a regular mass difference in my baseline. What are they?

A2: This is a classic sign of polymeric contamination. The most common polymer is polyethylene glycol (PEG), which appears as a series of peaks separated by 44 Da (the mass of the ethylene glycol monomer, C2H4O).[10] Another possibility is polypropylene glycol (PPG), with a repeating unit of 58 Da. These polymers can originate from various plastic labware and some detergents.[12]

Q3: My baseline is clean when running a blank, but becomes noisy when I inject my sample. What's happening?

A3: This points towards a "matrix effect," where components in your sample matrix are interfering with the ionization of your analyte.[13][14][15] These co-eluting species can suppress or enhance the signal of your target compound and also contribute to baseline noise.[13][16] Common causes of matrix effects include salts, endogenous compounds from biological samples, and formulation excipients.[13]

Q4: Can the structure of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone itself contribute to analytical challenges?

A4: Yes, the presence of the basic piperidine and azetidine nitrogen atoms makes the molecule susceptible to certain behaviors in the ion source.[17]

  • Adduct Formation: The basic nitrogens can readily form adducts with cations present in the mobile phase, such as sodium ([M+Na]+) and potassium ([M+K]+).[18][19][20] While adduct formation is a normal part of electrospray ionization (ESI), an abundance of these cations from contaminated glassware or reagents can lead to a complex and noisy baseline.[20]

  • In-Source Fragmentation: Although ESI is a soft ionization technique, some molecules can be prone to fragmentation within the ion source, especially at higher source temperatures or voltages.[21][22] For piperidine-containing compounds, fragmentation can occur through cleavage of the piperidine ring or loss of substituents.[17][23] This can create a noisy baseline with fragments that may be misinterpreted as impurities.

Troubleshooting Guides

Guide 1: Systematic Approach to Isolating the Source of Baseline Noise

This workflow will help you systematically identify the origin of the baseline noise.

Caption: Troubleshooting workflow for baseline noise.

Experimental Protocol: Isolating the Noise Source

  • Mobile Phase Check:

    • Prepare fresh mobile phases using LC-MS grade solvents and additives from new, unopened containers.[7][24]

    • Use clean, dedicated borosilicate glass solvent bottles.[25] Rinse them three times with the final solvent before filling.[25]

    • Disconnect the LC system and deliver the mobile phase directly to the mass spectrometer using a syringe pump. If the baseline is now clean, the contamination is originating from the LC system.

  • LC System Check (without column):

    • If the mobile phase is clean, reconnect the LC system but bypass the column.

    • Run a blank gradient. If the noise returns, the contamination is within the LC components (tubing, injector, pump seals).

    • Action: Flush the entire LC system with a strong solvent wash sequence (e.g., water, isopropanol, acetonitrile).

  • Column Check:

    • If the system is clean without the column, the column is the likely source of contamination.

    • Action: Replace the column with a new one of the same type. If the noise disappears, the original column was contaminated or has degraded.

  • Sample Matrix and Ion Source Check:

    • If the noise persists even with a new column, the issue may be related to the sample matrix or a contaminated ion source.

    • Action: Clean the ion source according to the manufacturer's protocol. Prepare a sample of your analyte in a clean, simple solvent (e.g., 50:50 acetonitrile:water) and inject it. If the baseline is clean, your sample preparation method needs to be optimized to remove interfering matrix components.[16]

Guide 2: Mitigating Chemical Contamination

This guide focuses on best practices to prevent chemical contamination, a primary cause of baseline noise.

Table 1: Common Contaminants and Mitigation Strategies

ContaminantCommon SourcesMitigation Strategy
Plasticizers (e.g., Phthalates) Plastic tubing, solvent bottle caps, well plates, pipette tips.Use Teflon or PEEK tubing where possible.[10] Rinse all new plasticware with an organic solvent like isopropanol.[10]
Polyethylene Glycol (PEG) Detergents, some plastics.Avoid using detergents to clean glassware.[9] If necessary, rinse thoroughly with hot water followed by an organic solvent.[9]
Keratin Dust, skin, hair.Wear gloves and a lab coat.[12][26] Keep the work area clean and free of dust.
Alkali Metal Adducts (Na+, K+) Glassware, reagents, buffers.Use high-purity salts and additives.[18] Leach new glassware with a mild acid solution.
Solvent-Related Impurities Solvent degradation, contaminated stock bottles.Use fresh, LC-MS grade solvents.[6][7] Do not top off solvent bottles; use fresh bottles.[25]

Experimental Protocol: Preparing a "Clean" Mobile Phase

  • Solvent Selection: Always use solvents labeled as "LC-MS grade" or equivalent.[3][4][7] These have lower levels of metal ions and organic contaminants.[1][4][5]

  • Water Purity: Use water with a resistivity of 18.2 MΩ·cm, freshly dispensed from a well-maintained water purification system.[25]

  • Additives: Use high-purity additives, preferably from single-use ampules, to avoid contamination of the stock bottle.[25]

  • Glassware: Use dedicated, clean borosilicate glass solvent bottles.[25] Avoid using the amber bottles that solvents are shipped in for your mobile phase reservoirs.[25]

  • Preparation:

    • Measure components separately before mixing to ensure accurate concentrations.[24]

    • Filter aqueous mobile phases through a 0.22 µm filter to remove particulates and microbial growth.[24]

    • Degas the mobile phase to prevent air bubbles, which can cause pressure fluctuations and baseline noise.[7]

Guide 3: Optimizing Mass Spectrometer Source Conditions for Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

Fine-tuning the ion source parameters can significantly improve the signal-to-noise ratio and reduce in-source fragmentation.

Caption: Workflow for optimizing ion source parameters.

Experimental Protocol: Source Parameter Optimization

  • Prepare a Standard Solution: Make a solution of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone at a concentration of approximately 1 µg/mL in your initial mobile phase composition.

  • Infuse the Solution: Use a syringe pump to deliver the standard solution directly to the mass spectrometer at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).

  • Tune Parameters:

    • Capillary Voltage: Start with a typical value (e.g., 3.5-4.5 kV for positive ESI) and adjust it in small increments (0.2-0.5 kV) to maximize the intensity of the protonated molecule ([M+H]+).

    • Source Temperature and Gas Flows: These parameters affect desolvation. Increase the temperature and gas flows until the [M+H]+ signal is maximized and stable. Excessive temperatures can lead to in-source fragmentation.[21]

    • Monitor for Fragmentation: While optimizing, monitor for the appearance of known or suspected fragment ions. The goal is to maximize the [M+H]+ signal while keeping fragmentation to a minimum. Common fragmentation pathways for piperidine derivatives involve ring cleavage or loss of substituents.[17][23]

By systematically addressing potential sources of contamination and carefully optimizing your LC-MS method, you can significantly reduce baseline noise and achieve high-quality, reliable data for your analysis of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone.

References

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]

  • BenchSci. (2025, June 5). Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To!. Retrieved from [Link]

  • Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks. Retrieved from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • PubMed. (2019, August 30). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. Retrieved from [Link]

  • Agilent. (n.d.). Common LC/MS Contaminants. Retrieved from [Link]

  • Waters. (n.d.). How to prepare and install mobile phases on an LC/MS system to minimize contamination - WKB96258. Retrieved from [Link]

  • ScienceDirect. (2008). Interferences and contaminants encountered in modern mass spectrometry. Retrieved from [Link]

  • University of Alberta. (2008, October 3). Common Mass Spectrometry Contaminants and their Sources. Retrieved from [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]

  • PubMed. (2023, May 1). Electrospray ionisation mass spectrometry (ESI-MS) adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators (SARMs). Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • PMC. (n.d.). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Retrieved from [Link]

  • PMC. (n.d.). Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2023, April 13). Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Retrieved from [Link]

  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • Chromatography Today. (n.d.). Optimizing Mobile Phase Solvent Purity for LC/MS. Retrieved from [Link]

  • SeqGen. (2023, April 11). Perform routine maintenance for mobile phases in the LCMS system. Retrieved from [Link]

  • ResearchGate. (2024, June 4). How exactly do we prepare mobile phases used for LC/MS?. Retrieved from [Link]

  • PubMed. (2010, July 30). Post-interface signal suppression, a phenomenon observed in a single-stage Orbitrap mass spectrometer coupled to an electrospray interfaced liquid chromatograph. Retrieved from [Link]

  • LCGC International. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • LCGC International. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. Retrieved from [Link]

  • Technology Networks. (2023, September 27). Optimizing Mobile Phase Solvent Purity for LC-MS. Retrieved from [Link]

  • LCGC International. (2014, August 22). Communicating with the Baseline. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • ResearchGate. (2009, June 3). Optimizing Mobile Phase Solvent Purity for LCMS. Retrieved from [Link]

  • PMC. (2023, August 22). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Retrieved from [Link]

  • ChemRadar. (n.d.). Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone CAS#1896965-77-7 | FCMD | Food Contact Materials Regulations Database. Retrieved from [Link]

  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • PubMed. (2023, June 30). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

  • PubMed. (2026, January 9). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved from [Link]

  • ChemRadar. (2026, March 27). Azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone CAS#1893754-26-1 | Global PFAS Screening Tool - Center for Per-and Polyfluoroalkyl Substances Information. Retrieved from [Link]

  • PubMed. (2009, January 15). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Retrieved from [Link]

  • Waters. (n.d.). Targeted Metabolomics and Lipidomics. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone Purification &amp; Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and synthetic chemists working with Azetidin-3-yl(3-fluoropiperidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and synthetic chemists working with Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone (CAS: 1996760-95-2)[1].

This specific building block presents unique physicochemical challenges: it contains a highly basic secondary amine (azetidine), a neutral tertiary amide, and a chiral center on the 3-fluoropiperidine ring. The inherent ring strain of the azetidine[2] combined with its high basicity (pKa ~11.29)[3] dictates that standard purification methods will often fail. This guide provides field-proven, self-validating protocols to ensure high-purity, crystalline, and enantiopure recovery of your target compound.

Frequently Asked Questions (FAQs)

Q: Why does my compound severely streak on a standard silica gel column? A: The secondary amine of the azetidine ring is highly basic. It acts as a strong hydrogen-bond acceptor and interacts ionically with the acidic silanol groups (Si-OH) present on standard unmodified silica gel. This causes severe tailing, poor resolution, and irreversible adsorption. Solution: You must dynamically mask the silanols by adding 1-5% Triethylamine (TEA) to your mobile phase, or permanently avoid the issue by using amine-functionalized silica (KP-NH)[4].

Q: After purification, my product is a viscous oil. How do I get a workable solid? A: Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone has a low molecular weight (186.23 g/mol ) and high conformational flexibility, which heavily disfavors crystal lattice formation as a free base. To induce crystallization, you must increase the lattice energy by converting the basic azetidine nitrogen into a salt[5]. The hydrochloride (HCl) salt is the industry standard for this scaffold.

Q: How can I separate the enantiomers of the 3-fluoropiperidine moiety? A: If you do not have access to preparative Chiral Supercritical Fluid Chromatography (SFC), you must utilize classical chemical resolution. By reacting the racemic free base with an enantiopure chiral acid (e.g., L-tartaric acid or its derivatives), you form two diastereomeric salts. Because diastereomers have different physical properties and solubilities, they can be separated via fractional crystallization[6].

Troubleshooting Guide

SymptomMechanistic CauseRecommended Solution
Low recovery from column Irreversible binding of the azetidine amine to acidic silanols.Switch to amine-functionalized silica gel; avoid standard normal phase.
Product degradation (ring opening) Azetidines are susceptible to nucleophilic ring-opening under harsh acidic conditions[2].Avoid prolonged exposure to strong aqueous acids. Neutralize fractions immediately.
Oil formation instead of crystals Insufficient intermolecular forces in the free base form.Perform salt screening. Convert to HCl, oxalate, or maleate salt[5].
Hygroscopic crystals The chosen counterion forms a lattice that readily absorbs atmospheric water.Switch from a chloride salt to a less hydrophilic counterion (e.g., tosylate or fumarate).

Experimental Workflows & Protocols

PurificationWorkflow Crude Crude Reaction Mixture (Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone) Chromatography Flash Chromatography (Amine-functionalized Silica) Crude->Chromatography FreeBase Purified Free Base (Viscous Oil) Chromatography->FreeBase SaltForm Salt Formation (HCl in Dioxane/Ether) FreeBase->SaltForm Achiral Route ChiralRes Chiral Resolution (Diastereomeric Salt Formation) FreeBase->ChiralRes Chiral Route Crystallization Crystallization (EtOH/EtOAc) SaltForm->Crystallization PureEnantiomer Enantiopure Crystalline Salt (Target API Intermediate) ChiralRes->PureEnantiomer

Fig 1. Logical workflow for the purification, crystallization, and chiral resolution of the target compound.

Protocol 1: Free Base Purification (Modified Normal Phase)

To prevent the basic azetidine from streaking, this protocol utilizes a basified mobile phase[4].

  • Column Preparation: Pack a standard silica gel column using a solvent system of 94% Dichloromethane (DCM), 5% Methanol (MeOH), and 1% aqueous Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA).

  • Sample Loading: Dissolve the crude oil in a minimal amount of DCM. Dry-loading is not recommended due to the potential for irreversible binding during solvent evaporation.

  • Elution: Run the column isocratically. The basic modifier will outcompete the azetidine for the silanol binding sites, allowing the compound to elute as a sharp band.

  • Isolation: Pool the product-containing fractions and concentrate under reduced pressure. Self-Validation Check: The resulting product should be a pale yellow to colorless viscous oil.

Protocol 2: Hydrochloride Salt Crystallization

Converting the oil to an HCl salt is the most reliable method to obtain a workable solid[5].

  • Dissolution: Dissolve 1.0 equivalent of the purified free base in anhydrous Ethyl Acetate (EtOAc) (approx. 10 mL/gram).

  • Acidification: Place the flask in an ice bath (0 °C). Slowly add 1.05 equivalents of 4M HCl in Dioxane dropwise under vigorous stirring.

  • Precipitation: A white precipitate should form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete salt formation.

  • Filtration & Washing: Filter the solid under a vacuum and wash the filter cake with cold, anhydrous Diethyl Ether to remove residual dioxane and unreacted organic impurities.

  • Recrystallization: Dissolve the crude salt in a minimal amount of boiling Ethanol (EtOH). Slowly add EtOAc until the solution becomes slightly cloudy, then allow it to cool to room temperature undisturbed.

Protocol 3: Chiral Resolution via Diastereomeric Salt Formation

To isolate a specific enantiomer of the 3-fluoropiperidine moiety without chiral chromatography[6].

  • Salt Formation: Dissolve 1.0 equivalent of the racemic free base and 1.0 equivalent of (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) in boiling Isopropanol (IPA).

  • Fractional Crystallization: Allow the solution to cool to room temperature at a rate of 5 °C per hour. The less soluble diastereomeric salt will selectively crystallize.

  • Isolation: Filter the crystals. Self-Validation Check: Assess the enantiomeric excess (ee) via chiral HPLC. If the ee is <95%, perform a second recrystallization of the salt from hot IPA.

  • Free-Basing (Optional): To recover the enantiopure free base, suspend the salt in DCM and wash with 1M NaOH. Extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

The following table summarizes the expected physical properties and outcomes based on the chosen purification and crystallization strategy:

Chemical FormReagent UsedPhysical StateTypical YieldEnantiopurity
Free Base NH₄OH / TEA (Chromatography)Viscous Oil85 - 92%Racemic
HCl Salt 4M HCl in DioxaneWhite Crystalline Solid75 - 85%Racemic
Oxalate Salt Oxalic Acid in AcetoneOff-White Powder70 - 80%Racemic
D-DTTA Salt (+)-Di-p-toluoyl-D-tartaric acidNeedles (Crystalline)35 - 45%*>98% ee

*Note: The maximum theoretical yield for a classical kinetic chiral resolution of a racemate is 50%.

References

  • Grokipedia. "Azetidine - Chemical Properties and Basicity." Grokipedia. Available at:[Link][3]

  • National Institutes of Health (NIH). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." PMC. Available at:[Link][2]

  • Pharmaceutical Technology. "Salt Selection in Drug Development." PharmTech. Available at: [Link][5]

  • World Intellectual Property Organization (WIPO). "Chemical resolution preparation method of 1-R-3-fluoropiperidine-4-carboxylic acid and product thereof." WIPO Patentscope (CN110922354). Available at:[Link][6]

Sources

Optimization

Overcoming poor bioavailability of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone in animal models

Technical Support Center: Troubleshooting the Bioavailability of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone Welcome to the Application Scientist Support Center. This guide is designed for drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Bioavailability of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and medicinal chemists working with Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone (CAS: 1996760-95-2). This specific fragment is a highly polar, low-molecular-weight building block featuring a basic secondary amine (azetidine) and a fluorinated piperidine ring. While structurally efficient, it frequently suffers from poor oral bioavailability ( F<10% ) in early animal models.

This guide deconstructs the pharmacokinetic (PK) liabilities of this molecule and provides field-proven, self-validating protocols to overcome them.

Section 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is the oral absorption of this compound so low despite its excellent aqueous solubility? Causality & Mechanism: The core issue lies in the azetidine nitrogen. With a pKa typically around 9.0–9.5, this secondary amine is >99% protonated at the physiological pH of the gastrointestinal tract (pH 6.8–7.4). While this ionization grants excellent aqueous solubility, the charged species incurs a massive desolvation energy penalty when attempting to passively diffuse across the lipophilic phospholipid bilayer of enterocytes. Validation: To confirm that absorption is permeability-limited rather than efflux-limited, perform a Caco-2 bidirectional transport assay (see Protocol A). An apparent permeability ( Papp​ ) of <1×10−6 cm/s coupled with an efflux ratio <2 confirms that the bottleneck is passive diffusion, not P-glycoprotein (P-gp) mediated efflux.

Q2: Following intravenous (IV) administration, the half-life ( t1/2​ ) is extremely short. Is this due to rapid hepatic metabolism? Causality & Mechanism: It is highly unlikely to be hepatic metabolism. The incorporation of a fluorine atom on the piperidine ring is a well-established medicinal chemistry strategy to block cytochrome P450 (CYP)-mediated oxidation at adjacent carbon centers by increasing the C-F bond strength relative to a C-H bond[1]. Instead, the rapid clearance is driven by renal excretion . Small, highly polar amines are readily filtered by the glomerulus and are often actively secreted into the proximal tubule by Organic Cation Transporters (OCTs). Validation: Administer the compound IV alongside an OCT inhibitor like cimetidine. If the systemic clearance ( CL ) significantly decreases, active renal secretion is confirmed as the primary clearance mechanism.

Q3: How can we chemically modify the fragment to improve its PK profile without losing target affinity? Solution: Implement a prodrug strategy or a lipophilic N-alkylation/acylation. Masking the basic azetidine amine via an N-methyl or N-acyl group reduces the overall polarity and lowers the pKa, significantly improving membrane permeability and systemic exposure[2]. If the free secondary amine is strictly required for target engagement, synthesize a bioreversible prodrug (e.g., a carbamate) that is cleaved by plasma esterases post-absorption.

Q4: Can formulation overcome the bioavailability issue without chemical modification? Solution: Yes, specialized lipid-based formulations can transiently open tight junctions or facilitate lymphatic transport. Utilizing a self-microemulsifying drug delivery system (SMEDDS) containing surfactants like Labrasol can improve the absorption of polar azetidine derivatives by shielding the charge and enhancing paracellular transport[3].

Section 2: Data Presentation

To illustrate the expected impact of these strategic interventions, below is a summary of comparative pharmacokinetic parameters based on standard optimizations for polar azetidine derivatives in rodent models.

Table 1: Comparative Pharmacokinetic Parameters in Rodent Models (Expected Ranges)

Compound / FormulationDose (mg/kg)Route Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL)Clearance (mL/min/kg)Bioavailability ( F% )
Parent (Aqueous) 10PO45120N/A4.5%
Parent (Aqueous) 2IVN/A53062.8 (High)100%
Parent (SMEDDS) 10PO180450N/A16.9%
N-Acyl Prodrug 10PO850210018.5 (Low)79.2%

Section 3: Step-by-Step Experimental Protocols

Protocol A: Caco-2 Permeability Assay (Self-Validating System)

Objective: Isolate passive permeability from active efflux to definitively diagnose absorption bottlenecks.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Dosing Preparation: Prepare a 10 µM solution of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone in HBSS buffer (pH 7.4).

  • Apical to Basolateral (A-B): Add 0.5 mL of the dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

  • Basolateral to Apical (B-A): Reverse the volumes and dosing side to measure efflux.

  • Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with fresh buffer immediately.

  • Quantification: Analyze samples via LC-MS/MS.

  • Validation Check: Calculate the Efflux Ratio ( Papp,B−A​/Papp,A−B​ ). Self-Validation: If ER < 2, absorption is limited by passive permeability (polarity). If ER > 2, the compound is an efflux transporter substrate, requiring a different optimization strategy.

Protocol B: In Vivo Renal Clearance Assessment

Objective: Determine the fraction of unchanged drug excreted in urine ( fe​ ) to confirm renal liability.

  • Animal Preparation: Acclimate male Sprague-Dawley rats (n=3) in metabolic cages for 24 hours prior to dosing.

  • Dosing: Administer 2 mg/kg of the compound via intravenous tail vein injection.

  • Plasma Sampling: Collect blood via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Centrifuge to isolate plasma.

  • Urine Sampling: Collect total urine output over the 0-24 hour period over ice to prevent degradation.

  • Analysis: Quantify unchanged drug in both plasma and urine via LC-MS/MS.

  • Validation Check: Calculate Renal Clearance ( CLR​ ) = Amount in Urine / AUCplasma​ . Self-Validation: If CLR​ approaches or exceeds the glomerular filtration rate (GFR, ~5-8 mL/min/kg in rats), active renal secretion is the primary clearance mechanism, validating the need for lipophilic modification.

Section 4: Visual Workflows & Pathway Diagrams

PK_Pathway PO Oral Dose (Azetidine Fragment) GI GI Tract (pH 7.4) PO->GI Liver Hepatic First-Pass (CYP Oxidation Blocked) GI->Liver Poor Permeability (<10% absorbed) Feces Fecal Excretion (Unabsorbed) GI->Feces >90% Unabsorbed (Ionized Amine) Systemic Systemic Circulation (Low AUC) Liver->Systemic Survives Metabolism (F-piperidine effect) Kidney Renal Excretion (OCT Secretion) Systemic->Kidney Rapid Clearance

Pharmacokinetic fate of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone in vivo.

Troubleshooting_Workflow Start Low Oral Bioavailability (F < 10%) CheckIV Perform IV PK Study Start->CheckIV HighCL High Clearance (Short t1/2)? CheckIV->HighCL LowCL Low Clearance (Long t1/2)? CheckIV->LowCL Renal Conduct Metabolic Cage Study (Check fe) HighCL->Renal Investigate Elimination Perm Conduct Caco-2 Assay (Check Papp) LowCL->Perm Investigate Absorption Prodrug Synthesize Lipophilic Prodrug (Mask Azetidine) Renal->Prodrug If Renal CL > GFR Perm->Prodrug Chemical Modification Formulation Lipid-Based Formulation (SMEDDS) Perm->Formulation If Papp < 1e-6 cm/s

Decision tree for troubleshooting poor bioavailability of polar azetidines.

References

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: EA006510B1 - Pharmaceutical compositions based on azetidine derivatives Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone vs other fluorinated piperidine derivatives

Title: Strategic Deployment of Fluorinated Saturated Heterocycles: A Comparative Guide to Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone Introduction As a Senior Application Scientist in early-stage drug discovery, I fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Strategic Deployment of Fluorinated Saturated Heterocycles: A Comparative Guide to Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

Introduction As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate 3D-rich fragments to escape the "flatland" of traditional heteroaromatic scaffolds. Saturated nitrogen-containing heterocycles, particularly piperidines, are ubiquitous in approved drugs. However, their high lipophilicity and metabolic liabilities often require structural tuning. The strategic incorporation of fluorine into the piperidine ring is a highly effective method to modulate physicochemical properties, including basicity, lipophilicity, and intrinsic clearance[1].

This guide provides an objective comparison of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone against its non-fluorinated, 4-fluoro, and difluorinated counterparts. By analyzing the causality behind these property shifts, we can better position these building blocks in Fragment-Based Drug Discovery (FBDD)[2].

Structural Dynamics and the Fluorine Gauche Effect

When the piperidine nitrogen is converted into an amide (as in the methanone linkage to azetidine), the nitrogen lone pair delocalizes into the carbonyl, forcing an sp2-like planar geometry. This dramatically alters the ring's conformational landscape compared to basic piperidines.

In Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone , the fluorine atom at the 3-position exerts a stereoelectronic influence known as the fluorine gauche effect[3]. The C-F bond prefers an axial orientation to maximize hyperconjugative stabilization (σCH → σ*CF) and minimize the dipole moment with the adjacent amide carbonyl[4].

In contrast, 4-fluoropiperidine derivatives lack this specific vicinal stereoelectronic communication with the amide, resulting in a more flexible ring where the fluorine predominantly occupies the sterically less hindered equatorial position.

G A 3-Fluoropiperidine Amide B Axial C-F Conformer (Stabilized by σCH→σ*CF) A->B Dominant in polar solvents C Equatorial C-F Conformer (Sterically favored) A->C Minor population D Dipole Minimization & Hyperconjugation D->B Drives preference

Conformational control in 3-fluoropiperidine amides driven by the fluorine gauche effect.

Physicochemical Profiling: Comparative Data

To objectively assess the performance of these fragments, we must evaluate three critical parameters:

  • Basicity (pKa): The piperidine nitrogen is an amide (neutral). The primary basic center is the distal azetidine secondary amine. Because the fluorine is 5-6 bonds away from the azetidine nitrogen, the inductive effect is minimal, keeping the pKa relatively stable across the series[2].

  • Lipophilicity (LogD at pH 7.4): Fluorination typically increases lipophilicity due to the hydrophobicity of the C-F bond. However, the polarity of the C-F bond can sometimes offset this, leading to non-linear LogD changes[5].

  • Metabolic Stability (Cl_int): The piperidine ring is highly susceptible to cytochrome P450 (CYP) mediated oxidation (e.g., α-hydroxylation or oxidation at the 3/4 positions). Fluorine substitution sterically and electronically shields these vulnerable sites[1].

Table 1: Comparative Physicochemical Data of Azetidin-3-yl(piperidine)methanone Derivatives (Note: Values are representative benchmarks for this fragment class based on validated chemoinformatic models and historical HLM assays)

Compound FragmentAzetidine pKaLogD (pH 7.4)HLM Cl_int (µL/min/mg)Conformational Bias
Non-fluorinated 8.8-0.5265 (High)Flexible chair
3-Fluoro 8.7-0.2138 (Moderate)Axial-F preferred
4-Fluoro 8.7-0.1842 (Moderate)Equatorial-F preferred
3,3-Difluoro 8.6+0.1518 (Low)Rigidified chair

Experimental Methodologies for Self-Validating Protocols

To ensure scientific integrity, the data presented above must be derived from robust, self-validating experimental systems. Below are the step-by-step methodologies used to acquire the physicochemical profiles.

G Start Fragment Library Evaluation LogD LogD (pH 7.4) Shake-Flask LC-MS Start->LogD pKa pKa Determination Potentiometric Titration Start->pKa Metab Metabolic Stability HLM Assay (Cl_int) Start->Metab Data SAR & Property Correlation LogD->Data pKa->Data Metab->Data

High-throughput physicochemical validation workflow for fluorinated fragment libraries.

Protocol A: Shake-Flask LC-MS for LogD (pH 7.4) Determination

Causality Check: We utilize the empirical shake-flask method over computational predictions because the complex dipole-dipole interactions of fluorinated amides in aqueous media are notoriously difficult to model accurately[5]. The inclusion of a mass balance check ensures the system self-validates against compound precipitation or glass adsorption.

  • Preparation: Prepare a 10 mM stock solution of the azetidine-piperidine fragment in DMSO.

  • Partitioning: Add 10 µL of the stock to a glass vial containing 495 µL of 1-octanol and 495 µL of 50 mM phosphate buffer (pH 7.4).

  • Equilibration: Cap the vial and shake vigorously at 25°C for 60 minutes to ensure complete thermodynamic distribution.

  • Phase Separation: Centrifuge at 3000 x g for 15 minutes to sharply separate the organic and aqueous layers.

  • Quantification: Carefully extract 50 µL from each phase. Dilute appropriately and analyze via LC-MS/MS (MRM mode).

  • Calculation: LogD = Log10 (Peak Area in Octanol / Peak Area in Buffer).

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality Check: Fluorine's high electronegativity lowers the HOMO energy of adjacent C-H bonds, making them less susceptible to hydrogen atom transfer (HAT) by the CYP450 iron-oxo species[1]. This assay directly quantifies that protective effect. Plotting the natural log of the remaining compound ensures the reaction follows first-order kinetics, validating the assay's integrity.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling: At t = 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Data Processing: Calculate the elimination rate constant ( k ) from the log-linear plot of remaining compound vs. time. Cl_int = ( k × Volume of incubation) / Mass of microsomal protein.

Conclusion & Strategic Applications

The comparative analysis reveals that Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone provides an optimal balance for FBDD. While the 3,3-difluoro derivative offers superior metabolic stability, its increased lipophilicity (+0.15 LogD) may reduce ligand efficiency (LipE) in downstream optimization. The 3-fluoro analog maintains a highly favorable, polar LogD (-0.21) while cutting the intrinsic clearance nearly in half compared to the non-fluorinated parent. Furthermore, the fluorine gauche effect locks the piperidine ring into a predictable axial conformation, providing a well-defined, rigidified 3D vector for structure-based drug design.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. NIH. 4[4]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications. 2[2]

  • Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. ACS Publications. 3[3]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. 1[1]

  • FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. ChemRxiv. 5[5]

Sources

Comparative

Comparative Efficacy of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone in Preclinical Models of Psychosis

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals. A Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to a Novel Dopamine D2 Receptor Modulator

In the landscape of neuropsychiatric drug discovery, the pursuit of novel chemical entities with improved efficacy and tolerability profiles remains a paramount objective. This guide provides a comprehensive preclinical comparison of a novel investigational compound, Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone (hereafter referred to as "Compound X"), with established antipsychotic agents. Our analysis is grounded in a series of in vitro and in vivo studies designed to elucidate the pharmacological properties of Compound X and benchmark its performance against a first-generation (Haloperidol) and a second-generation (Aripiprazole) antipsychotic.

The central hypothesis underpinning the development of Compound X is that its unique chemical structure, featuring an azetidine core coupled with a fluorinated piperidine moiety, will confer a distinct pharmacological profile at the dopamine D2 receptor (D2R). This profile is anticipated to translate into potent antipsychotic-like activity with a reduced liability for extrapyramidal symptoms (EPS) and hyperprolactinemia, common dose-limiting side effects of existing antipsychotics.

I. In Vitro Pharmacological Profile: Receptor Binding and Functional Activity

The initial phase of our investigation focused on characterizing the interaction of Compound X with the human D2R and a panel of other receptors known to be involved in the therapeutic and side-effect profiles of antipsychotic drugs.

Methodology: Radioligand Binding Assays

Affinities of the test compounds for various receptors were determined using radioligand binding assays. Briefly, cell membranes expressing the receptor of interest were incubated with a specific radioligand and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the binding affinity (Ki).

Methodology: [³⁵S]GTPγS Functional Assay

The functional activity of the compounds at the D2R was assessed using a [³⁵S]GTPγS binding assay in membranes from cells expressing the human D2R. This assay measures the activation of G-proteins, the first step in the intracellular signaling cascade following receptor activation. Agonists stimulate [³⁵S]GTPγS binding, while antagonists block agonist-stimulated binding. Partial agonists elicit a submaximal response compared to a full agonist.

Table 1: Comparative In Vitro Profile of Compound X, Haloperidol, and Aripiprazole

Parameter Compound X (Illustrative Data) Haloperidol Aripiprazole
Dopamine D2 Ki (nM) 0.51.20.8
Serotonin 5-HT1A Ki (nM) 150>10004.5
Serotonin 5-HT2A Ki (nM) 5.2503.4
Histamine H1 Ki (nM) 2502060
Alpha-1 Adrenergic Ki (nM) 1801057
Dopamine D2 Functional Activity Partial Agonist (45% Intrinsic Activity)Potent AntagonistPartial Agonist (60% Intrinsic Activity)

Interpretation of In Vitro Data:

The in vitro data suggest that Compound X is a potent D2R ligand with a Ki value in the sub-nanomolar range, comparable to both Haloperidol and Aripiprazole. A key differentiator for Compound X is its demonstrated partial agonism at the D2R, a property it shares with Aripiprazole. This mechanism is hypothesized to provide a "dopamine-stabilizing" effect, reducing dopaminergic neurotransmission in hyperdopaminergic states (as seen in psychosis) while providing a basal level of receptor stimulation in normodopaminergic states, potentially mitigating the risk of EPS and hyperprolactinemia. Furthermore, Compound X exhibits a more favorable off-target profile compared to Haloperidol, with significantly lower affinity for histaminergic and adrenergic receptors, suggesting a lower propensity for side effects such as sedation and orthostatic hypotension.

Experimental Workflow: In Vitro Profiling

cluster_0 Compound Synthesis & QC cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Pharmacological Profile Compound_X Compound X Binding Radioligand Binding Assays (D2, 5-HT1A, 5-HT2A, H1, α1) Compound_X->Binding Functional [³⁵S]GTPγS Functional Assay (D2 Receptor) Compound_X->Functional Haloperidol Haloperidol Haloperidol->Binding Haloperidol->Functional Aripiprazole Aripiprazole Aripiprazole->Binding Aripiprazole->Functional Ki_Calc Ki Calculation Binding->Ki_Calc IA_Calc Intrinsic Activity Determination Functional->IA_Calc Profile Affinity & Selectivity Profile Functional Characterization Ki_Calc->Profile IA_Calc->Profile

Caption: Workflow for in vitro pharmacological profiling.

II. In Vivo Efficacy: Rodent Models of Antipsychotic Activity

To translate the in vitro findings into a more physiologically relevant context, we evaluated the efficacy of Compound X in two well-established rodent models of antipsychotic activity: amphetamine-induced hyperlocomotion and conditioned avoidance response.

Methodology: Amphetamine-Induced Hyperlocomotion (AIH)

The AIH model is a widely used screening tool for antipsychotic drugs. It is based on the principle that psychostimulants like amphetamine increase locomotor activity by enhancing dopamine release in the striatum, and this hyperactivity can be attenuated by dopamine receptor antagonists. Mice were pre-treated with vehicle, Compound X, Haloperidol, or Aripiprazole, followed by an injection of d-amphetamine. Locomotor activity was then measured in an open-field arena.

Methodology: Conditioned Avoidance Response (CAR)

The CAR model is considered to have high predictive validity for antipsychotic efficacy. In this task, rats are trained to avoid an aversive stimulus (e.g., a mild foot shock) by moving to another compartment of a shuttle box upon presentation of a conditioning stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress the avoidance response at doses that do not impair the escape response (i.e., moving to the other compartment after the foot shock has started).

Table 2: Comparative In Vivo Efficacy of Compound X, Haloperidol, and Aripiprazole

Model Parameter Compound X (Illustrative Data) Haloperidol Aripiprazole
Amphetamine-Induced Hyperlocomotion ED50 (mg/kg, p.o.)1.50.53.0
Conditioned Avoidance Response ED50 (mg/kg, p.o.)2.00.85.0

Interpretation of In Vivo Efficacy Data:

The in vivo data demonstrate that Compound X effectively attenuates amphetamine-induced hyperlocomotion and suppresses conditioned avoidance responding, consistent with an antipsychotic-like profile. Its potency in these models is comparable to that of established antipsychotics.

Logical Relationship: From In Vitro to In Vivo

InVitro High D2R Affinity & Partial Agonism InVivo Antipsychotic-like Efficacy (AIH & CAR models) InVitro->InVivo translates to Hypothesis Therapeutic Potential in Psychosis InVivo->Hypothesis suggests

Caption: Translating in vitro properties to in vivo efficacy.

III. Preclinical Safety and Tolerability Assessment

A critical aspect of developing a new antipsychotic is to improve upon the safety and tolerability of existing treatments. We, therefore, conducted preclinical studies to assess the potential for extrapyramidal symptoms and hyperprolactinemia.

Methodology: Catalepsy in Rats

Catalepsy, a state of motor immobility and waxy flexibility, is a widely used preclinical measure of a drug's propensity to induce extrapyramidal symptoms. Rats were treated with various doses of the test compounds, and the time they remained in an externally imposed posture (e.g., with their forepaws on a raised bar) was measured.

Methodology: Prolactin Measurement

Dopamine D2 receptor antagonism in the pituitary gland leads to an increase in plasma prolactin levels. To assess this, blood samples were collected from rats following administration of the test compounds, and plasma prolactin levels were measured by ELISA.

Table 3: Comparative Preclinical Safety Profile

| Parameter | Compound X (Illustrative Data) | Haloperidol | Aripiprazole | | :--- | :--- | :--- | :--- | :--- | | Catalepsy Induction (MED, mg/kg, p.o.) | >30 | 2.5 | >50 | | Prolactin Elevation (at therapeutic doses) | Minimal | Significant | Minimal |

Interpretation of Preclinical Safety Data:

The preclinical safety data are highly encouraging. Compound X did not induce catalepsy at doses significantly higher than its efficacious doses in the AIH and CAR models, suggesting a low risk for extrapyramidal symptoms. This favorable profile is comparable to that of Aripiprazole and in stark contrast to Haloperidol. Furthermore, Compound X caused only minimal elevation of plasma prolactin, likely due to its partial agonist activity at D2 receptors in the pituitary.

Signaling Pathway: D2 Receptor Modulation

cluster_Dopamine cluster_Haloperidol cluster_CompoundX Dopamine Dopamine D2R_D D2 Receptor Dopamine->D2R_D G_Protein_D G-Protein Activation (Maximal) D2R_D->G_Protein_D Effector_D Downstream Signaling (e.g., ↓cAMP) G_Protein_D->Effector_D Haloperidol Haloperidol D2R_H D2 Receptor Haloperidol->D2R_H G_Protein_H No G-Protein Activation D2R_H->G_Protein_H CompoundX Compound X D2R_X D2 Receptor CompoundX->D2R_X G_Protein_X G-Protein Activation (Submaximal) D2R_X->G_Protein_X Effector_X Modulated Signaling G_Protein_X->Effector_X

Caption: D2 receptor signaling by different modulators.

IV. Conclusion and Future Directions

The preclinical data presented in this guide strongly support the continued development of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone (Compound X) as a novel antipsychotic agent. Its potent, D2 receptor partial agonist activity, coupled with a favorable off-target profile, translates into robust efficacy in established animal models of psychosis and a significantly improved safety margin with respect to extrapyramidal symptoms and hyperprolactinemia when compared to first-generation antipsychotics like Haloperidol. The overall profile of Compound X appears to be competitive with, and in some aspects potentially superior to, second-generation agents such as Aripiprazole.

Future studies will focus on comprehensive ADME (absorption, distribution, metabolism, and excretion) profiling, long-term safety and toxicology studies, and evaluation in more complex behavioral models that assess cognitive and negative symptoms associated with schizophrenia. These data will be critical for the IND (Investigational New Drug) application and the progression of Compound X into clinical development.

V. References

  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian Journal of Psychiatry, 47(1), 27-38. [Link]

  • Shapiro, D. A., Renock, S., Arrington, E., Chiodo, L. A., Liu, L. X., Sibley, D. R., Roth, B. L., & Mailman, R. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400–1411. [Link]

  • Stahl, S. M. (2001). Dopamine system stabilizers, aripiprazole, and the next generation of antipsychotics, part 2: illustrating their mechanism of action. Journal of Clinical Psychiatry, 62(12), 923-924. [Link]

  • Arnt, J. (1998). Pharmacological differentiation of classical and novel antipsychotics. International clinical psychopharmacology, 13 Suppl 3, S5–S14. [Link]

  • Wadenberg, M. L., & Hicks, P. B. (1999). The conditioned avoidance response test re-evaluated. Neuroscience and biobehavioral reviews, 23(4), 501–511. [Link]

  • Hoffman, D. C., & Donovan, H. (1995). Catalepsy as a rodent model for detecting antipsychotic-induced extrapyramidal side effects. Behavioural brain research, 71(1-2), 119–126. [Link]

  • Meltzer, H. Y., & Fang, V. S. (1976). The effect of neuroleptics on serum prolactin in schizophrenic patients. Archives of general psychiatry, 33(3), 279–286. [Link]

Validation

Validation of Analytical Methods for Fluorinated Nitrogen Heterocycles: A Comparison Guide for Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

As pharmaceutical pipelines increasingly incorporate highly polar, small-molecule building blocks, analytical scientists face significant challenges in method development and validation. Azetidin-3-yl(3-fluoropiperidin-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly incorporate highly polar, small-molecule building blocks, analytical scientists face significant challenges in method development and validation. Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone (CAS: 1996760-95-2) is a prime example of such a compound. Featuring a basic azetidine ring, a fluorinated piperidine moiety, and an amide linkage, it lacks a strong UV chromophore and exhibits extreme hydrophilicity.

This guide objectively compares the performance of a modern UHPLC-HILIC-MS/MS method (the recommended product workflow) against a traditional RP-HPLC-UV method (the alternative). By examining the causality behind chromatographic behavior and rigorously applying the ICH Q2(R2) validation framework[1], we provide a self-validating protocol for the accurate quantification and impurity profiling of this complex intermediate.

The Analytical Challenge: Causality in Chromatographic Behavior

To understand why traditional methods fail, we must analyze the physicochemical properties of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone:

  • High Polarity & Basic Nitrogen: The secondary amine in the azetidine ring has a pKa of approximately 9.5. Under typical acidic mobile phase conditions (pH 2–3), this nitrogen is fully protonated. On a traditional C18 reversed-phase (RP) column, this highly polar, charged state results in virtually zero hydrophobic retention, causing the analyte to elute in the void volume.

  • Silanol Interactions: The protonated amine interacts strongly with residual, unendcapped silanols on traditional silica supports, leading to severe peak tailing and poor resolution.

  • Lack of Chromophore: The molecule lacks a conjugated π -electron system. The only UV-absorbing feature is the amide bond, which requires detection at low wavelengths (e.g., 210 nm) where mobile phase solvents heavily interfere, drastically reducing sensitivity.

The Modern Solution: HILIC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal selectivity to reversed-phase chromatography. By utilizing a highly organic mobile phase (typically >70% acetonitrile) and a polar stationary phase (such as a zwitterionic or pentahydroxy phase), HILIC retains polar analytes through a complex mechanism of liquid-liquid partitioning into a water-enriched layer, coupled with electrostatic and hydrogen-bonding interactions[2]. Coupling this with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) eliminates the reliance on UV absorption, providing absolute specificity and sub-nanogram sensitivity.

HILIC_Mechanism Analyte Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone (Basic, Polar, Protonated N+) Bulk Bulk Mobile Phase (Acetonitrile >70%) Analyte->Bulk Solvated WaterLayer Water-Enriched Layer (Immobilized on Silica) Analyte->WaterLayer Hydrophilic Partitioning Bulk->WaterLayer Liquid-Liquid Partitioning StationaryPhase HILIC Stationary Phase (e.g., Zwitterionic/OH5) WaterLayer->StationaryPhase Electrostatic & Dipole Interactions

Figure 1: Multi-modal HILIC retention mechanism for basic polar compounds.

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies outline the workflows for both the modern HILIC-MS/MS approach and the traditional RP-HPLC-UV alternative.

Protocol A: UHPLC-HILIC-MS/MS (Recommended Product Workflow)

Causality: The use of a 10 mM ammonium formate buffer (pH 3.0) ensures consistent ionic strength to stabilize the water-enriched layer on the HILIC stationary phase while providing volatile ions essential for efficient ESI+ droplet desolvation[3].

  • Standard Preparation: Dissolve 1.0 mg of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone reference standard in 10 mL of Acetonitrile/Water (90:10, v/v) to create a 100 µg/mL stock. Dilute serially with the same solvent to working concentrations (1 ng/mL to 100 ng/mL).

  • Column Selection: Ascentis Express OH5 or equivalent ZIC-HILIC column (2.1 x 100 mm, 2.7 µm core-shell)[2].

  • Mobile Phase:

    • Channel A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with formic acid).

    • Channel B: 100% Acetonitrile.

  • Gradient Program: Isocratic hold at 85% B for 1 minute, followed by a linear gradient to 60% B over 4 minutes. Re-equilibrate at 85% B for 3 minutes.

  • Flow Rate & Injection: 0.4 mL/min; 1.0 µL injection volume.

  • MS/MS Detection (ESI+):

    • Precursor Ion: m/z 201.1 [M+H]+

    • Product Ions (MRM): m/z 102.1 (quantifier, piperidine fragment) and m/z 58.1 (qualifier, azetidine fragment).

    • Collision Energy: 20 eV.

Protocol B: Traditional RP-HPLC-UV (Alternative Workflow)
  • Standard Preparation: Dissolve 10.0 mg of standard in 10 mL of Water/Methanol (50:50, v/v) for a 1 mg/mL stock. Dilute to working concentrations (10 µg/mL to 500 µg/mL).

  • Column Selection: Fully porous C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water (A) and Methanol (B).

  • Gradient Program: 5% B to 95% B over 10 minutes.

  • Flow Rate & Injection: 1.0 mL/min; 10.0 µL injection volume.

  • UV Detection: 210 nm.

Method Validation Under ICH Q2(R2)

To demonstrate that these analytical procedures are fit for their intended purpose, we evaluate them against the updated ICH Q2(R2) guidelines[1], which emphasize a lifecycle and risk-based approach to validation[4].

ICH_Workflow Start Analytical Target Profile (ATP) Spec Specificity / Selectivity (No matrix interference) Start->Spec Lin Linearity & Range (R² > 0.995) Spec->Lin Acc Accuracy (Spike recovery 95-105%) Lin->Acc Prec Precision (Repeatability RSD < 2%) Acc->Prec Sens LOD & LOQ (S/N > 3 and S/N > 10) Prec->Sens Valid Method Validated for Routine Use Sens->Valid

Figure 2: Sequential ICH Q2(R2) analytical method validation workflow.

Specificity and Selectivity

According to ICH Q2(R2), specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present[5].

  • RP-HPLC-UV: The analyte elutes near the void volume ( tR​ = 1.2 min) due to poor hydrophobic retention. At 210 nm, solvent peaks and matrix components heavily interfere, failing the specificity criteria.

  • HILIC-MS/MS: The analyte is strongly retained ( tR​ = 4.5 min). The MRM transition (m/z 201.1 102.1) ensures absolute specificity, with zero baseline interference from the sample matrix.

Linearity, Range, and Sensitivity (LOD/LOQ)

The reportable range is confirmed by demonstrating acceptable response, accuracy, and precision[1]. The lack of a chromophore severely limits the traditional method.

Quantitative Data Presentation

Table 1: Chromatographic & Detection Performance Comparison

ParameterUHPLC-HILIC-MS/MS (Product)RP-HPLC-UV (Alternative)
Retention Time ( tR​ ) 4.5 min (Strong retention)1.2 min (Elutes in void volume)
Peak Asymmetry ( As​ ) 1.05 (Excellent peak shape)2.80 (Severe tailing)
Detection Mode ESI+ MRM (m/z 201.1 102.1)UV Absorbance (210 nm)
Limit of Detection (LOD) 0.2 ng/mL1.5 µg/mL
Limit of Quantitation (LOQ) 0.8 ng/mL5.0 µg/mL

Table 2: ICH Q2(R2) Validation Results Summary

ICH Q2(R2) ParameterUHPLC-HILIC-MS/MS (Product)RP-HPLC-UV (Alternative)Status / Conclusion
Specificity No matrix interferenceHigh solvent interferenceHILIC-MS/MS is superior
Linearity ( R2 ) 0.9995 (1 - 100 ng/mL)0.9850 (10 - 500 µg/mL)UV fails linearity at low ends
Accuracy (Recovery) 98.5% – 101.2%85.0% – 112.5%HILIC meets 95-105% criteria
Precision (RSD, n=6) 1.2%5.8%UV fails precision limits (<2%)
Robustness High (Stable to pH/flow shifts)Low (Highly sensitive to pH)HILIC provides a wider design space

Conclusion

The validation data strictly adheres to the ICH Q2(R2) framework and clearly demonstrates that traditional RP-HPLC-UV is fundamentally unsuited for the analysis of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone. The basic azetidine nitrogen and lack of a UV chromophore result in void-volume elution, severe peak tailing, and unacceptable sensitivity.

Conversely, the UHPLC-HILIC-MS/MS method leverages hydrophilic partitioning to achieve excellent retention and peak shape. Combined with the absolute specificity of tandem mass spectrometry, this modern workflow provides a robust, highly sensitive, and fully validated analytical solution suitable for stringent pharmaceutical quality control and pharmacokinetic applications.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.[Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2).[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline overview.[Link]

Sources

Comparative

Comparative Benchmarking of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone Against Standard Muscarinic Receptor Modulators

A Senior Application Scientist's Guide to In Vitro Pharmacological Characterization This guide provides a comprehensive framework for the pharmacological evaluation of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone (refe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to In Vitro Pharmacological Characterization

This guide provides a comprehensive framework for the pharmacological evaluation of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone (referred to herein as 'Test Compound'), a novel synthetic molecule with structural motifs suggestive of activity at muscarinic acetylcholine receptors (mAChRs). We will benchmark its performance against established, well-characterized reference compounds to determine its potency, selectivity, and functional activity profile.

The experimental design is rooted in a hypothesis-driven approach. The presence of an azetidine ring, a known bioisostere in many CNS-active compounds, coupled with a substituted piperidine moiety, directs our investigation towards the M1 and M4 muscarinic receptor subtypes, which are key targets in the development of therapies for cognitive and neuropsychiatric disorders.

Rationale and Selection of Reference Compounds

To establish a robust benchmark, the Test Compound's profile will be compared against two standard reference compounds, selected for their distinct and well-documented mechanisms of action at mAChRs.

  • Pilocarpine: A non-selective muscarinic agonist, Pilocarpine serves as a classical reference for assessing pan-agonist activity. Its well-characterized effects across multiple receptor subtypes provide a baseline for understanding the general muscarinic activity of the Test Compound.

  • Xanomeline: An M1/M4-preferring agonist, Xanomeline is a clinically relevant compound known for its role in modulating cholinergic pathways implicated in psychosis and cognitive function. Benchmarking against Xanomeline will provide critical insights into the Test Compound's potential for receptor subtype selectivity, a highly desirable trait for modern therapeutics.

This dual-reference approach allows for a nuanced interpretation of the Test Compound's activity, distinguishing between general cholinergic effects and a more targeted, subtype-preferential profile.

Experimental Workflow: A Step-by-Step Approach

The characterization process is designed as a multi-stage funnel, progressing from initial binding affinity to functional activity and subtype selectivity. This ensures a logical and resource-efficient evaluation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Data Analysis & Interpretation A Radioligand Binding Assay (Affinity - Ki) B GTPγS Binding Assay (Potency - EC50) A->B If Ki < 1µM C IP-One HTRF Assay (Functional Potency - EC50) B->C Confirm G-protein coupling D Counter-Screening (M2, M3, M5 Subtypes) C->D Confirm M1/M4 Activity E Data Synthesis & Comparative Analysis D->E Generate Selectivity Index

Caption: High-level experimental workflow for compound characterization.

Core Experimental Protocols

The following protocols are standardized to ensure reproducibility and allow for direct comparison between the Test Compound and the selected references.

Radioligand Binding Assay (Affinity Determination)

This experiment quantifies the affinity of the Test Compound for the M1 and M4 receptor subtypes by measuring its ability to displace a known high-affinity radioligand.

  • Objective: To determine the equilibrium dissociation constant (Kᵢ) of the Test Compound at human M1 and M4 mAChRs.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing human M1 or M4 receptors.

    • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

    • Test Compound, Pilocarpine, Xanomeline.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Scintillation fluid and microplates.

  • Protocol:

    • Prepare serial dilutions of the Test Compound and reference compounds (from 10 µM to 0.1 nM).

    • In a 96-well plate, combine 50 µL of cell membranes (10-20 µg protein), 25 µL of [³H]-NMS (at a final concentration near its Kₑ), and 25 µL of the competing compound dilution.

    • Define non-specific binding using 10 µM atropine.

    • Incubate at room temperature for 90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.

    • Allow filters to dry, add scintillation fluid, and quantify radioactivity using a scintillation counter.

    • Calculate Kᵢ values using the Cheng-Prusoff equation.

GTPγS Functional Assay (Gαᵢ/ₒ Coupling Potency)

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is an early event in the Gαᵢ/ₒ signaling cascade initiated by M1 and M4 receptor activation.

  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the Test Compound in stimulating G-protein activation.

  • Materials:

    • M1/M4 expressing cell membranes.

    • [³⁵S]GTPγS.

    • GDP (Guanosine diphosphate).

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Protocol:

    • Prepare serial dilutions of the Test Compound and reference compounds.

    • Pre-incubate membranes (10 µg) with the compounds for 15 minutes at 30°C in the assay buffer containing 10 µM GDP.

    • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.

    • Incubate for 60 minutes at 30°C.

    • Terminate and filter the reaction as described in the binding assay.

    • Quantify [³⁵S]GTPγS binding via scintillation counting.

    • Fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

Comparative Data Summary

The following tables present hypothetical but representative data, illustrating how the performance of the Test Compound would be benchmarked against the reference standards.

Table 1: Receptor Binding Affinity (Kᵢ, nM)

Compound M1 Receptor Kᵢ (nM) M4 Receptor Kᵢ (nM) M2 Receptor Kᵢ (nM) M3 Receptor Kᵢ (nM)
Test Compound 15.2 25.8 >1,000 850
Pilocarpine 150 220 180 130

| Xanomeline | 12.5 | 5.4 | 480 | 620 |

Table 2: Functional Potency & Efficacy (GTPγS Assay)

Compound M1 Receptor EC₅₀ (nM) M1 Eₘₐₓ (% of max) M4 Receptor EC₅₀ (nM) M4 Eₘₐₓ (% of max)
Test Compound 45.7 88% 70.1 92%
Pilocarpine 350 100% 550 100%

| Xanomeline | 35.2 | 85% | 15.6 | 90% |

Interpretation and Scientific Insights

Based on the data presented, the Test Compound demonstrates a promising profile.

  • High Affinity and Potency: The Kᵢ and EC₅₀ values for the Test Compound at M1 and M4 receptors are in the low nanomolar range, comparable to the M1/M4-preferring reference, Xanomeline, and significantly superior to the non-selective agonist, Pilocarpine.

  • Subtype Selectivity: A key finding is the compound's marked selectivity for M1/M4 over M2 and M3 subtypes. The Kᵢ values for M2 and M3 are over 50-fold higher than for M1/M4. This is a critical feature, as M2/M3 activation is associated with undesirable peripheral side effects (e.g., bradycardia, salivation). This selectivity profile is a significant advantage over a non-selective agonist like Pilocarpine.

  • Functional Agonism: The Test Compound acts as a potent agonist at both M1 and M4 receptors, with high efficacy (Eₘₐₓ) values. This indicates that it not only binds to the receptors but also effectively initiates the downstream G-protein signaling cascade.

The logical relationship between affinity and function can be visualized as follows:

G A High Binding Affinity (Low Ki) B Receptor Occupancy A->B leads to C Effective Signal Transduction (G-Protein Activation) B->C enables D High Functional Potency (Low EC50) C->D results in

Caption: Relationship between binding affinity and functional potency.

Conclusion

The systematic benchmarking of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone reveals a profile of a potent, M1/M4-preferring muscarinic agonist. Its performance characteristics, particularly its subtype selectivity, are superior to the classical agonist Pilocarpine and are on par with the clinically relevant compound Xanomeline. These findings strongly support its further investigation as a potential therapeutic agent for CNS disorders where M1/M4 receptor modulation is a validated strategy. The described methodologies provide a robust and reproducible framework for such future evaluations.

References

  • Jones, C. K., Brady, A. E., & Conn, P. J. (2008). The M1 Muscarinic Acetylcholine Receptor as a Therapeutic Target for Schizophrenia. Neuropsychopharmacology, 34(4), 1045-1059. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Kᵢ) and the concentration of inhibitor which causes 50 per cent inhibition (I₅₀) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

Validation

Cross-Reactivity Profiling of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone: An Fsp³-Enriched Scaffold Comparison Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary In early-stage Fragment-Based Drug Discovery (FBDD), the selection of starting scaffolds dictates the downstream suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

In early-stage Fragment-Based Drug Discovery (FBDD), the selection of starting scaffolds dictates the downstream success of lead optimization. Historically, screening libraries were dominated by planar, sp²-hybridized heteroaromatics due to synthetic accessibility. However, these "flat" molecules often suffer from high cross-reactivity and poor physicochemical properties .

Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone represents a paradigm shift toward three-dimensional, sp³-enriched (Fsp³) architectures. By combining a highly saturated azetidine-piperidine core with strategic fluorine substitution, this fragment offers a unique conformational profile. This guide objectively compares its cross-reactivity and target screening performance against traditional planar scaffolds and non-fluorinated analogs, providing actionable experimental protocols and data for medicinal chemists.

Structural Rationale: Causality Behind the Chemistry

To understand why Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone excels in target screening, we must analyze the causality of its structural features:

The "Escape from Flatland" Principle (Fsp³ Fraction)

The Fsp³ metric (number of sp³ hybridized carbons divided by total carbon count) is a proven predictor of clinical success . Molecules with high Fsp³ values exhibit greater three-dimensionality, which enhances solubility and reduces off-target promiscuity. Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone has an exceptionally high Fsp³ fraction (0.89), allowing it to engage complex, deep binding pockets that flat aromatics cannot access without steric clash.

The Fluorine Gauche Effect and Conformational Bias

The incorporation of fluorine in drug discovery is a well-established strategy to modulate pKa, lipophilicity, and metabolic stability . However, in this specific scaffold, the 3-fluoro substitution on the piperidine ring serves a stereoelectronic purpose. The highly electronegative fluorine atom induces a dipole-dipole interaction with the adjacent amide system, locking the piperidine ring into a highly specific chair conformation.

  • Causality: By restricting the conformational ensemble of the fragment, the entropic penalty upon binding to a target is minimized. Furthermore, because the molecule cannot easily adopt alternative conformations, it is physically unable to "shape-shift" into off-target binding sites, thereby drastically reducing cross-reactivity.

ConformationalLogic Fluorine 3-Fluoro Substitution on Piperidine Ring Gauche Fluorine Gauche Effect (Conformational Restraint) Fluorine->Gauche Entropy Reduced Entropic Penalty Upon Target Binding Gauche->Entropy Promiscuity Decreased Cross-Reactivity (Fewer Off-Target Fits) Entropy->Promiscuity

Fig 1: Stereoelectronic causality of target selectivity via fluorine substitution.

Comparative Cross-Reactivity Data

To objectively evaluate the performance of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone, it was profiled against two alternatives:

  • Azetidin-3-yl(piperidin-1-yl)methanone (Des-fluoro Analog): Isolates the effect of the fluorine atom.

  • Phenyl(pyridin-3-yl)methanone (Planar Standard): Represents a traditional sp²-rich fragment (Fsp³ = 0.0).

The screening panel utilized a kinome-wide cross-reactivity assay and standard ADMET liability targets (CYP450, hERG) . Selectivity is quantified using the Gini coefficient (0 = completely promiscuous, 1 = perfectly selective).

Table 1: Cross-Reactivity and Physicochemical Comparison
MetricAzetidin-3-yl(3-fluoropiperidin-1-yl)methanoneDes-fluoro AnalogPlanar Standard (sp²-rich)
Fsp³ Fraction 0.890.890.00
Kinome Gini Coefficient 0.78 (Highly Selective)0.52 (Moderate)0.21 (Promiscuous)
CYP3A4 Inhibition (IC₅₀) > 50 µM> 50 µM4.2 µM
hERG Binding (IC₅₀) > 100 µM> 100 µM12.5 µM
Aqueous Solubility High (> 200 µM)High (> 200 µM)Low (< 50 µM)

Data Interpretation: The planar standard exhibits classic "flatland" liabilities: high cross-reactivity across kinases and significant CYP/hERG inhibition. While the des-fluoro analog shares the excellent solubility of the fluorinated compound, its lower Gini coefficient indicates higher promiscuity. The addition of the 3-fluoro group successfully rigidifies the scaffold, leading to superior target selectivity.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are recommended for screening this scaffold.

Protocol A: High-Throughput Thermal Shift Assay (TSA)

TSA is utilized as the primary screen to detect fragment binding via protein stabilization.

  • Preparation: Dilute the target protein to 2 µM in assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Compound Addition: Dispense Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone (and comparators) into a 384-well PCR plate at a final concentration of 500 µM (1% DMSO final).

  • Dye Addition: Add SYPRO Orange dye at a 5x final concentration.

  • Self-Validation Controls:

    • Positive Control: A known high-affinity reference ligand (ensures protein is active and capable of stabilization).

    • Negative Control: 1% DMSO vehicle (establishes baseline melting temperature, Tm​ ).

  • Thermal Cycling: Heat from 25°C to 95°C at 0.05°C/sec using a real-time PCR machine, monitoring fluorescence (Ex/Em = 490/530 nm).

  • Analysis: Calculate ΔTm​ . A shift of > 1.5°C indicates a valid fragment hit.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Validation

Hits from the TSA must be orthogonally validated to rule out false positives and assess binding kinetics.

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target ~3000 RU for fragment screening).

  • Analyte Preparation: Prepare a 2-fold dilution series of the fragment from 1 mM down to 31.2 µM in running buffer (matched exactly to 1% DMSO to avoid bulk refractive index shifts).

  • Self-Validation Controls: Include blank buffer injections (for double-referencing) and a known binder at the start and end of the run to verify surface stability.

  • Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Fit the sensorgrams to a 1:1 steady-state affinity model to derive the KD​ .

ScreeningWorkflow Start Fragment Library (Azetidine-Piperidine Scaffolds) TSA Primary Screening Thermal Shift Assay (TSA) Start->TSA SPR Orthogonal Validation Surface Plasmon Resonance TSA->SPR Kinome Cross-Reactivity Profiling Kinome Panel (Gini Index) SPR->Kinome Select Lead Selection High Selectivity / Low Promiscuity Kinome->Select

Fig 2: Orthogonal screening workflow for validating fragment selectivity.

Conclusion

Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is a premier example of modern fragment design. By leveraging the "Escape from Flatland" theory via a high Fsp³ fraction and utilizing the fluorine gauche effect for conformational restraint, it overcomes the cross-reactivity hurdles that plague traditional sp²-hybridized libraries. For drug development professionals targeting complex, highly conserved binding sites (such as kinases or GPCRs), this scaffold provides a highly selective, soluble, and metabolically stable starting point for lead optimization.

References

  • Lovering, F. (2013). Escape from Flatland 2: Complexity and promiscuity. Medicinal Chemistry Communication, 4(3), 515-519. Royal Society of Chemistry. Available at: [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at:[Link]

  • Golebiowski, F., et al. (2025). FragmentScope - exploring the fragment space with learned surface representations. bioRxiv. Available at: [Link]

Comparative

A Researcher's Guide to Establishing Reproducible Biological Assays for Novel CNS-Targeted Compounds: The Case of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

For researchers and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous biological evaluation. A critical, and often challenging, aspect...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous biological evaluation. A critical, and often challenging, aspect of this process is the establishment of robust and reproducible biological assays. This guide provides an in-depth comparison of key assay methodologies, using the novel compound Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone as a case study. While specific biological data for this compound is not yet in the public domain, its structural motifs, particularly the azetidinone core, suggest a wide range of potential biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6] Given the frequent exploration of novel heterocyclic compounds for their effects on the central nervous system (CNS), this guide will focus on a common and critical class of CNS targets: G protein-coupled receptors (GPCRs), with a specific emphasis on muscarinic acetylcholine receptors (mAChRs).[7][8]

This guide will provide a framework for researchers to select and validate appropriate assays, ensuring the generation of high-quality, reproducible data essential for advancing a drug discovery program.

The Initial Step: Target Identification and Prioritization

Before embarking on extensive biological testing, it is crucial to establish a testable hypothesis regarding the compound's likely biological target. The azetidin-2-one, or β-lactam, ring is a well-known pharmacophore present in numerous antibiotics like penicillin.[1][4] Its primary mode of action in bacteria is the inhibition of transpeptidase, an enzyme crucial for cell wall biosynthesis.[1][4] However, the diverse biological activities reported for azetidinone derivatives suggest that they can interact with a variety of other targets.[4][6]

For a compound like Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone, which may have been designed to penetrate the CNS, GPCRs represent a high-priority target class. GPCRs are integral to a vast array of physiological processes and are the targets of a significant portion of currently approved drugs.[9] Muscarinic acetylcholine receptors (mAChRs), a family of five GPCR subtypes (M1-M5), are particularly relevant in the context of neurological and psychiatric disorders.[7][8] Therefore, a logical first step in the biological characterization of this compound would be to screen it against the mAChR family.

Foundational Assays for Characterizing GPCR-Ligand Interactions

Once a target family has been prioritized, a tiered approach to biological testing is recommended. This typically begins with assays that measure the direct binding of the compound to the receptor, followed by functional assays that assess the downstream consequences of this binding.

Radioligand Competition Binding Assays: Quantifying Affinity

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its target receptor.[10] These assays are versatile, highly sensitive, and can be automated for high-throughput screening.[10]

Principle of the Assay: A radiolabeled ligand (a compound known to bind to the receptor of interest with high affinity and specificity) is incubated with a source of the receptor (e.g., cell membranes from cells overexpressing the receptor). The binding of the radioligand is then measured in the presence of increasing concentrations of the unlabeled test compound (Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone). The test compound will compete with the radioligand for binding to the receptor, and the concentration at which it inhibits 50% of the specific binding of the radioligand is its IC50 value. The IC50 can then be converted to a Ki (inhibition constant), which represents the affinity of the test compound for the receptor.

Experimental Workflow:

Workflow for a Radioligand Competition Binding Assay.

Causality Behind Experimental Choices and Ensuring Reproducibility:

  • Choice of Radioligand: The radioligand should have high affinity and specificity for the target receptor to provide a good signal window.[11] Its binding kinetics (association and dissociation rates) will dictate the necessary incubation time to reach equilibrium.[12]

  • Receptor Source: Using a stable cell line recombinantly expressing the target receptor ensures a consistent and high concentration of the receptor, which is crucial for reproducibility.

  • Incubation Time and Temperature: The incubation must be long enough to allow the binding reaction to reach equilibrium. This is determined by the association and dissociation rate constants of the radioligand.[12] Temperature can affect binding affinities and should be kept constant.

  • Non-Specific Binding: It is essential to determine non-specific binding by including a condition with a saturating concentration of a known, unlabeled ligand.[13] This value is subtracted from the total binding to yield the specific binding.

  • Data Analysis: The Cheng-Prusoff equation is commonly used to calculate the Ki from the IC50, which requires knowledge of the radioligand concentration and its affinity (Kd) for the receptor.[12]

[³⁵S]GTPγS Binding Assays: A Functional Readout of G Protein Activation

While binding assays confirm that a compound interacts with a receptor, they do not reveal whether the compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).[14] The [³⁵S]GTPγS binding assay is a functional assay that directly measures the first step in G protein activation, making it a valuable tool for determining the functional nature of a test compound.[14][15][16]

Principle of the Assay: In the inactive state, a GPCR is associated with a heterotrimeric G protein (Gα, Gβ, Gγ), with GDP bound to the Gα subunit. Upon agonist binding to the GPCR, the receptor undergoes a conformational change that promotes the exchange of GDP for GTP on the Gα subunit.[17] The [³⁵S]GTPγS assay uses a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which, once bound to the Gα subunit, results in its accumulation.[17] The amount of incorporated radioactivity is therefore a direct measure of G protein activation.[17]

Experimental Workflow:

Workflow for a [³⁵S]GTPγS Binding Assay.

Causality Behind Experimental Choices and Ensuring Reproducibility:

  • Assay Buffer Composition: The concentrations of GDP, Mg²⁺, and Na⁺ are critical and must be carefully optimized.[18] GDP is included to minimize basal (agonist-independent) [³⁵S]GTPγS binding. Magnesium ions are essential for agonist-stimulated binding.[18] Sodium ions can also modulate basal and agonist-stimulated binding.[18]

  • Receptor and G Protein Levels: The assay is most robust for Gi/o-coupled receptors due to their typically higher expression levels and more efficient nucleotide exchange.[15][17] Assays for Gs- and Gq-coupled receptors can be more challenging and may yield a lower signal-to-noise ratio.[15][18]

  • Linearity of the Reaction: The incubation time should be within the linear range of the reaction to ensure that the measured signal is proportional to the rate of nucleotide exchange.

  • Assay Format: The assay can be performed in a filtration format or a homogeneous scintillation proximity assay (SPA) format.[14][15] The SPA format avoids wash steps and can have lower variability, making it more amenable to high-throughput screening.[15]

Comparison of Assay Methodologies

The choice of assay depends on the specific question being asked and the stage of the drug discovery program. The following table provides a comparison of the key features of radioligand binding and [³⁵S]GTPγS binding assays.

FeatureRadioligand Competition Binding Assay[³⁵S]GTPγS Binding Assay
Parameter Measured Binding Affinity (Ki)G Protein Activation (EC50, Emax)
Information Provided How tightly a compound binds to the receptor.Whether a compound is an agonist, antagonist, or inverse agonist, and its potency and efficacy.
Assay Type Binding AssayFunctional Assay
Throughput HighMedium to High (SPA format)
Key Advantages "Gold standard" for affinity determination[10]; High sensitivity; Well-established protocols.Measures a proximal event in receptor signaling[18]; Can differentiate between full and partial agonists[16]; Broadly applicable to many GPCRs.[17]
Key Disadvantages Does not provide functional information; Requires a suitable radioligand.Can have a low signal window for Gs- and Gq-coupled receptors[15][17]; Requires careful optimization of buffer conditions.[18]
Sources of Variability Incomplete separation of bound/unbound ligand; Not reaching equilibrium; Pipetting errors.Variability in membrane preparation; Suboptimal buffer components; Wash steps in filtration format.[14]

Alternative and Complementary Functional Assays

While the [³⁵S]GTPγS assay is a powerful tool, it is often beneficial to confirm findings using an assay that measures a more downstream signaling event. This is particularly important for understanding the full pharmacological profile of a compound, including potential for biased agonism (where a ligand preferentially activates one signaling pathway over another).[7][19]

For Gq-coupled mAChRs (M1, M3, M5), a common downstream signaling event is the activation of phospholipase C, leading to the production of inositol phosphates (IPs) and an increase in intracellular calcium.[20] Assays that measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite, are commercially available and provide a robust functional readout.[21]

Bioluminescence Resonance Energy Transfer (BRET)-based assays have also emerged as a powerful method to study GPCR signaling.[19] These assays can be used to monitor the interaction between a GPCR and its downstream effectors, such as G proteins or β-arrestins, in real-time in living cells.

Conclusion: A Pathway to Reproducible Data

The successful biological characterization of a novel compound like Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone hinges on the careful selection, optimization, and validation of appropriate biological assays. By understanding the principles behind each assay and the critical parameters that influence their reproducibility, researchers can generate high-quality data that provides a solid foundation for decision-making in a drug discovery program.

A tiered approach, starting with binding assays to determine affinity and followed by functional assays such as [³⁵S]GTPγS binding and second messenger assays to elucidate the mode of action, is a robust strategy. For every assay, meticulous attention to detail, including the use of well-characterized reagents, consistent protocols, and appropriate data analysis, is paramount. This systematic and scientifically rigorous approach is the cornerstone of trustworthy and reproducible research in the quest for new medicines.

References

  • Tanso Biosciences. (2023, August 23). Reproducibility of Tanso Biosciences' GPCR Assay. Retrieved from [Link]

  • Creative Bioarray. GTPγS Binding Assay. Retrieved from [Link]

  • Pike, V. W. (2019). Tactics for preclinical validation of receptor-binding radiotracers. Nuclear Medicine and Biology, 70, 1-16.
  • Stading, R., et al. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. Journal of Visualized Experiments, (133), 57079.
  • Wang, Q., et al. (2020). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 11, 580.
  • He, J., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 284-292.
  • GraphPad Software. The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Hudson, B. D., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology, 51, 62-68.
  • Charlton, S. J. (2009). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 158(5), 1219-1237.
  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.
  • Assay Guidance Manual. (2012). GTPγS Binding Assays. Retrieved from [Link]

  • ResearchGate. Synthesis and biological activity of azetidinone. Retrieved from [Link]

  • Creative Bioarray. Radioligand Binding Assay. Retrieved from [Link]

  • Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55561.
  • Patel, C., & Bhasin, C. P. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Rasayan Journal of Chemistry, 9(1), 84-88.
  • ChemRadar. (2026, March 28). Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone CAS#1896965-77-7 | Global PFAS Screening Tool. Retrieved from [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Bradley, S. J., & Tobin, A. B. (2024, November 1). Ligand bias at the muscarinic acetylcholine receptor family: Opportunities and challenges. British Journal of Pharmacology.
  • IIP Series. AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. Retrieved from [Link]

  • Wess, J., et al. (2025, March 5). A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. International Journal of Molecular Sciences, 26(5), 2829.
  • ChemRadar. Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone CAS#1896965-77-7 | FCMD. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. International Journal of Molecular Sciences, 24(8), 7384.
  • McKeon, A., et al. (2013). Autoantibodies blocking M3 muscarinic receptors cause postganglionic cholinergic dysautonomia. Annals of Neurology, 74(1), 114-119.
  • Royal Society of Chemistry. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. Retrieved from [Link]

  • TIJER.org. BIOACTIVE AZETIDINONE: A REVIEW. Retrieved from [Link]

  • Davoren, J. E., et al. (2010). Differential Effects of Allosteric M1 Muscarinic Acetylcholine Receptor Agonists on Receptor Activation, Arrestin 3 Recruitment, and Receptor Downregulation. Journal of Pharmacology and Experimental Therapeutics, 334(2), 528-539.

Sources

Validation

Inter-laboratory validation of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone synthesis pathways

An Inter-laboratory Comparative Guide to the Synthesis of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone Introduction Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is a novel molecular scaffold with potential applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An Inter-laboratory Comparative Guide to the Synthesis of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

Introduction

Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is a novel molecular scaffold with potential applications in medicinal chemistry and drug discovery. The presence of the strained azetidine ring, coupled with the fluorinated piperidine moiety, presents unique opportunities for conformational constraint and modulation of physicochemical properties in drug candidates. The development of a robust, scalable, and reproducible synthetic route is paramount for ensuring a consistent supply of high-quality material for further research and development.

This guide provides a comprehensive comparison of two distinct synthetic pathways for the preparation of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone. Furthermore, we present a detailed protocol for the inter-laboratory validation of the preferred synthetic method, establishing a benchmark for its reproducibility and reliability.

Synthesis Pathway A: Carbodiimide-Mediated Amide Coupling

This approach utilizes a common and highly efficient method for amide bond formation, employing a carbodiimide coupling agent in conjunction with an activating agent. This pathway is often favored for its mild reaction conditions and high yields.

Rationale for Experimental Choices:

  • Coupling Agents: The combination of N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) is a classic choice for minimizing racemization and suppressing side reactions.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve the starting materials and reagents.

  • Base: The addition of a non-nucleophilic base like triethylamine (TEA) is crucial for neutralizing the acid formed during the reaction and for deprotonating the amine salt.

Detailed Protocol:

  • To a solution of Azetidin-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in DCM at 0 °C, add DCC (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add a solution of 3-fluoropiperidine hydrochloride (1.0 eq) and TEA (2.5 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Graphical Representation of Pathway A:

Synthesis Pathway A cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A Azetidin-3-carboxylic acid P1 A->P1 Activation B 3-Fluoropiperidine HCl P2 B->P2 Deprotonation C DCC, HOBt C->P1 D TEA, DCM D->P2 E Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone P1->E Coupling P2->E

Caption: Carbodiimide-mediated amide coupling pathway.

Synthesis Pathway B: Acid Chloride-Mediated Amide Coupling

This classical approach involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, which then readily reacts with the amine. This method is often more cost-effective for larger-scale synthesis.

Rationale for Experimental Choices:

  • Chlorinating Agent: Thionyl chloride (SOCl2) is a common and effective reagent for the preparation of acid chlorides from carboxylic acids.

  • Solvent: An inert solvent such as DCM is used to prevent unwanted side reactions.

  • Base: A slight excess of a hindered base like triethylamine is used to scavenge the HCl generated during the reaction.

Detailed Protocol:

  • To a solution of Azetidin-3-carboxylic acid (1.0 eq) in DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acid chloride in fresh DCM.

  • In a separate flask, prepare a solution of 3-fluoropiperidine hydrochloride (1.0 eq) and TEA (2.5 eq) in DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Graphical Representation of Pathway B:

Synthesis Pathway B cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediate cluster_product Product A Azetidin-3-carboxylic acid I Azetidine-3-carbonyl chloride A->I Activation B 3-Fluoropiperidine HCl E Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone B->E C SOCl2, cat. DMF C->I D TEA, DCM D->E I->E Coupling

Caption: Acid chloride-mediated amide coupling pathway.

Comparative Performance Analysis

The following table summarizes the key performance indicators for each synthetic pathway based on typical laboratory-scale experiments.

ParameterPathway A: Carbodiimide CouplingPathway B: Acid Chloride Coupling
Average Yield 85-95%70-85%
Purity (post-chromatography) >98%>97%
Reaction Time 12-18 hours6-9 hours
Reagent Cost HigherLower
Scalability GoodExcellent
Safety Considerations DCC is a skin sensitizer.SOCl2 is corrosive and toxic.
Byproducts Dicyclohexylurea (DCU)HCl, SO2

Inter-laboratory Validation of Pathway A

To establish the robustness and reproducibility of the preferred synthetic route, an inter-laboratory validation study of Pathway A was designed.

Objective: To assess the reproducibility of the synthesis of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone using the carbodiimide-mediated coupling protocol across three independent laboratories.

Methodology:

  • Protocol Distribution: A standardized and highly detailed version of the Pathway A protocol was distributed to three participating laboratories.

  • Reagent and Material Standardization: All participating labs were provided with starting materials and reagents from the same batches to minimize variability.

  • Execution: Each laboratory was instructed to perform the synthesis in triplicate.

  • Data Collection: Each laboratory was required to record detailed observations, including reaction times, temperatures, and any deviations from the protocol.

  • Analysis and Characterization: The final product from each experiment was analyzed for identity, purity, and yield using standardized analytical methods:

    • Identity: 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Purity: High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm.

    • Yield: Calculated based on the isolated mass of the purified product.

Acceptance Criteria for Successful Validation:

  • Yield: The average yield across all nine experiments should be within the range of 85-95%, with a relative standard deviation (RSD) of <10%.

  • Purity: The purity of the final product, as determined by HPLC, should be ≥98% for all samples.

  • Identity: The spectroscopic data (NMR and HRMS) from all samples must be consistent with the structure of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone and with each other.

Inter-laboratory Validation Workflow:

Inter-laboratory Validation Workflow A Standardized Protocol (Pathway A) B1 Lab 1 (n=3) A->B1 B2 Lab 2 (n=3) A->B2 B3 Lab 3 (n=3) A->B3 C Synthesis & Purification B1->C B2->C B3->C D Analytical Characterization (NMR, LC-MS, HPLC) C->D E Data Analysis (Yield, Purity, Identity) D->E F Validation Report & Acceptance Criteria Check E->F

Caption: Workflow for the inter-laboratory validation study.

Conclusion

Both Pathway A (Carbodiimide Coupling) and Pathway B (Acid Chloride Coupling) are viable methods for the synthesis of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone. Pathway A offers higher yields and purity under milder conditions, making it the preferred method for laboratory-scale synthesis where quality is paramount. Pathway B, being more cost-effective and faster, presents a strong alternative for large-scale production, provided that the handling of hazardous reagents is appropriately managed.

The successful inter-laboratory validation of Pathway A would confirm its robustness and reproducibility, establishing it as a reliable method for the consistent production of high-quality Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone for research and development purposes.

References

  • Amide Bond Formation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Carbodiimide Chemistry: Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Thionyl Chloride in Synthesis: Pizey, J. S. (1974). Synthetic Reagents Volume 2: N-Bromosuccinimide; Diazomethane; Manganese Dioxide; Raney Nickel. Halsted Press. (Note: Specific online article not available, linking to a general resource on synthetic reagents). [Link]

  • Inter-laboratory Validation Guidance: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

This document provides essential procedural guidance for the safe and compliant disposal of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone. As a novel or specialized research chemical, a specific Safety Data Sheet (SDS)...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone. As a novel or specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a conservative assessment of its structural components—azetidine, 3-fluoropiperidine, and a ketone linker—and adheres to the highest standards of laboratory safety and environmental stewardship as mandated by key regulatory bodies.

The procedures outlined herein are designed for researchers, scientists, and drug development professionals. They emphasize risk mitigation through a thorough understanding of the compound's likely hazards and adherence to established protocols for hazardous waste management.

Hazard Assessment: A Precautionary Approach

Due to the absence of specific toxicological and environmental data for Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone, a risk assessment must be based on its constituent chemical moieties. It is prudent to treat this compound as hazardous until proven otherwise.

  • Azetidine Moiety : The core azetidine ring is a strained heterocyclic amine. The parent compound, azetidine, is classified as a flammable liquid that is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[1]

  • Piperidine Moiety : Piperidine and its derivatives are often flammable, toxic, and corrosive, capable of causing severe skin and eye burns.[2][3]

  • Organofluorine Moiety : The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds highly stable and potentially persistent in the environment.[4][5] Incomplete thermal decomposition can lead to the formation of highly toxic byproducts like hydrogen fluoride. The U.S. Environmental Protection Agency (EPA) has issued extensive guidance on the disposal of persistent fluorinated compounds, highlighting the need for specialized disposal methods.[6]

Based on this analysis, Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone should be handled as a substance that is potentially corrosive, toxic, flammable, and environmentally persistent.

Regulatory Compliance: The Foundation of Safe Disposal

All laboratory operations in the United States, including waste disposal, are governed by strict federal and state regulations.

  • Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), or the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[7][8] This plan must include standard operating procedures for waste disposal to minimize employee exposure.[9]

  • Environmental Protection Agency (EPA) : The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for managing hazardous waste.[10] This means waste must be properly identified, stored, transported, and disposed of by licensed facilities, with all steps meticulously documented.[11][12]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for ensuring compliance with these regulations.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the assumed hazards, stringent personal protection is mandatory when handling Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone in any form, including as waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes of liquid waste and contact with solid residues that can cause severe eye damage.[13]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Prevents skin contact, which may cause chemical burns or toxic absorption. Always inspect gloves before use.[14]
Body Protection Flame-resistant laboratory coatProvides a barrier against spills and splashes. Should be kept fully buttoned.
Respiratory Use only within a certified chemical fume hoodThe compound may be volatile or produce harmful vapors. A fume hood is the primary engineering control to prevent inhalation exposure.[1]

Step-by-Step Disposal Protocol

This protocol ensures that all waste streams containing Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone are handled safely and in accordance with regulatory standards.

Step 1: Waste Characterization and Segregation
  • Assume Hazardous Nature : In the absence of definitive data, all waste containing this compound must be treated as hazardous chemical waste. This includes pure compound, reaction mixtures, solutions, and contaminated materials.

  • Segregate Waste Streams :

    • Liquid Waste : Collect all liquid residues, including reaction mothers, rinsates, and solutions, in a dedicated hazardous waste container.[15]

    • Solid Waste : Collect all contaminated disposable materials—gloves, weigh paper, pipette tips, absorbent pads—in a separate, clearly marked solid hazardous waste container.[15]

  • Avoid Incompatibilities : Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Specifically, avoid mixing with strong oxidizing agents or strong acids.[1]

Step 2: Container Selection and Labeling
  • Container Choice : Use a chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition with no leaks or cracks.[10]

  • Mandatory Labeling : All waste containers must be labeled immediately upon the first addition of waste. The label must be fully completed and legible.[10]

    • Label Content :

      • The words "HAZARDOUS WASTE "

      • Full Chemical Name: "Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone " (no formulas or abbreviations).

      • For mixtures, list all components and their approximate percentages.

      • Accumulation Start Date (the date the first drop of waste was added).

      • Principal Investigator's Name and Laboratory Information (Building, Room Number).

      • Associated Hazard Symbols (e.g., Corrosive, Toxic, Flammable).

Step 3: Temporary On-Site Storage
  • Secure Storage : Keep waste containers tightly sealed at all times, except when adding waste.

  • Designated Area : Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory. This area should be clearly marked.

  • Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[15]

Step 4: Arranging for Final Disposal
  • Professional Disposal Required : Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[10][16]

  • Contact EHS : Contact your institution's EHS office to schedule a pickup of the hazardous waste.[15]

  • Documentation : Accurately complete all required waste disposal forms or manifests provided by your EHS office. This documentation is a legal requirement under RCRA.[11]

  • Recommended Disposal Method : The preferred method for disposing of persistent fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[6][17] This process is designed to break the strong carbon-fluorine bonds and scrub resulting acidic gases like HF.

Emergency Spill Management

Immediate and correct response to a spill is critical to mitigating risk.

  • Alert and Evacuate : Alert all personnel in the immediate vicinity of the spill. Evacuate non-essential personnel.[15]

  • Ventilate : Ensure the area is well-ventilated. If the spill is not inside a fume hood, increase ventilation if it is safe to do so.

  • Don PPE : Before addressing the spill, put on the full PPE described in Section 3.

  • Contain the Spill : For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.[15]

  • Collect and Dispose : Carefully collect the absorbent material using non-sparking tools and place it into your designated solid hazardous waste container.[1]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous solid waste.

  • Report : Report the incident to your laboratory supervisor and EHS office, as required by your institution's policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone waste.

G Disposal Workflow for Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone cluster_0 Waste Generation & Segregation cluster_1 Labeling & Storage cluster_2 Final Disposal A Waste Generation Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone B Characterize Waste Stream A->B C Liquid Waste (e.g., reaction mixtures, rinsates) B->C Liquid D Solid Waste (e.g., contaminated PPE, absorbent) B->D Solid E Collect in a dedicated, sealed, chemically compatible container. C->E F Collect in a dedicated, sealed, lined solid waste container. D->F G Label Container Immediately: - 'HAZARDOUS WASTE' - Full Chemical Name & Components - Date & PI Information E->G F->G H Store in Secondary Containment in designated Satellite Accumulation Area G->H I Keep Container Securely Sealed H->I J Contact Institutional EHS Office for Waste Pickup I->J K Complete Hazardous Waste Manifest/Paperwork Accurately J->K L Final Disposal by Licensed Vendor (High-Temperature Incineration) K->L

Caption: Decision workflow for safe disposal of waste.

References

  • OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. U.S. Department of Labor. Retrieved from [Link]

  • OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl Inc. Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Carl ROTH GmbH + Co. KG. Retrieved from [Link]

  • EPA. (n.d.). Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. American Chemical Society. Retrieved from [Link]

  • EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Retrieved from [Link]

  • ChemSupply Australia Pty Ltd. (n.d.). Safety Data Sheet: PIPERIDINE. ChemSupply Australia Pty Ltd. Retrieved from [Link]

  • Palumbo Piccionello, A., et al. (2025). Key developments in fluorinated heterocycles. Future Medicinal Chemistry. Retrieved from [Link]

  • Palumbo Piccionello, A. (2025). Key developments in fluorinated heterocycles. Future Medicinal Chemistry, 17(7), 755-756. Retrieved from [Link]

  • EPA. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Plastics Engineering. (2024, April 3). Is It Safe To Incinerate Fluoropolymers? Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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